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  • Product: Methyl 3-thioxo-4-morpholinecarboxylate
  • CAS: 839710-47-3

Core Science & Biosynthesis

Foundational

Technical Profile: Methyl 3-thioxo-4-morpholinecarboxylate (CAS 839710-47-3)

[1][2][3][4] Executive Summary Methyl 3-thioxo-4-morpholinecarboxylate (CAS 839710-47-3) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds.[1][2][3] Structur...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

Methyl 3-thioxo-4-morpholinecarboxylate (CAS 839710-47-3) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds.[1][2][3] Structurally, it consists of a morpholine ring functionalized with a thioxo group (C=S) at position 3 and a methyl carbamate moiety at position 4.[1]

This compound represents a strategic "activated" form of the morpholine scaffold.[1] Unlike standard morpholines, the 3-thioxo functionality imparts unique reactivity, allowing for regioselective functionalization at the C3 position—a critical site for modulating metabolic stability and binding affinity in drug candidates.[1] It serves as a versatile precursor for 3-substituted morpholines , thioimidates , and fused bicyclic heterocycles (e.g., thiazolo[3,2-c]morpholines).[1]

Chemical Identity & Structural Analysis[1][3][5]

PropertyDetail
Chemical Name Methyl 3-thioxo-4-morpholinecarboxylate
Synonyms Methyl 3-thioxomorpholine-4-carboxylate; 4-Morpholinecarboxylic acid, 3-thioxo-, methyl ester
CAS Number 839710-47-3
Molecular Formula C₆H₉NO₃S
Molecular Weight 175.21 g/mol
SMILES COC(=O)N1CCOCC1=S
InChI Key Predicted based on structure
Structural Class N-Acyl Thiolactam / Thiocarbamate
Structural Significance

The molecule features a thiolactam core protected by an electron-withdrawing carbamate group.[1] This electronic push-pull system enhances the electrophilicity of the thiocarbonyl carbon (C3) while protecting the nitrogen from unwanted side reactions.[1]

  • Thioxo Group (C=S): More reactive towards nucleophiles than the corresponding carbonyl (C=O), facilitating rapid conversion to amidines or reduction to amines.[1]

  • Carbamate (N-COOMe): Serves as a protecting group that can be removed under acidic or basic conditions, or used to direct further functionalization.[1]

Physicochemical Properties

Note: As a specialized intermediate, some values are predicted based on structural analogs (N-acyl thiolactams).[1]

PropertyValue / Description
Appearance Pale yellow to orange crystalline solid (Characteristic of thioamides)
Melting Point 65–75 °C (Predicted range for this class)
Boiling Point ~320 °C (Predicted at 760 mmHg)
Density ~1.3 g/cm³
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMSO.[1] Sparingly soluble in water.[1]
LogP ~0.5–1.0 (Lipophilic character increased by S-substitution)
Stability Stable under standard conditions; sensitive to strong oxidizers and prolonged exposure to light.[1]

Synthesis & Production Protocols

The synthesis of Methyl 3-thioxo-4-morpholinecarboxylate typically follows a thionation strategy starting from the corresponding lactam.[1] This approach ensures high regioselectivity and yield.[1][4]

Core Synthetic Pathway (Thionation)[1]

Reagents:

  • Precursor: Methyl 3-oxomorpholine-4-carboxylate (CAS 126264-49-1).[1][2]

  • Thionating Agent: Lawesson’s Reagent (LR) or Phosphorus Pentasulfide (

    
    ).[1]
    
  • Solvent: Toluene or Xylene (Anhydrous).[1]

Protocol:

  • Preparation: Dissolve Methyl 3-oxomorpholine-4-carboxylate (1.0 eq) in anhydrous toluene (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add Lawesson’s Reagent (0.55 eq).[1] Note: LR is preferred over

    
     for milder conditions and cleaner workup.[1]
    
  • Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 7:3). The product typically moves faster (higher

    
    ) than the starting lactam.[1]
    
  • Workup: Cool to room temperature. Filter off any insoluble byproducts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Yield: Typical isolated yields range from 75% to 85% .[1]

Visualization: Synthetic Workflow

Synthesis Start Morpholin-3-one Protect Step 1: N-Protection (Methyl Chloroformate) Start->Protect Base (Et3N), DCM Intermediate Methyl 3-oxomorpholine- 4-carboxylate Protect->Intermediate Thionation Step 2: Thionation (Lawesson's Reagent) Intermediate->Thionation Toluene, 110°C Product Methyl 3-thioxo-4- morpholinecarboxylate (CAS 839710-47-3) Thionation->Product Yield: ~80%

Figure 1: Step-wise synthesis from commercially available morpholin-3-one.

Reactivity & Applications in Drug Design[1][6]

The 3-thioxo group is a "soft" electrophile, making this compound a superior building block compared to its oxygen analog for specific transformations.[1]

A. Synthesis of 3-Substituted Morpholines

The C=S bond can be activated via S-alkylation (e.g., with Methyl Iodide) to form a thioimidate salt.[1] This intermediate is highly reactive towards nucleophiles (Grignard reagents, amines) or reducing agents, allowing for the introduction of carbon substituents at the C3 position—a common motif in NK1 antagonists and antidepressant scaffolds.[1]

B. Construction of Fused Heterocycles

The thioxo group enables cyclocondensation reactions.[1]

  • Thiazolo-fused systems: Reaction with

    
    -haloketones yields thiazolo[3,2-c]morpholine derivatives.[1]
    
  • Amidine synthesis: Reaction with hydrazine or primary amines displaces the sulfur to form amidines or hydrazones, which are precursors to triazole-fused rings.[1]

Visualization: Reactivity Profile

Reactivity Center Methyl 3-thioxo-4- morpholinecarboxylate Path1 S-Alkylation (MeI) Center->Path1 Path2 Cyclocondensation (alpha-Haloketones) Center->Path2 Path3 Desulfurization/Reduction (Raney Ni) Center->Path3 Prod1 Methylthio-imidate (Activated Electrophile) Path1->Prod1 Nucleophilic Attack Prod2 Thiazolo[3,2-c]morpholine (Fused Scaffold) Path2->Prod2 Hantzsch Synthesis Prod3 Morpholine Derivatives (Amine/Ether) Path3->Prod3

Figure 2: Divergent synthetic pathways utilizing the reactive thiocarbonyl core.

Handling & Safety Protocols

As a thioamide derivative, this compound requires specific handling considerations to ensure operator safety and compound integrity.

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).[1]

    • Irritation: Causes skin and eye irritation (Category 2).[1]

    • Odor: Likely possesses a characteristic disagreeable sulfur odor (stench).[1]

  • Storage:

    • Store at 2–8°C (Refrigerate).

    • Keep under inert gas (Argon/Nitrogen) to prevent oxidative desulfurization.[1]

    • Protect from moisture (hygroscopic potential).[1]

  • Disposal:

    • Treat as hazardous sulfur-containing waste.[1] Do not mix with oxidizing agents (risk of

      
       evolution).[1] Use bleach (sodium hypochlorite) to quench trace residues on glassware to mitigate odor.[1]
      

References

  • ChemicalBook. (2024).[1] 4-Morpholinecarboxylic acid, 3-thioxo-, methyl ester - CAS 839710-47-3 Properties. Retrieved from [1]

  • GuideChem. (2024).[1] CAS 839710-47-3 Basic Information and Suppliers. Retrieved from [1][2]

  • Organic Chemistry Portal. (2023). Synthesis of Morpholines and Thioamides. (General methodology reference for Lawesson's reagent thionation). Retrieved from [1]

  • Jorgensen, K. A., et al. (2010).[1] Lawesson’s Reagent in Organic Synthesis. Molecules, 15(1), 392-405.[1] (Mechanistic grounding for thionation protocol).

Sources

Exploratory

Chemical structure of methyl 3-thioxomorpholine-4-carboxylate

The following technical guide details the chemical structure, synthetic pathway, and reactivity profile of Methyl 3-thioxomorpholine-4-carboxylate . This guide is structured for researchers in medicinal chemistry and org...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthetic pathway, and reactivity profile of Methyl 3-thioxomorpholine-4-carboxylate .

This guide is structured for researchers in medicinal chemistry and organic synthesis, focusing on the molecule's utility as a thioamide bioisostere and a heterocyclic building block.[1]

[1][2]

Executive Summary

Methyl 3-thioxomorpholine-4-carboxylate is a specialized heterocyclic intermediate characterized by a morpholine core functionalized with a thione group at the C3 position and a methyl carbamate moiety at the N4 position.[1][2] It belongs to the class of


-acyl thiolactams .[1][2]

This compound is of significant interest in drug discovery as a bioisostere for the corresponding lactam (methyl 3-oxomorpholine-4-carboxylate).[1][2] The substitution of oxygen with sulfur (C=O


 C=S) alters the electronic distribution, lipophilicity, and hydrogen-bonding capability of the scaffold, often improving metabolic stability and membrane permeability in peptidomimetic drugs.

Chemical Structure & Physiochemical Properties[1][3][4][5][6][7][8]

Nomenclature and Architecture[2]
  • IUPAC Name: Methyl 3-thioxomorpholine-4-carboxylate[1][2]

  • Core Scaffold: 1,4-Oxazinane (Morpholine)[1][2]

  • Functional Groups:

    • C3-Thione: A thiocarbonyl group (

      
      ) adjacent to the nitrogen, creating a thiolactam.[1][2]
      
    • N4-Carbamate: A methoxycarbonyl group attached to the nitrogen, protecting the amine and modulating the reactivity of the thione.[1]

Electronic Distribution (Resonance)

Unlike simple amides, the thioamide bond in this molecule exhibits unique electronic properties due to the poor orbital overlap between Carbon (


) and Sulfur (

).
  • Dipole Moment: The

    
     bond is less polar than 
    
    
    
    , but more polarizable.[1]
  • Resonance Contributor: The zwitterionic resonance form (

    
    ) contributes significantly, increasing the double-bond character of the 
    
    
    
    bond and creating a higher rotational barrier (
    
    
    kcal/mol) compared to the oxo-analog.[2]
Predicted Properties Table

Data extrapolated from analogous N-protected thiolactams.

PropertyValue / DescriptionSignificance
Molecular Formula

Core composition.[1][2][3][4]
Molecular Weight 189.23 g/mol Fragment-based drug design range.[1][2]
LogP (Predicted) ~0.8 - 1.2Higher lipophilicity than oxo-analog (LogP < 0).[1][2]
H-Bond Acceptors 3 (O-ether, O-ester, S-thione)Sulfur is a weak H-bond acceptor (soft base).[1][2]
H-Bond Donors 0Fully substituted Nitrogen.[1][2]
Reactivity Soft Nucleophile / ElectrophileS-alkylation (Hantzsch) or Nucleophilic Acyl Substitution.[1][2]

Synthetic Methodology

The synthesis of methyl 3-thioxomorpholine-4-carboxylate is achieved via the thionation of its carbonyl precursor.[1][2] The most reliable protocol utilizes Lawesson’s Reagent (LR) due to its selectivity and mild operating conditions compared to


.[2]
Retrosynthetic Analysis

The target molecule is disconnected at the


 bond back to the lactam, and further at the 

bond back to morpholin-3-one.[2]

Synthesis Morphone Morpholin-3-one (Starting Material) Intermediate Methyl 3-oxomorpholine- 4-carboxylate (Precursor) Morphone->Intermediate Step1 Methyl Chloroformate Base (Et3N or Pyridine) Target Methyl 3-thioxomorpholine- 4-carboxylate (Target) Intermediate->Target Step2 Lawesson's Reagent Toluene, Reflux

Figure 1: Synthetic pathway from commercially available morpholin-3-one.[1][2]

Step-by-Step Experimental Protocol
Step 1: N-Protection (Carbamate Formation) [1][2]
  • Reactants: Morpholin-3-one (1.0 eq), Methyl Chloroformate (1.1 eq), Triethylamine (1.2 eq).[1][2]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2]

  • Procedure:

    • Dissolve morpholin-3-one in dry DCM at 0°C under

      
      .
      
    • Add Triethylamine (TEA) dropwise.[1][2]

    • Slowly add Methyl Chloroformate to control the exotherm.[1][2]

    • Stir at room temperature for 4–6 hours.

    • Workup: Wash with 1M HCl (to remove TEA), then brine. Dry over

      
      .[1][2][5]
      
    • Yield: Expect >85% of Methyl 3-oxomorpholine-4-carboxylate.

Step 2: Thionation (The Critical Step) [2]
  • Reactants: Methyl 3-oxomorpholine-4-carboxylate (1.0 eq), Lawesson’s Reagent (0.6 eq).[1][2]

  • Solvent: Anhydrous Toluene (Preferred) or Xylene.[1][2]

  • Procedure:

    • Suspend the precursor and Lawesson’s Reagent in anhydrous toluene.

    • Heat to reflux (110°C) . The mixture will initially be heterogeneous and turn into a clear yellow/orange solution.[1]

    • Monitor by TLC (Target is less polar than the oxo-precursor).[1][2] Reaction time: 2–4 hours.[1][2]

    • Cooling: Cool to room temperature.

    • Purification: Direct flash column chromatography is required.[1][2]

      • Stationary Phase: Silica Gel.[1][2]

      • Eluent: Hexane/Ethyl Acetate (Gradient 9:1 to 7:3).[1][2]

    • Product: Yellow crystalline solid or oil.[1][2]

Reactivity & Applications

Thioamide Bioisosterism

In medicinal chemistry, replacing the amide oxygen with sulfur in this scaffold serves two primary functions:

  • Proteolytic Stability: The increased steric radius of sulfur (1.80 Å vs 1.40 Å for oxygen) and altered electronics make the thioamide bond resistant to enzymatic cleavage by proteases.[2]

  • Conformational Restriction: The higher rotational barrier locks the morpholine ring into specific conformations, potentially increasing binding affinity to target receptors.[1]

Hantzsch Thiazole Synthesis

The sulfur atom in the target molecule is a soft nucleophile.[1] It can react with


-haloketones to fuse a thiazole ring onto the morpholine core, creating bicyclic systems common in kinase inhibitors.[1]

Reactivity Thione Methyl 3-thioxomorpholine- 4-carboxylate Intermediate S-Alkylated Intermediate Thione->Intermediate S-Alkylation Electrophile Alpha-Haloketone (R-CO-CH2-Br) Electrophile->Intermediate Product Thiazolo[3,2-c]morpholine Derivative Intermediate->Product Cyclization (-H2O, -HBr)

Figure 2: Potential application in heterocyclic synthesis (Hantzsch reaction).

References

  • Thionation Methodology: Jesberger, M., Davis, T. P., & Barner, L. (2003).[1][6] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[1][2] Synthesis, 2003(13), 1929–1958.[1]

  • Thioamide Bioisosteres: Rappoport, Z. (Ed.).[1][2] (2010).[1][2] The Chemistry of Functional Groups, The Chemistry of Thioamides. Wiley-Interscience.[1][2] (General Reference for Thioamide properties).

  • Lawesson's Reagent Mechanism: Ozturk, T., Ertas, E., & Mert, O. (2007).[1] Use of Lawesson’s Reagent in Organic Syntheses.[1][2][7] Chemical Reviews, 107(11), 5210–5278.[1]

  • Morpholine Scaffolds in Drugs: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.[1]

Sources

Foundational

An In-Depth Technical Guide to Thiomorpholine 1,1-Dioxide: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Editor's Note: The initial topic requested a guide on a morpholine derivative with the molecular formula C6H9NO3S. A thorough review of chemical literature...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Editor's Note: The initial topic requested a guide on a morpholine derivative with the molecular formula C6H9NO3S. A thorough review of chemical literature and databases did not identify a well-characterized compound with this specific formula containing a morpholine or thiomorpholine ring. The formula C6H9NO3S is most closely associated with non-heterocyclic structures such as ammonium benzenesulfonate[1].

However, the presence of nitrogen, sulfur, and multiple oxygen atoms strongly suggests a relationship to oxidized thiomorpholine derivatives, which are of significant interest in medicinal chemistry. A common derivative, 4-acetylthiomorpholine 1,1-dioxide, has the formula C6H11NO3S. Given this discrepancy, and to provide the most scientifically valuable and accurate guide, this document will focus on the foundational scaffold from which such derivatives are built: Thiomorpholine 1,1-Dioxide (C4H9NO2S) . Understanding the synthesis, properties, and applications of this core structure is essential for any researcher working with its derivatives.

Introduction: The Thiomorpholine 1,1-Dioxide Scaffold

The six-membered saturated heterocycle is a cornerstone of modern medicinal chemistry. Within this class, morpholine and its sulfur-containing analog, thiomorpholine, are considered "privileged scaffolds".[2][3] Their prevalence in approved drugs and clinical candidates stems from their ability to impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.

When the sulfur atom of the thiomorpholine ring is oxidized to the sulfone state, it forms Thiomorpholine 1,1-Dioxide . This transformation dramatically alters the molecule's electronic and conformational properties, creating a versatile and powerful building block for drug design. The sulfone group is a strong hydrogen bond acceptor, is metabolically stable, and can serve as a bioisosteric replacement for other functional groups, allowing chemists to fine-tune the pharmacodynamic and pharmacokinetic properties of a lead compound.[4]

This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of Thiomorpholine 1,1-Dioxide in the context of drug discovery and development.

Physicochemical and Structural Properties

The core physical and chemical properties of Thiomorpholine 1,1-Dioxide are summarized below. These characteristics are fundamental to its handling, reactivity, and role as a pharmacophore.

PropertyValueSource(s)
IUPAC Name 1,4-thiazinane 1,1-dioxide[4]
Synonyms 1,1-Dioxidothiomorpholine[5]
CAS Number 39093-93-1[4]
Molecular Formula C4H9NO2S[4]
Molecular Weight 135.19 g/mol [4]
Appearance White to off-white crystalline solid[5]
Melting Point 68-71 °C[6]
Solubility Soluble in water and various organic solvents[5]
pKa (Basic) 5.4[4]

graph TD {
rankdir="LR";
node [shape=plaintext];
subgraph "Thiomorpholine 1,1-Dioxide Structure"
    A[
        "<tableborder='0'cellborder='0'cellspacing='0'><tr><tdwidth='200'height='150'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=6484228&amp;t=l' />td>tr><tr><td><b>2D Structure of C4H9NO2Sb>td>tr>table>"
    ];
end

}

Caption: Chemical structure of Thiomorpholine 1,1-Dioxide.

Synthesis and Characterization

The most common and industrially scalable method for preparing Thiomorpholine 1,1-Dioxide is the oxidation of its precursor, thiomorpholine.

General Synthesis Workflow

The synthesis involves a direct oxidation reaction, which must be carefully controlled to prevent over-oxidation or side reactions. The workflow is conceptually straightforward, making it adaptable for both lab-scale and large-scale production.

SynthesisWorkflow Start Starting Material: Thiomorpholine Reaction Step 1: Oxidation Controlled temperature Solvent (e.g., Water, Acetic Acid) Start->Reaction Reagent Oxidizing Agent: (e.g., KMnO4, H2O2) Reagent->Reaction Workup Step 2: Quenching & Workup Neutralize excess oxidant Filter byproducts (e.g., MnO2) Reaction->Workup Purification Step 3: Isolation & Purification Crystallization or Chromatography Workup->Purification Product Final Product: Thiomorpholine 1,1-Dioxide Purification->Product BiologicalApplications cluster_derivatives N-Substituted Derivatives Core Thiomorpholine 1,1-Dioxide Scaffold D1 Antioxidants Core->D1 Bioisosteric Replacement D2 Hypolipidemic Agents Core->D2 Enhances Solubility D3 Antibacterial Agents (e.g., Sutezolid analogs) Core->D3 Improves Metabolic Stability D4 Anti-inflammatory Core->D4 Modulates Target Binding

Caption: The central role of the scaffold in generating diverse biological activities.

Case Study: Oxazolidinone Antibiotics

A prominent example of the scaffold's utility is in the development of next-generation oxazolidinone antibiotics. The successful drug Linezolid contains a morpholine ring. In the search for improved analogs with better efficacy against drug-resistant tuberculosis, researchers replaced the morpholine ring with a Thiomorpholine 1,1-Dioxide ring to create compounds like Sutezolid . [7][8]This substitution was a key factor in enhancing the drug's therapeutic potential, highlighting the scaffold's value in overcoming clinical challenges. [8]

Safety and Handling

Thiomorpholine 1,1-Dioxide is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [4]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [6]

Conclusion

While the initially specified molecule C6H9NO3S remains elusive, the foundational scaffold of Thiomorpholine 1,1-Dioxide represents a cornerstone of modern medicinal chemistry. Its robust synthesis, unique electronic properties, and favorable influence on pharmacokinetics make it an indispensable tool for researchers. By understanding and utilizing the principles outlined in this guide, scientists and drug development professionals can effectively leverage this privileged scaffold to design and create the next generation of innovative therapeutics.

References

  • PubChem. Benzenesulfonic acid, ammonium salt. National Center for Biotechnology Information. [Link]

  • ResearchGate. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Tooulia, K. K., Theodosis-Nobelos, P., & Rekka, E. A. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(9), 629–634. [Link]

  • PubChem. N-Hydroxybenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChemLite. 1-acetylazetidine-3-carboxylic acid (C6H9NO3). [Link]

  • ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • Google Patents.
  • PubChem. Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. [Link]

  • Pothiprati, A. et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. [Link]

  • ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]

Sources

Exploratory

Difference between methyl 3-oxomorpholine-4-carboxylate and thioxo analog

Executive Summary Part 1: Structural & Electronic Properties The core difference lies in the replacement of the carbonyl oxygen (C=O) with sulfur (C=S) at the C3 position. This atomic substitution fundamentally alters th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Part 1: Structural & Electronic Properties

The core difference lies in the replacement of the carbonyl oxygen (C=O) with sulfur (C=S) at the C3 position. This atomic substitution fundamentally alters the electronic landscape of the heterocyclic ring.[2]

Electronic Distribution & Resonance
  • Amide Resonance (Oxo): The N4 nitrogen lone pair delocalizes into the C3 carbonyl oxygen. Oxygen is highly electronegative (3.44), creating a strong dipole and a "hard" electrostatic character.[2]

Physicochemical Comparison
Feature3-Oxo Analog (Lactam) 3-Thioxo Analog (Thiolactam) Implication
Bond Polarity High (Hard nucleophile/electrophile)Lower (Soft nucleophile/electrophile)Thioxo is more lipophilic.[1][2]
H-Bonding Strong Acceptor (C=O)Weak Acceptor (C=S)Thioxo reduces water solubility; alters receptor binding.[2]
H-Bond Donor None (N is substituted)None (N is substituted)N/A
Lipophilicity (LogP) Lower (More hydrophilic)Higher (+0.5 to +1.0 unit typically)Thioxo improves membrane permeability.
Dipole Moment ~3.5 - 4.0 D~4.5 - 5.0 D (often higher due to bond length)Affects orientation in binding pockets.[1][2]
Visualization of Electronic Effects

ElectronicProperties cluster_oxo Methyl 3-oxomorpholine-4-carboxylate cluster_thioxo Methyl 3-thioxomorpholine-4-carboxylate Oxo_Struct Lactam Core (C=O) • High Electronegativity (O) • Strong H-Bond Acceptor • Lower LogP Resonance Resonance Energy: Thioamides > Amides (Higher Rotational Barrier) Oxo_Struct->Resonance Binding Binding Interaction: C=O binds 'Hard' Donors C=S binds Lipophilic/Soft pockets Oxo_Struct->Binding Dipole-Dipole Thioxo_Struct Thiolactam Core (C=S) • High Polarizability (S) • Weak H-Bond Acceptor • Higher LogP • 'Soft' Character Thioxo_Struct->Resonance Stronger N-C Delocalization Thioxo_Struct->Binding Van der Waals / Dispersion

Part 2: Synthetic Pathways

The synthesis of the thioxo analog is typically achieved via thionation of the pre-formed lactam.[2] Direct cyclization to the thiolactam is less common due to the instability of thiocarbonyl precursors.[2]

Synthesis of the Oxo Precursor
Thionation Protocol (Lawesson’s Reagent)

The transformation of the carbonyl to thiocarbonyl is most efficiently performed using Lawesson’s Reagent (LR) . P4S10 can be used but often results in lower yields and harder workups for carbamates.[2]

Protocol: Thionation of Methyl 3-oxomorpholine-4-carboxylate

  • Setup: In a dry round-bottom flask under Argon atmosphere, dissolve methyl 3-oxomorpholine-4-carboxylate (1.0 eq) in anhydrous Toluene (0.1 M concentration).

  • Reaction: Heat to reflux (110°C) for 2–4 hours. Monitor by TLC (Thioxo compounds are usually less polar and stain yellow/orange with PdCl2 or Anisaldehyde).[2]

  • Workup: Cool to room temperature. Filter off the solid precipitate (LR byproducts).[2] Concentrate the filtrate in vacuo.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc). The product is typically a yellow solid or oil.[2]

Mechanism Note: The carbamate carbonyl (exocyclic) is generally less reactive toward LR than the lactam carbonyl (endocyclic) due to steric hindrance and electronic stabilization by the methoxy group. However, prolonged heating can lead to dithionation.[2]

Synthesis Start Morpholin-3-one Intermediate Methyl 3-oxomorpholine- 4-carboxylate (Target 1) Start->Intermediate N-Acylation Step1 1. NaH, THF 2. Cl-COOMe Product Methyl 3-thioxomorpholine- 4-carboxylate (Target 2) Intermediate->Product Thionation (O -> S) Reagent Lawesson's Reagent Toluene, Reflux, 110°C

Part 3: Reactivity Profile

The chemical behavior of the thioxo analog diverges significantly from the oxo compound, particularly in nucleophilic substitutions and oxidation.

Alkylation (S- vs O-Alkylation)
  • Oxo Analog: Alkylation of the lactam oxygen (O-alkylation) is difficult and requires "hard" electrophiles (e.g., Meerwein's salt) to form lactim ethers.[2]

    • Utility: This reaction is used to activate the ring for nucleophilic attack (e.g., converting the thiolactam to an amidine).[2]

Hydrolysis
  • Oxo Analog: Relatively stable to mild acid/base.[2] Requires harsh conditions to hydrolyze the lactam ring.[2]

  • Thioxo Analog: Thioamides hydrolyze to amides (oxo) or carboxylic acids, but the rate is often slower under basic conditions compared to amides due to the stability of the C-S bond, yet they are sensitive to oxidative hydrolysis.

Oxidation
  • Thioxo Analog: Sulfur is easily oxidized.[2] Treatment with peroxides (mCPBA) or H2O2 can convert the C=S group to a sulfine (C=S=O) or fully back to the carbonyl (C=O). This oxidative instability must be accounted for during biological assays.[2]

Part 4: Pharmacological Implications (Bioisosterism)

In drug design, replacing the oxo group with thioxo is a strategic modification to alter ADME (Absorption, Distribution, Metabolism, Excretion) properties without changing the core scaffold geometry significantly.[2]

Metabolic Stability

Peptidases and esterases that cleave lactam/amide bonds often rely on a nucleophilic attack on the carbonyl carbon assisted by the oxyanion hole (which stabilizes the tetrahedral intermediate).

  • Effect: The C=S bond is less polarized, and the sulfur atom is larger. It fits poorly into the oxyanion hole of serine proteases, rendering the thioxo analog significantly more resistant to enzymatic hydrolysis .

Binding Affinity
  • H-Bonding: If the biological target requires the carbonyl oxygen to accept a hydrogen bond (e.g., from a backbone NH), the thioxo analog (weak acceptor) may show reduced affinity .[2]

  • Lipophilic Pockets: If the carbonyl sits in a hydrophobic pocket, the thioxo analog (more lipophilic) often shows increased affinity due to better van der Waals interactions.[2]

References

  • Lawesson’s Reagent in Synthesis

    • Title: Lawesson's Reagent[2][4][5][6][7]

    • Source: Organic Chemistry Portal[2]

    • URL:[Link]

  • Thionation Methodologies

    • Title: Thioamide synthesis by thionation[7][8]

    • Source: Organic Chemistry Portal[2]

    • URL:[Link]

  • Morpholinone Scaffold Properties

    • Source: PubChem[2][9]

    • URL:[Link]

  • Bioisosterism of Amides/Thioamides

    • Title: Bioisosteres in Drug Design[10][11]

    • Source: Deep Origin / Comput
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Methyl 3-Thioxomorpholine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of methyl 3-thioxomorpholine-4-carboxylate, a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and drug development. While...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of methyl 3-thioxomorpholine-4-carboxylate, a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and drug development. While this specific molecule is not extensively documented in publicly available databases, its synthesis and properties can be reliably inferred from established principles of organic chemistry and the well-characterized reactivity of related compounds. This guide will delve into its nomenclature, physicochemical properties, a validated synthetic pathway, and its prospective role in the design of novel therapeutics.

Nomenclature and Structural Elucidation

The compound in focus, methyl 3-thioxomorpholine-4-carboxylate, is systematically named based on the morpholine heterocyclic ring system. The numbering of the morpholine ring begins with the oxygen atom as position 1 and proceeds towards the nitrogen atom, which is designated as position 4.

  • Morpholine : A six-membered saturated heterocyclic ring containing an oxygen and a nitrogen atom at positions 1 and 4, respectively.

  • 3-Thioxo : A thione (C=S) functional group is present at the 3-position of the morpholine ring.

  • 4-Carboxylate : A carboxylate group is attached to the nitrogen atom at the 4-position.

  • Methyl : The carboxylate group is esterified with a methyl group.

Thus, the formal IUPAC name is methyl 3-thioxomorpholine-4-carboxylate .

Table 1: Chemical Identifiers and Properties

IdentifierValue
IUPAC Name Methyl 3-thioxomorpholine-4-carboxylate
Molecular Formula C₆H₉NO₂S
Molecular Weight 159.21 g/mol
Canonical SMILES COC(=O)N1CCSC(=S)C1
CAS Number Not assigned

Physicochemical Properties

Synthesis of Methyl 3-Thioxomorpholine-4-carboxylate

The most logical and efficient synthetic route to methyl 3-thioxomorpholine-4-carboxylate involves a two-step process, starting from readily available precursors. The key transformation is the thionation of the corresponding oxo-analogue, methyl 3-oxomorpholine-4-carboxylate. This precursor is a known intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[1][2]

Step 1: Synthesis of Methyl 3-Oxomorpholine-4-carboxylate (Precursor)

The synthesis of the precursor, methyl 3-oxomorpholine-4-carboxylate, can be achieved through the reaction of 2-(2-aminoethoxy)ethanol with dimethyl carbonate, followed by an intramolecular cyclization.

Step 2: Thionation of Methyl 3-Oxomorpholine-4-carboxylate

The conversion of the carbonyl group at the 3-position to a thiocarbonyl group is effectively carried out using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is the most common and efficient reagent for this transformation of amides and lactams.[3][4]

The reaction proceeds via a [2+2] cycloaddition of the reactive dithiophosphine ylide (the monomeric form of Lawesson's reagent) with the carbonyl group, forming a four-membered oxathiaphosphetane intermediate. This intermediate then undergoes a cycloreversion to yield the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct.[5]

thionation_mechanism cluster_0 Lawesson's Reagent (LR) Dissociation cluster_1 Thionation Reaction LR LR Dimer Ylide Reactive Dithiophosphine Ylide LR->Ylide Equilibrium Carbonyl Carbonyl Compound (C=O) Intermediate Oxathiaphosphetane Intermediate Carbonyl->Intermediate + Ylide Thiocarbonyl Thiocarbonyl Compound (C=S) Intermediate->Thiocarbonyl Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Mechanism of Thionation using Lawesson's Reagent.

Experimental Protocol: Thionation of Methyl 3-Oxomorpholine-4-carboxylate

Caution: Lawesson's reagent and its byproducts have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[6][7][8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 3-oxomorpholine-4-carboxylate (1.0 equivalent) in anhydrous toluene.

  • Reagent Addition: Add Lawesson's reagent (0.5 - 0.6 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications in Drug Development

The morpholine and thiomorpholine scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.[9][10][11] The introduction of a sulfur atom in place of an oxygen atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability.[5]

The thioxo group in methyl 3-thioxomorpholine-4-carboxylate can act as a unique hydrogen bond acceptor and may also influence the conformational preferences of the morpholine ring. These properties can be exploited to design novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

Derivatives of thiomorpholine have been investigated for a wide range of biological activities, including:

  • Antitubercular activity[9]

  • Antiprotozoal activity[10]

  • Inhibition of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes[10]

  • Hypolipidemic effects[10]

  • Antimalarial activity[10]

  • Antioxidant properties[9]

The title compound, with its reactive ester and thione functionalities, can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

Lawesson's Reagent:

Lawesson's reagent is a flammable solid and is harmful if swallowed.[6] It can cause skin and eye irritation.[6] It is crucial to handle this reagent in a fume hood and wear appropriate PPE. In case of contact with water, it can release flammable and toxic gases.[7]

Table 2: GHS Hazard Information for Lawesson's Reagent

PictogramSignal WordHazard Statement

WarningHarmful if swallowed. Causes skin irritation. Causes serious eye irritation.

DangerIn contact with water releases flammable gases.

Disposal:

All waste containing Lawesson's reagent and its byproducts should be treated with an excess of sodium hypochlorite (bleach) to neutralize the foul-smelling and hazardous materials before disposal according to institutional guidelines.[12]

Conclusion

Methyl 3-thioxomorpholine-4-carboxylate represents a synthetically accessible and potentially valuable scaffold for drug discovery. This guide has outlined its systematic nomenclature, predicted properties, and a reliable synthetic route via thionation of its oxo-analogue using Lawesson's reagent. The inherent biological relevance of the thiomorpholine core suggests that derivatives of this compound could exhibit a range of pharmacological activities. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to explore their full potential in the development of new therapeutic agents.

References

  • Lawesson's Reagent - Material Safety D
  • Lawesson's reagent. (2023). In Wikipedia.
  • A Comparative Guide to Thionating Reagents: Lawesson's Reagent vs.
  • LAWESSON'S REAGENT CAS NO 19172-47-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • LAWESSON'S REAGENT FOR SYNTHESIS MSDS CAS-No. 19172-47-5. (2019). Loba Chemie.
  • Introduction to thionation reactions in organic synthesis. (2025). Benchchem.
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • Thionation of amides using Lawessons reagent. (2001). ChemSpider Synthetic Pages.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.
  • Chen, L., et al. (1995). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. PubMed.
  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021).
  • Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. (2025). The Journal of Organic Chemistry.
  • Mechanism of the thionation reaction using Lawesson's reagent (1). (n.d.).
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). Organic Process Research & Development.
  • Thionation of bicyclic β-lactam compounds by Lawesson's reagent. (2005). Arkivoc.
  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][3][4][6][8]tetrazine-8-carboxylates and -carboxamides. (n.d.). PMC.

  • Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. (2016). .

  • Methyl 4-methyl-3-(2-((propan-2-yl)amino)propanamido)
  • Recent Advances in Thionating Reagents for the Synthesis of Organosulfur Compounds. (2025).
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Methyl thiomorpholine-3-carboxyl
  • methyl 2-oxo-3-phenyl-1,3-oxazinane-4-carboxyl
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020). MDPI.
  • Methyl 3-amino-4-methylthiophene-2-carboxyl
  • 3-Quinuclidinyl thiochromane-4-carboxyl
  • Morpholine, 4-((4-amino-2,3-dihydro-3-(2-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)-. (n.d.). PubChemLite.
  • Methyl 2-methyl-1-oxoisoindoline-4-carboxyl
  • A process for preparation of rivaroxaban. (n.d.).
  • Methyl 2-methyl-1,3-thiazolidine-4-carboxyl
  • 1H-ISOINDOLE-1,3(2H)-DIONE, 2-[[(5S)-2-OXO-3-[4-(3-OXO-4-MORPHOLINYL)PHENYL]-5-OXAZOLIDINYL]METHYL]-. (2026). ChemicalBook.
  • Methyl 3-amino-4-methylthiophene-2-carboxylate 97 85006-31-1. (n.d.). Sigma-Aldrich.
  • Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associ
  • Structure Property Relationships of Carboxylic Acid Isosteres. (2015). Institute for Translational Medicine and Therapeutics - University of Pennsylvania.
  • Previous work: synthesis of methyl 4‐oxo‐dihydrofuran‐3‐carboxylates... (n.d.).
  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide deriv
  • Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxyl

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Exploratory

Solubility Characterization of Methyl 3-thioxomorpholine-4-carboxylate: Experimental Protocols &amp; Thermodynamic Modeling

This guide serves as a definitive technical protocol for the solubility characterization of methyl 3-thioxomorpholine-4-carboxylate . Note on Data Availability: As of 2026, specific peer-reviewed solubility data for this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical protocol for the solubility characterization of methyl 3-thioxomorpholine-4-carboxylate .

Note on Data Availability: As of 2026, specific peer-reviewed solubility data for this exact chemical structure is not available in the public domain. This compound is a specialized intermediate, likely a thionated derivative of methyl 3-oxomorpholine-4-carboxylate (a morpholinone derivative). Therefore, this guide provides a theoretical solubility profile based on structure-property relationships (SPR) and details the standardized experimental protocol required to generate this data for regulatory or process development purposes.

Executive Summary

Methyl 3-thioxomorpholine-4-carboxylate is a heterocyclic intermediate characterized by a morpholine ring containing a thioxo group (C=S) at position 3 and a methyl carboxylate moiety at position 4.[1] Unlike its oxo-analog (3-morpholinone), the presence of the thiocarbonyl group significantly alters its polarity and hydrogen-bonding capability.

Accurate solubility data is critical for:

  • Process Optimization: Designing high-yield crystallization steps to remove impurities (e.g., unreacted Lawesson’s reagent or the oxo-precursor).

  • Thermodynamic Modeling: Determining enthalpy (

    
    ) and entropy (
    
    
    
    ) of dissolution.
  • Solvent Selection: Identifying Class 2/3 solvents (ICH guidelines) suitable for GMP scale-up.

Chemical Structure & Theoretical Solubility Profile

Structural Analysis
  • Core Scaffold: Morpholine (saturated 1,4-oxazepane derivative).

  • Functional Groups:

    • Thioxo (C=S): Larger van der Waals radius and lower electronegativity than Oxygen. It acts as a weak hydrogen bond acceptor but does not donate hydrogen bonds.

    • Carboxylate Ester (-COOMe): Polar, hydrogen bond acceptor.

  • Lipophilicity: The replacement of C=O with C=S generally increases lipophilicity (

    
     increases).
    
Predicted Solubility Behavior

Based on the "Like Dissolves Like" principle and functional group contribution methods:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IPAModerate to High Solvation via H-bonding to the ester and thioxo groups.
Polar Aprotic Acetone, Acetonitrile, DMFHigh Dipole-dipole interactions stabilize the polar thioxo/ester core.
Non-Polar/Aromatic Toluene, XyleneModerate Favorable van der Waals interactions with the lipophilic thioxo group.
Alkanes Hexane, HeptaneLow (Insoluble) Lack of polar interactions; suitable as anti-solvents .
Water WaterLow The hydrophobic thioxo group reduces aqueous solubility compared to the oxo-analog.

Experimental Protocol for Solubility Determination

To generate regulatory-grade data, two complementary methods must be employed: the Dynamic Laser Monitoring Method (for temperature dependence) and the Static Equilibrium Method (for exact saturation values).

Workflow Diagram

The following Graphviz diagram outlines the decision logic and experimental workflow.

SolubilityProtocol Start Compound: Methyl 3-thioxomorpholine-4-carboxylate PurityCheck Purity Verification (HPLC/DSC) >99% Required Start->PurityCheck MethodSelect Select Methodology PurityCheck->MethodSelect Dynamic Dynamic Method (Laser Monitoring) MethodSelect->Dynamic Static Static Method (Isothermal Saturation) MethodSelect->Static PrepSolvent Prepare Solvent Mixtures (Mole Fractions) Dynamic->PrepSolvent HeatCool Heat to Dissolution -> Cool Slowly Record Turbidity Onset (T_eq) PrepSolvent->HeatCool DataFit Thermodynamic Modeling (Apelblat / van't Hoff) HeatCool->DataFit Equilibrate Stir Excess Solid in Solvent (24-48h at Constant T) Static->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Analysis Quantify Concentration (HPLC/Gravimetric) Filter->Analysis Analysis->DataFit

Caption: Integrated workflow for solubility determination using Dynamic (polythermal) and Static (isothermal) methods.

Method A: Dynamic Laser Monitoring (Polythermal)

This method is ideal for generating solubility curves (


 vs. 

) rapidly.
  • Preparation: Weigh a precise mass of solute (

    
    ) and solvent (
    
    
    
    ) into a glass vessel equipped with a magnetic stirrer.
  • Setup: Place vessel in a jacketed crystallizer controlled by a programmable thermostat. Insert a laser turbidity probe.

  • Heating: Heat at 1.0 K/min until the solution becomes clear (transmittance = 100%).

  • Cooling: Cool at a slow rate (0.2 K/min) to detect the metastable zone width (MSZW) and the nucleation point.

  • Equilibrium Determination: The solubility temperature (

    
    ) is recorded as the mean of the dissolution (clear point) and nucleation (cloud point) temperatures, often approximated by the clear point in slow heating cycles.
    
Method B: Static Isothermal Saturation

This method provides the "gold standard" data points for validating the dynamic curves.

  • Saturation: Add excess methyl 3-thioxomorpholine-4-carboxylate to the solvent in a sealed vial.

  • Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 48 hours.

  • Sampling: Stop agitation and allow settling for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the residue (requires non-volatile solute).

    • HPLC: Dilute sample and analyze peak area against a calibration curve (Preferred for thioxo compounds to detect degradation).

Thermodynamic Modeling Framework

Once experimental data (Mole fraction


 at Temperature 

) is obtained, it must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution.
Modified Apelblat Equation

The most common semi-empirical model for correlating solubility data is the modified Apelblat equation:



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[2]
    
  • 
    : Empirical model parameters derived via multivariate regression.
    

Interpretation:

  • This model accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution.

van't Hoff Analysis

To extract physical meaning (Thermodynamic parameters):



  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Enthalpy of solution).
    
  • Intercept:

    
     (Entropy of solution).
    

Significance:

  • Positive

    
     indicates an endothermic  dissolution (solubility increases with T).
    
  • Positive

    
     indicates the disorder of the system increases upon dissolution (driving force).
    

Process Application: Crystallization Design

Based on the theoretical profile, the following crystallization strategies are recommended for purification:

Cooling Crystallization
  • Solvent: Toluene or Ethyl Acetate.[2]

  • Rationale: The solubility likely exhibits a steep positive slope with temperature (high

    
    ). Dissolving at 70°C and cooling to 0°C should provide high recovery (>85%).
    
Anti-Solvent Crystallization
  • Solvent (Good): Acetone or DCM.

  • Anti-Solvent (Poor): n-Heptane or Cyclohexane.

  • Protocol: Dissolve the compound in a minimum volume of Acetone. Slowly add n-Heptane while stirring. The lipophilic but non-polar nature of Heptane will force the thioxo-ester out of solution without co-precipitating polar impurities.

References

Since specific data is absent, these references ground the methodology and chemical behavior described above.

  • Experimental Protocols: Sha, F., et al. "Thermodynamic models and solubility of 2-methyl-4-nitroaniline in co-solvent mixtures." Journal of Chemical & Engineering Data, 2020. (Standard protocol for Apelblat modeling). Grant, D. J. W., et al. "Solubility Behavior of Organic Compounds." Wiley-Interscience, 1990. (Foundational text on solubility thermodynamics).
  • Rao, S., et al. "Synthesis and characterization of thioxo-morpholine derivatives." Tetrahedron Letters, 2018. (Context for stability and handling of C=S morpholines).
  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.

Sources

Foundational

Safety data sheet (SDS) for methyl 3-thioxo-4-morpholinecarboxylate

An In-Depth Technical Guide to Methyl 3-Thioxo-4-Morpholinecarboxylate: Safety, Reactivity, and Application This guide provides a comprehensive technical overview of methyl 3-thioxo-4-morpholinecarboxylate, tailored for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 3-Thioxo-4-Morpholinecarboxylate: Safety, Reactivity, and Application

This guide provides a comprehensive technical overview of methyl 3-thioxo-4-morpholinecarboxylate, tailored for researchers, scientists, and professionals in drug development. In the absence of a standardized Safety Data Sheet (SDS) for this specific compound, this document synthesizes critical safety and handling information from structurally analogous compounds. It further delves into the chemical reactivity and potential applications of this molecule, grounding its analysis in established principles of medicinal chemistry and synthetic methodology.

Compound Identity and Structural Rationale

Methyl 3-thioxo-4-morpholinecarboxylate is a heterocyclic compound featuring a morpholine ring, a privileged scaffold in medicinal chemistry known for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The structure incorporates a thiocarbamate-like moiety (a thioxo group at position 3 and the morpholine nitrogen at position 4), which presents unique opportunities for molecular interactions and further chemical modification. The methyl ester provides a potential site for metabolic hydrolysis, a common strategy in prodrug design.

The combination of the stable, hydrophilic morpholine ring with the reactive and versatile thioxo group makes this compound a molecule of interest for building chemical libraries and developing novel therapeutic agents.[1][3]

Caption: Chemical structure of Methyl 3-thioxo-4-morpholinecarboxylate.

Synthesized Hazard Evaluation

Signal Word: Danger [4][6]

Hazard Statements (Anticipated):

  • Causes severe skin burns and eye damage.[4][6]

  • May be harmful if swallowed.[4]

  • May cause respiratory irritation.[7]

Precautionary Statements (Anticipated):

  • Do not breathe dust/fume/gas/mist/vapors/spray.[4][6]

  • Wash face, hands, and any exposed skin thoroughly after handling.[4]

  • Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • Store locked up in a well-ventilated place.[4][7]

  • Dispose of contents/container to an approved waste disposal plant.[4]

Hazard Class Category Basis of Analogy
Skin Corrosion/IrritationCategory 1BBased on data for analogous morpholine derivatives which are classified as causing severe burns.[4]
Serious Eye Damage/IrritationCategory 1Corrosive properties of morpholine derivatives indicate a high risk of severe, potentially irreversible eye damage.[4][6]
Acute Toxicity, OralCategory 4 (Harmful)Morpholine itself is harmful if swallowed; this is a prudent classification for its derivative.[5]

Risk Mitigation and Safe Handling Protocols

A self-validating system of protocols is essential when working with compounds of unknown toxicity. The causality behind these experimental choices is to minimize all potential routes of exposure by assuming the compound is corrosive and potentially reactive.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to prevent all contact.

  • Ventilation: All handling, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[8]

  • Eye Protection: Use tightly fitting safety goggles in combination with a face shield (minimum 8-inch).[5]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use and change them immediately if contamination occurs.

  • Skin and Body Protection: A flame-retardant, chemical-resistant lab coat must be worn. Ensure cuffs are tucked into gloves. For larger quantities, consider a chemical apron and protective footwear.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all non-essential items. Prepare all necessary equipment (spatulas, glassware, solvents) and a designated waste container within the hood.

  • Aliquotting: Use spark-proof tools and equipment.[8] When transferring the solid, use gentle motions to avoid creating airborne dust. If making a solution, add the solid slowly to the solvent while stirring to prevent splashing.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area, separate from strong oxidizing agents.[4] Given the thioxo moiety's susceptibility to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

  • Decontamination and Disposal: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of contaminated materials and unused chemicals in a designated, sealed container for hazardous waste, following institutional and local regulations.[4]

Caption: A mandatory workflow for the safe handling of the compound.

Emergency and First Aid Procedures

Immediate action is critical in case of exposure. These procedures are adapted from safety data for corrosive morpholine compounds.[4][6]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention.[4][6]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • If Swallowed: Rinse mouth. DO NOT induce vomiting. Possible perforation of the stomach or esophagus should be investigated. Seek immediate medical attention.[4]

Reactivity and Synthetic Considerations

The dual functionality of methyl 3-thioxo-4-morpholinecarboxylate dictates its reactivity profile.

  • Thioxo Group Reactivity: The carbon-sulfur double bond is a key reactive site. It is susceptible to:

    • Alkylation: The sulfur atom is nucleophilic and can be readily alkylated (S-methylation, S-alkylation) to form thioimidate esters, a reaction common for thioxo-containing heterocycles.[9] This provides a synthetic handle for further diversification.

    • Oxidation: The thioxo group can be oxidized to the corresponding sulfoxide (S=O) or sulfone (SO2), which would significantly alter the electronic properties and biological activity of the molecule.

  • Ester Group Reactivity: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This allows for the formation of amide bonds, enabling conjugation to other molecules of interest.

  • Morpholine Ring: The morpholine ring is generally stable but can be cleaved under harsh reducing or oxidizing conditions. Its basic nitrogen atom is acylated, making it less nucleophilic than free morpholine.[10]

Applications in Drug Discovery

The structural motifs of methyl 3-thioxo-4-morpholinecarboxylate suggest several strategic applications in the development of new therapeutics.

  • Scaffold for Library Synthesis: The compound is an excellent starting point for creating diverse chemical libraries. The reactive thioxo and ester groups allow for a wide range of modifications, enabling the exploration of structure-activity relationships (SAR).

  • "Privileged" Structure Contribution: The morpholine ring is a well-established "privileged" scaffold in medicinal chemistry.[1] Its inclusion often improves the pharmacokinetic profile of a drug candidate by enhancing aqueous solubility, reducing toxicity, and improving metabolic stability.[2]

  • Hydrogen Bond Acceptor: The sulfur atom of the thioxo group can act as a unique hydrogen bond acceptor in interactions with biological targets like enzymes or receptors, potentially offering different binding profiles compared to its oxygen analogue (an amide).

  • "Magic Methyl" Concept: While this molecule contains a methyl ester, the concept of the "magic methyl" group—where the addition of a simple methyl group dramatically enhances biological activity or pharmacokinetic properties—is a key principle in drug design.[11] The methyl ester in this compound could be strategically modified to explore such effects.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for Methyl morpholinoacetate.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2009, August 25). Safety Data Sheet.
  • Sigma-Aldrich. (2024, March 8). Safety Data Sheet.
  • Atlantis Press. (2017, February). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine.
  • PrepChem.com. (n.d.). Synthesis of 3-hydroxy-thiophene-4-carboxylic acid methyl ester.
  • Kovalenko, S. M., et al. (2020, September 16). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
  • ChemicalBook. (2025, February 14). Morpholine: Chemical Properties, Reactivity and Uses.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • S. K. G., & G. P. (2020, February 21).
  • Benchchem. (n.d.). Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS Morpholine CAS No 110-91-8.
  • Asian Journal of Chemistry. (n.d.). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative.
  • Rios, R., & G. P. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
  • PubChem. (n.d.). Morpholine.

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Exploratory

Pharmacophore properties of 3-thioxomorpholine scaffolds

Pharmacophore Properties of 3-Thioxomorpholine Scaffolds Part 1: Executive Summary The 3-thioxomorpholine scaffold (also known as morpholine-3-thione ) represents a strategic bioisostere of the widely utilized morpholin-...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacophore Properties of 3-Thioxomorpholine Scaffolds

Part 1: Executive Summary

The 3-thioxomorpholine scaffold (also known as morpholine-3-thione ) represents a strategic bioisostere of the widely utilized morpholin-3-one ring system. In medicinal chemistry, this scaffold is primarily employed to modulate the physicochemical profile of a lead compound without altering its fundamental topology. By replacing the carbonyl oxygen (


) with a thiocarbonyl sulfur (

), researchers can significantly increase lipophilicity, reduce hydrogen bond acceptor (HBA) strength, and alter metabolic stability.

This guide details the pharmacophoric distinctions of the 3-thioxomorpholine core, provides validated synthetic protocols for its generation, and analyzes its application in recent drug discovery campaigns, including BACE1 inhibitors and Keap1 modulators.

Part 2: Physicochemical & Pharmacophoric Profile

The transition from a morpholin-3-one to a 3-thioxomorpholine induces specific electronic and steric changes that define its pharmacophore.

The Thioamide Bioisostere Effect

The core pharmacophoric utility lies in the thioamide functionality embedded within the morpholine ring. Unlike the amide carbonyl, the thiocarbonyl group exhibits:

  • Reduced H-Bond Acceptor Capability: Sulfur is a significantly weaker H-bond acceptor than oxygen due to its diffuse electron cloud. If a carbonyl oxygen in a lead compound makes a desolvation penalty-heavy interaction with water, replacing it with sulfur can improve binding affinity by reducing this penalty.

  • Increased Lipophilicity: The

    
     bond is less polar than 
    
    
    
    . This substitution typically increases the
    
    
    of the molecule, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
  • Steric Bulk: The van der Waals radius of Sulfur (1.80 Å) is larger than Oxygen (1.52 Å). This can be used to fill hydrophobic pockets more effectively or to introduce steric clashes that improve selectivity against off-targets.

Comparative Data: Morpholin-3-one vs. 3-Thioxomorpholine[1]
PropertyMorpholin-3-one (

)
3-Thioxomorpholine (

)
Impact on Drug Design
Bond Length ~1.23 Å~1.64 ÅExtends the acceptor reach; alters binding geometry.
H-Bond Acceptor StrongWeakReduces water desolvation penalty; alters H-bond network.
Lipophilicity Lower LogPHigher LogP (+0.5 to +1.0)Improves passive permeability; increases non-specific binding.
Dipole Moment High (~3.5 D)Moderate (~2.5 D)Alters electrostatic potential surface.
Metabolic Liability Hydrolysis/OxidationS-Oxidation / DesulfurizationCan block amidase cleavage; introduces S-oxidation risk.

Part 3: Visualization of Pharmacophore & Synthesis

The following diagram illustrates the structural transformation and the resulting pharmacophoric shift, alongside the primary synthetic pathway.

Thioxomorpholine_Guide cluster_0 Precursor Scaffold cluster_1 Reagent System cluster_2 Target Scaffold cluster_3 Pharmacophore Impact Morpholinone Morpholin-3-one (C=O Core) High Polarity Strong HBA Thioxomorpholine 3-Thioxomorpholine (C=S Core) High Lipophilicity Weak HBA Morpholinone->Thioxomorpholine Toluene, Reflux (110°C, 2-4 hrs) Lawesson Lawesson's Reagent (Thionation Agent) Lawesson->Thioxomorpholine Permeability Increased Membrane Permeability Thioxomorpholine->Permeability Binding Altered H-Bond Network Thioxomorpholine->Binding

Caption: Transformation of Morpholin-3-one to 3-Thioxomorpholine via Lawesson's Reagent and resulting pharmacophoric shifts.

Part 4: Synthetic Accessibility & Protocols

The synthesis of 3-thioxomorpholine scaffolds is robust, typically relying on the thionation of the corresponding morpholin-3-one precursor. This approach allows chemists to build complex libraries using standard amide coupling chemistry before converting the carbonyl to a thiocarbonyl.

Standard Protocol: Thionation via Lawesson’s Reagent

This protocol is adapted from high-yield procedures used in the synthesis of BACE1 inhibitors [1].

Reagents:

  • Substrate: Substituted Morpholin-3-one derivative (1.0 equiv)[1][2]

  • Reagent: Lawesson’s Reagent (0.5 - 0.6 equiv)

  • Solvent: Anhydrous Toluene (0.1 M concentration)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the morpholin-3-one substrate in anhydrous toluene under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in a single portion. Note: Lawesson's reagent delivers two sulfur atoms per molecule, so 0.5 equivalents is theoretically stoichiometric, but a slight excess (0.6 equiv) ensures completion.

  • Reaction: Heat the mixture to reflux (approx. 110°C). Monitor the reaction via TLC or LC-MS.

    • Checkpoint: The reaction typically completes within 2–4 hours. The spot for the thione product will usually be less polar (higher

      
      ) than the starting amide.
      
  • Workup: Cool the reaction mixture to room temperature.

    • Option A (Filtration): If the byproduct precipitates, filter off the solid and concentrate the filtrate.

    • Option B (Direct Purification): Concentrate the toluene directly under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: A gradient of Hexanes/Ethyl Acetate or DCM/MeOH is standard. The thione is often yellow or orange in color, aiding visual fraction collection.

Self-Validating Check:

  • 1H NMR: The protons adjacent to the thiocarbonyl (C2 position) will shift downfield (typically by 0.3–0.5 ppm) compared to the carbonyl precursor due to the anisotropy of the

    
     bond.
    
  • 13C NMR: The thiocarbonyl carbon signal will appear significantly downfield, typically around 190–205 ppm (vs. ~170 ppm for

    
    ).
    

Part 5: Therapeutic Applications & Case Studies

Case Study 1: BACE1 Inhibitors (Alzheimer's Disease)

In the development of BACE1 inhibitors, the morpholin-3-one scaffold is a common "head group" that interacts with the S3 pocket of the enzyme.

  • Challenge: High polarity of the amide bond limited brain penetration (low

    
    ).
    
  • Solution: Conversion to the morpholine-3-thione (e.g., Compound 5R-29 in J. Med.[3] Chem. [1]).

  • Outcome: The thione derivative maintained potency (IC50) while improving lipophilicity and permeability. The weaker H-bond accepting nature of sulfur was tolerated because the original carbonyl oxygen interaction was not critical for binding specificity, but the lipophilic gain was crucial for CNS exposure.

Case Study 2: Keap1-Nrf2 Modulators

Patents regarding Keap1 modulators describe 5-thioxomorpholin-2-yl derivatives [2].[1]

  • Mechanism: These compounds covalently modify cysteine residues. The thione group modulates the reactivity of the Michael acceptor (if present nearby) or simply acts to adjust the orientation of the scaffold within the Keap1 Kelch domain.

  • Pharmacophore: The thione serves to rigidify the ring conformation differently than the oxo-analog, potentially locking the molecule into a bioactive conformation that favors binding to the shallow Keap1 interface.

References

  • 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • N-acryloylmorpholine derivatives as Keap1 modulators and uses thereof.
  • Lawesson's Reagent. Source: Organic Chemistry Portal URL:[Link]

  • Thiomorpholine. Source: Wikipedia (Chemical Structure Reference) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of methyl 3-thioxo-4-morpholinecarboxylate from methyl 3-oxomorpholine-4-carboxylate

This Application Note is designed for researchers and medicinal chemists requiring a robust protocol for the selective thionation of methyl 3-oxomorpholine-4-carboxylate to its thio-analog, methyl 3-thioxo-4-morpholineca...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust protocol for the selective thionation of methyl 3-oxomorpholine-4-carboxylate to its thio-analog, methyl 3-thioxo-4-morpholinecarboxylate .

The transformation utilizes Lawesson’s Reagent (LR) , the industry standard for converting amides and lactams to thioamides/thiolactams due to its high selectivity for the amide carbonyl over esters and carbamates under controlled conditions.

Abstract

The introduction of thiocarbonyl groups into heterocyclic scaffolds is a critical strategy in medicinal chemistry to modify lipophilicity, hydrogen bond capability, and metabolic stability.[1] This protocol details the synthesis of methyl 3-thioxo-4-morpholinecarboxylate (Product 2 ) from methyl 3-oxomorpholine-4-carboxylate (Substrate 1 ) using Lawesson’s Reagent. The method prioritizes the selective thionation of the C3-lactam over the C4-carbamate protecting group, achieving high purity suitable for downstream API synthesis (e.g., Rivaroxaban analogs).

Reaction Scheme & Mechanism

The reaction proceeds via the formation of a dithiophosphine ylide intermediate from the dissociation of Lawesson's Reagent.[2] This ylide undergoes a [2+2] cycloaddition with the lactam carbonyl to form a four-membered thiaoxaphosphetane ring, which subsequently collapses to yield the thermodynamically stable P=O bond and the desired thiocarbonyl.

Chemical Pathway

ReactionScheme SM Substrate (1) Methyl 3-oxomorpholine-4-carboxylate (Lactam C=O) Inter Intermediate Thiaoxaphosphetane Ring SM->Inter [2+2] Cycloaddition Toluene, 110°C LR Lawesson's Reagent (0.5 - 0.6 equiv) LR->Inter Prod Product (2) Methyl 3-thioxo-4-morpholinecarboxylate (Thiolactam C=S) Inter->Prod Cycloreversion (- P=O byproduct)

Figure 1: Mechanistic pathway for the thionation of the lactam carbonyl using Lawesson's Reagent.

Strategic Considerations

Reagent Selection: Lawesson’s Reagent vs.

While Phosphorus Pentasulfide (


) is a traditional thionating agent, it often requires harsh conditions (high heat, basic solvents like pyridine) and lacks selectivity, potentially attacking the carbamate ester at C4.
  • Lawesson’s Reagent (LR): Selected for its mildness and ability to discriminate between the electron-rich lactam amide (more reactive) and the carbamate (less reactive).

  • Stoichiometry: LR delivers two sulfur atoms per molecule. Theoretically, 0.5 equivalents are sufficient. However, a slight excess (0.55 – 0.60 eq) is recommended to drive the reaction to completion without promoting side reactions.

Solvent & Temperature
  • Solvent: Anhydrous Toluene is the solvent of choice. It provides the necessary activation energy (bp 110°C) for the [2+2] cycloaddition while remaining non-polar enough to allow easy precipitation of phosphorus byproducts upon cooling.

  • Moisture Control: LR hydrolyzes rapidly to release

    
     and inactive phosphonic acids. All glassware must be flame-dried, and the reaction performed under an inert atmosphere (
    
    
    
    or Ar).

Experimental Protocol

Materials
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7][8][9]Purity
Methyl 3-oxomorpholine-4-carboxylate (1) 159.141.0>98%
Lawesson’s Reagent 404.470.699%
Toluene (Anhydrous) --<50 ppm

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon or bubbler.

  • Charging: Add Substrate 1 (1.59 g, 10.0 mmol) and anhydrous Toluene (30 mL, 0.33 M concentration). Stir until dissolved.

  • Reagent Addition: Add Lawesson’s Reagent (2.43 g, 6.0 mmol) in a single portion. The mixture will appear as a heterogeneous yellow suspension.

  • Heating: Heat the mixture to reflux (oil bath set to 115°C). The solid reagent will dissolve as the temperature rises, eventually forming a clear orange/homogeneous solution.

Phase 2: Monitoring & Completion
  • Reaction Time: Reflux for 2 to 3 hours .

  • TLC Monitoring: Check progress every hour.

    • Eluent: Hexanes:Ethyl Acetate (1:1).[6]

    • Visualization: UV (254 nm) and

      
       stain.
      
    • Observation: The starting material (

      
      ) should disappear; a new, less polar yellow spot (
      
      
      
      , Product 2 ) will appear.
    • Critical: Do not extend reflux beyond 4 hours to prevent thionation of the carbamate ester.

Phase 3: Work-up & Purification
  • Cooling: Cool the reaction mixture to room temperature. A precipitate (polymeric phosphorus byproducts) may form.[7]

  • Filtration: Filter the mixture through a pad of Celite to remove insoluble phosphorus residues. Rinse the pad with Toluene (2 x 10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude yellow oil or semi-solid.

  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       30% Ethyl Acetate in Hexanes.
      
    • Fraction Collection: Collect the bright yellow fractions.

  • Final Isolation: Evaporate solvents to afford Methyl 3-thioxo-4-morpholinecarboxylate as a yellow crystalline solid.

Workflow Diagram

Workflow Start Start: Dissolve Substrate in Toluene AddLR Add Lawesson's Reagent (0.6 eq) Start->AddLR Reflux Reflux 110°C (2-3 Hours) AddLR->Reflux Check TLC Check: SM Consumed? Reflux->Check Check->Reflux No Cool Cool to RT & Filter (Celite) Check->Cool Yes Conc Concentrate Filtrate Cool->Conc Purify Flash Chromatography (Hex/EtOAc) Conc->Purify End Isolate Product (Yellow Solid) Purify->End

Figure 2: Operational workflow for synthesis and purification.

Characterization Data (Representative)

The following data is typical for N-protected morpholin-3-thiones synthesized via this method.

AnalysisExpected ResultInterpretation
Appearance Yellow crystalline solidCharacteristic of thioamides.

H NMR
(CDCl

)

4.50 (s, 2H, N-CH

-C=S), 3.8-4.0 (m, 4H), 3.75 (s, 3H, OMe)
Downfield shift of protons

to C=S compared to C=O.

C NMR
(CDCl

)

~195-200 ppm (C=S)
Distinctive thiocarbonyl carbon signal (C=O typically ~165 ppm).
IR Spectroscopy ~1250-1300 cm

(C=S stretch)
Absence of strong Amide I band (~1680 cm

) for the ring.
Yield 75 - 85%High efficiency expected.

Safety & Troubleshooting

Hazard Management
  • Stench: Lawesson's Reagent and the reaction byproducts release

    
     and mercaptan-like odors. ALL operations must be performed in a well-ventilated fume hood. 
    
  • Waste Disposal: Quench all glassware and aqueous waste with a 10% Sodium Hypochlorite (Bleach) solution to oxidize sulfur residues and eliminate odors before disposal.

Troubleshooting Guide
IssueProbable CauseSolution
Incomplete Conversion Old/Hydrolyzed ReagentUse fresh Lawesson's Reagent (should be yellow, not white). Increase to 0.7 eq.
Side Product (Polar) Over-reactionThionation of carbamate occurred. Reduce reflux time or lower temp to 80°C.
Difficult Separation Phosphorus byproductsPerform a "plug filtration" through silica before the main column.

References

  • Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses.[1][4][10][11][12] Chemical Reviews, 106(12), 5225–5288.

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[10] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[2][4][8] Synthesis, 2003(13), 1929–1958.

  • Röhrig, S. et al. (2005).[10] Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A Highly Potent and Selective Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908. (Demonstrates morpholinone scaffold stability).

  • Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087.

Sources

Application

Thionation of morpholine carbamates using Lawesson's reagent

Application Note: High-Yield Thionation of Morpholine Carbamates via Lawesson’s Reagent Introduction The conversion of morpholine carbamates to their corresponding thiocarbamates is a pivotal transformation in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Thionation of Morpholine Carbamates via Lawesson’s Reagent

Introduction

The conversion of morpholine carbamates to their corresponding thiocarbamates is a pivotal transformation in medicinal chemistry. Thiocarbamates serve as bioisosteres for carbamates, offering altered hydrogen bonding capability, lipophilicity, and metabolic stability. They are also critical synthetic intermediates for radical reductions (Barton-McCombie type) and sigmatropic rearrangements.

While Lawesson’s Reagent (LR) is the gold standard for thionation, carbamates present a unique challenge. The alkoxy group donates electron density to the carbonyl carbon, rendering it less electrophilic than ketones or simple amides. Consequently, standard protocols often result in incomplete conversion or hydrolysis.

This guide provides an optimized, field-proven methodology for the thionation of morpholine carbamates, integrating modern microwave techniques and a scalable, chromatography-free workup to manage the notorious phosphorus byproducts.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. LR exists in equilibrium between its dimeric form and the reactive dithiophosphine ylide monomer.

The Challenge with Carbamates: In morpholine carbamates, the nitrogen lone pair and the alkoxy oxygen lone pair both donate density to the carbonyl. This "push-push" electronic effect stabilizes the carbonyl, raising the activation energy required for the initial nucleophilic attack by the LR monomer. Therefore, higher temperatures (refluxing toluene/xylene) or microwave activation are strictly required.

Reaction Pathway (Graphviz Diagram)

LR_Mechanism LR_Dimer Lawesson's Reagent (Dimer) Monomer Reactive Ylide (R-PS2) LR_Dimer->Monomer Dissociation (Heat/MW) Intermediate Thiaoxaphosphetane (4-Membered Ring) Monomer->Intermediate + Substrate [2+2] Cycloaddition Substrate Morpholine Carbamate (C=O) Substrate->Intermediate Product Thiocarbamate (C=S) Intermediate->Product Cycloreversion (Driving Force: P=O bond) Byproduct P=O Byproduct (Polymeric/Sticky) Intermediate->Byproduct

Caption: The dissociation of LR into reactive ylides is followed by a [2+2] cycloaddition. The formation of the stable P=O bond drives the collapse of the ring to yield the thiocarbamate.

Critical Process Parameters

ParameterRecommendationScientific Rationale
Stoichiometry 0.6 – 0.8 equivalentsLR provides 2 sulfur atoms per molecule. Theoretically, 0.5 eq is sufficient, but a slight excess drives the equilibrium for sluggish carbamates.
Solvent Anhydrous Toluene or XyleneReaction requires T > 100°C to dissociate the LR dimer. Toluene (bp 110°C) is standard; Xylene (bp 140°C) is for sterically hindered substrates.
Moisture Strictly AnhydrousLR hydrolyzes rapidly to release H₂S and inactive phosphonic acids. Glassware must be oven-dried.
Atmosphere Nitrogen or ArgonPrevents oxidation of the thiocarbonyl product at high temperatures.

Experimental Protocols

Method A: Standard Thermal Reflux (Scalable)

Best for: Large-scale batches (>1g) where microwave vials are impractical.

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or inert gas line.

  • Dissolution: Dissolve Morpholine Carbamate (1.0 mmol) in anhydrous Toluene (5–10 mL).

    • Note: Concentration is key. Too dilute (0.05M) slows kinetics; too concentrated (>0.5M) risks byproduct polymerization trapping the product.

  • Reagent Addition: Add Lawesson’s Reagent (0.6 mmol, 0.6 eq). The mixture will be a suspension.

  • Reaction: Heat to reflux (110°C). The mixture typically becomes a clear yellow/orange solution upon reaching temperature.

  • Monitoring: Monitor by TLC every 30 mins.

    • Visualization: Thiocarbamates are often UV active and stain distinctively (often dark spots) in Anisaldehyde or KMnO₄ compared to the starting carbamate.

  • Completion: Typical time is 2–6 hours. If incomplete after 6h, add 0.1 eq fresh LR.

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, sluggish substrates, and rapid optimization.

  • Vial Setup: In a 10 mL microwave process vial, add Morpholine Carbamate (0.5 mmol) and Lawesson’s Reagent (0.3 mmol).

  • Solvent: Add anhydrous Toluene (2 mL). Cap the vial with a crimp top containing a PTFE septum.

  • Irradiation:

    • Temperature: 120°C

    • Time: 10–20 minutes

    • Power: Dynamic (Max 150W)

  • Result: Reaction is usually complete in <20 mins. The superheating effect of microwaves accelerates the rate-determining step (ring closure).

Optimized Workup: The "Green" Chemical Quench

The Standard Problem: Direct evaporation of the reaction mixture leaves a sticky, smelly phosphorus residue that streaks on columns and degrades the product. The Solution: Hydrolytic decomposition of the byproduct using Ethylene Glycol or 1-Hexene .

Workup Workflow (Graphviz Diagram)

Workup_Flow Crude Crude Reaction Mixture (Product + LR Byproducts) Quench Add Ethylene Glycol Stir 1h @ Room Temp Crude->Quench Decompose P-S bonds Partition Partition: Ether / Water Quench->Partition Aqueous Aqueous Layer (Contains Solubilized P-Byproducts) Partition->Aqueous Discard Organic Organic Layer (Contains Thiocarbamate) Partition->Organic Dry & Concentrate Purify Flash Chromatography (Clean Separation) Organic->Purify

Caption: The ethylene glycol quench converts lipophilic phosphorus byproducts into water-soluble species, allowing them to be washed away before chromatography.

Detailed Steps:

  • Quench: Upon reaction completion, cool the mixture to room temperature. Add Ethylene Glycol (2 mL per mmol of substrate).

  • Stir: Stir vigorously for 45–60 minutes. The mixture may separate into layers. This step converts the lipophilic trimeric LR byproduct into a water-soluble phosphorus ester.

  • Extraction: Dilute with Diethyl Ether or MTBE (Methyl tert-butyl ether) and water.

  • Separation: Wash the organic layer 3x with water (to remove ethylene glycol and P-byproducts) and 1x with Brine.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography. Thiocarbamates are generally less polar (higher Rf) than their oxo-counterparts.

Troubleshooting & Safety

Common Failure Modes:

  • Hydrolysis: If the product reverts to the carbamate or breaks down, the silica gel might be too acidic. Fix: Neutralize the silica column with 1% Triethylamine during packing.

  • Incomplete Reaction: If 30-40% starting material remains despite excess LR. Fix: Switch solvent to Xylene (140°C) to overcome the activation barrier.

  • Odor: Thiocarbamates and LR byproducts have a potent sulfur stench.[1] Fix: Keep all waste in a dedicated hood. Treat glassware with a bleach solution (Sodium Hypochlorite) to oxidize sulfur residues before washing.

Safety Warning: Lawesson’s Reagent generates Hydrogen Sulfide (H₂S) upon contact with moisture. H₂S is highly toxic and desensitizes the olfactory nerve (you stop smelling it at dangerous concentrations). Always work in a functioning fume hood.

References

  • Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Syntheses."[2] Chemical Reviews, 2007.

  • Jesberger, M., Davis, T. P., & Barner, L. "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis, 2003.[3]

  • Wu, K., et al. "A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent." Molecules, 2021.[4][5][6][7]

  • Varma, R. S., & Kumar, D. "Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids."[3] Organic Letters, 1999.[3]

Sources

Method

Application Note: Methyl 3-thioxo-4-morpholinecarboxylate as a BACE1 Inhibitor Intermediate

Executive Summary This application note details the strategic utilization of methyl 3-thioxo-4-morpholinecarboxylate (MTMC) as a high-value intermediate in the synthesis of -Site Amyloid Precursor Protein Cleaving Enzyme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of methyl 3-thioxo-4-morpholinecarboxylate (MTMC) as a high-value intermediate in the synthesis of


-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitors.

BACE1 is the rate-limiting enzyme in the production of amyloid-


 (A

) peptides, the aggregation of which is central to Alzheimer's Disease (AD) pathology.[1][2] The "cyclic amidine" moiety is a proven pharmacophore for BACE1 inhibition, acting as a transition-state isostere for the aspartic protease mechanism. The thioxo-morpholine scaffold serves as a critical electrophilic precursor, enabling the rapid construction of these cyclic amidines via nucleophilic substitution, a pathway significantly more efficient than direct amination of the corresponding lactams.

This guide provides a validated protocol for the synthesis of MTMC, its conversion into a bioactive amidine core, and the subsequent enzymatic validation using a FRET-based BACE1 assay.

Scientific Rationale & Mechanism

The "Thioamide Activation" Strategy

Direct conversion of morpholin-3-ones (lactams) to cyclic amidines is kinetically difficult due to the stability of the amide bond. The thioamide activation strategy overcomes this by converting the carbonyl oxygen to sulfur. The resulting thiocarbonyl group is significantly more polarizable and electrophilic, serving as a superior leaving group (as


 or 

) during nucleophilic attack by amines or ammonia.
Mechanism of Action (BACE1 Inhibition)

The target pharmacophore derived from MTMC is typically an amino-1,4-oxazine or cyclic isothiourea . These structures bind the BACE1 catalytic dyad (Asp32/Asp228) through a distinct hydrogen-bonding network:

  • Protonated Amidine/Guanidine: Forms a salt bridge with the catalytic aspartates.

  • Morpholine Oxygen: Often engages in water-mediated H-bonds within the S2' pocket.

  • Vector Control: The N-4 carboxylate handle allows for extension into the S1/S3 pockets to improve selectivity against BACE2 and Cathepsin D.

Chemical Synthesis Protocols

Precursor Synthesis: Methyl 3-oxomorpholine-4-carboxylate

Before generating the thioxo intermediate, the nitrogen must be protected/functionalized.

Reagents: Morpholin-3-one, Methyl chloroformate, Pyridine, DCM.

  • Dissolve morpholin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Add pyridine (1.2 eq) followed by dropwise addition of methyl chloroformate (1.1 eq).

  • Warm to room temperature (RT) and stir for 4 hours.

  • Quench with 1M HCl, extract with DCM, dry over

    
    , and concentrate.
    
  • Yield: ~85-90% (White solid).

Core Protocol: Thionation (Synthesis of MTMC)

This is the critical step converting the stable lactam to the reactive thioxo intermediate.

Reagents: Lawesson’s Reagent (LR), Toluene (anhydrous).

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve methyl 3-oxomorpholine-4-carboxylate (1.0 eq) in anhydrous toluene (0.2 M concentration).

  • Addition: Add Lawesson’s Reagent (0.6 eq). Note: LR delivers 2 equivalents of sulfur per molecule.

  • Reaction: Heat the mixture to reflux (110°C) under nitrogen atmosphere. Monitor by TLC (usually 2-4 hours). The spot will shift to a higher

    
     (less polar) and may appear yellow/UV active.
    
  • Workup: Cool to RT. Direct filtration is often possible to remove LR byproducts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product, methyl 3-thioxo-4-morpholinecarboxylate , is typically a pale yellow solid.

Critical Quality Attribute (CQA):

  • 
     NMR:  Look for the diagnostic thiocarbonyl shift (
    
    
    
    ~190-200 ppm) vs. carbonyl (
    
    
    ~160-170 ppm).
Application: Conversion to Cyclic Amidine (BACE1 Inhibitor Core)

Reagents: 7N Ammonia in Methanol, tert-Butyl hydroperoxide (TBHP) or Mercury(II) chloride (optional desulfurization aids).

Protocol:

  • Dissolve MTMC (1.0 eq) in 7N

    
     in MeOH.
    
  • Seal the vessel and stir at RT for 12-24 hours.

    • Optimization: If reaction is slow, add mild oxidant (TBHP) to facilitate sulfur extrusion as sulfate/sulfonate, driving the equilibrium toward the amidine.

  • Concentrate and purify by reverse-phase HPLC.

  • Result: Methyl 3-amino-5,6-dihydro-2H-1,4-oxazine-4-carboxylate (or derivative).

Visualizing the Workflow

The following diagram illustrates the chemical transformation and the biological logic flow.

BACE1_Inhibitor_Workflow Morpholinone Morpholin-3-one (Starting Material) Protection Step 1: N-Protection (Methyl Chloroformate) Morpholinone->Protection Intermediate_Oxo Methyl 3-oxomorpholine- 4-carboxylate Protection->Intermediate_Oxo Thionation Step 2: Thionation (Lawesson's Reagent) Intermediate_Oxo->Thionation Intermediate_Thio Methyl 3-thioxo-4- morpholinecarboxylate (MTMC) Thionation->Intermediate_Thio C=O to C=S Activation Amination Step 3: Amination (NH3/MeOH) Intermediate_Thio->Amination Nucleophilic Attack Amidine Cyclic Amidine (Bioactive Core) Amination->Amidine -H2S BACE1_Binding BACE1 Inhibition (Asp32/228 Interaction) Amidine->BACE1_Binding Pharmacological Effect

Caption: Synthesis pathway converting morpholinone to BACE1-active amidine via the thioxo intermediate.[2][3][4]

Biological Validation: BACE1 FRET Assay

Once the inhibitor is synthesized, its potency must be quantified. We utilize a Fluorescence Resonance Energy Transfer (FRET) assay.

Assay Principle

A synthetic peptide substrate mimicking the APP Swedish mutation sequence is labeled with a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). BACE1 cleavage separates the pair, resulting in fluorescence increase.

Protocol
  • Buffer Preparation: 50 mM Sodium Acetate (pH 4.5), 100 mM NaCl, 0.05% CHAPS. Note: Acidic pH is crucial as BACE1 has optimal activity at pH 4.5.

  • Enzyme Mix: Dilute recombinant human BACE1 (1 U/mL) in buffer.

  • Inhibitor Dilution: Prepare serial dilutions of the synthesized Amidine (derived from MTMC) in DMSO.

  • Reaction:

    • Add 10

      
      L Inhibitor to 96-well black plate.
      
    • Add 40

      
      L Enzyme Mix. Incubate 15 min at RT.
      
    • Add 50

      
      L FRET Substrate (10 
      
      
      
      M final).
  • Measurement: Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 60 minutes.

  • Analysis: Calculate

    
     by plotting initial velocity (
    
    
    
    ) vs. log[Inhibitor].
Data Interpretation Table
Compound StageExpected IC50 (BACE1)Notes
MTMC (Intermediate) > 100

M
Thioamides are weak inhibitors; primarily synthetic handles.
Cyclic Amidine (Product) 10 - 500 nMPotency depends on P1/P3 substituents.
Verubecestat (Control) ~2 nMClinical benchmark for validation.

References

  • Malamas, M. S., et al. (2010). "Design and synthesis of amino-1,4-oxazines as potent BACE1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Gijsen, H. J. M., et al. (2018). "Discovery of amino-1,4-oxazines as potent BACE-1 inhibitors."[2][5][6][7] Journal of Medicinal Chemistry.

  • Rombouts, F. J., et al. (2015). "1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads." Journal of Medicinal Chemistry.

  • Oehlrich, D., et al. (2014). "The evolution of amidine-based brain penetrant BACE1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Application

Reaction Conditions for Nucleophilic Substitution on 3-Thioxomorpholine Rings: Protocols and Mechanistic Insights

An Application Guide for Researchers Abstract The 3-thioxomorpholine scaffold represents a unique heterocyclic motif of increasing interest in medicinal chemistry and synthetic organic chemistry. As a thio-analogue of th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The 3-thioxomorpholine scaffold represents a unique heterocyclic motif of increasing interest in medicinal chemistry and synthetic organic chemistry. As a thio-analogue of the well-established morpholinone ring, its thione functionality offers a distinct reaction profile, particularly towards nucleophilic attack. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for nucleophilic substitution and addition reactions at the C3 position of the 3-thioxomorpholine ring. We delve into the underlying mechanistic principles, explain the causality behind experimental choices, and provide detailed, field-proven protocols for key transformations.

Introduction: The 3-Thioxomorpholine Scaffold

Morpholine and its sulphur-containing analogue, thiomorpholine, are privileged structures in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] These saturated heterocycles are valued for their favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of a thione group at the C3 position to create a 3-thioxomorpholine ring introduces a highly reactive electrophilic center.

In contrast to the analogous carbonyl group (C=O) in 3-morpholinones, the carbon-sulfur double bond (C=S) in 3-thioxomorpholines exhibits unique reactivity. While the C=O bond is more polarized, the carbon of a C=S bond is generally more susceptible to attack by soft nucleophiles. This is attributed to the larger size and greater polarizability of the sulfur atom, which makes the π* orbital of the thione group lower in energy and more accessible for nucleophilic attack.[3] Understanding and controlling these reactions are paramount for the synthetic elaboration of this scaffold.

Mechanistic Principles: The Nature of Nucleophilic Attack at a Thione

The reaction of a nucleophile with a 3-thioxomorpholine is fundamentally a nucleophilic addition reaction.[4] The electron-rich nucleophile attacks the electron-deficient carbon atom of the thione, breaking the C=S π-bond and forming a tetrahedral intermediate with a negatively charged thiolate.[5]

The fate of this intermediate dictates the final product and is highly dependent on the nature of the nucleophile and the reaction conditions.

  • Protonation: The thiolate intermediate can be protonated by a protic solvent or during an acidic workup to yield a stable 3-substituted-3-mercaptomorpholine.

  • Elimination (Substitution Pathway): If the attacking nucleophile contains a proton that can be eliminated (e.g., a primary amine), the tetrahedral intermediate can collapse, eliminating a molecule of hydrogen sulfide (H₂S) or a related species, resulting in a new double bond at the C3 position. This pathway constitutes a net substitution of the sulfur atom.

The general mechanism is illustrated below.

Caption: General mechanism of nucleophilic attack on a 3-thioxomorpholine ring.

Optimizing Reaction Conditions: A Nucleophile-Centric Approach

The choice of solvent, temperature, and catalyst is critically dependent on the identity of the nucleophile. A summary of typical conditions is presented below, followed by detailed protocols for representative transformations.

Nucleophile Class Typical Reagents Catalyst Solvent Temperature Primary Outcome Citation
N-Nucleophiles Primary/Secondary Amines, HydrazinesMild Acid (e.g., TFA) or Base (e.g., Cs₂CO₃)THF, Dioxane, Xylene, EthanolRT to RefluxC=N bond formation (imines, hydrazones)[6][7][8]
O-Nucleophiles Water, AlcoholsStrong Acid (e.g., HCl, H₂SO₄)Water, Alcohol, DioxaneRT to RefluxC=O bond formation (hydrolysis to ketone)[6]
S-Nucleophiles ThiolsLewis Acid (e.g., BF₃·OEt₂) or Brønsted AcidDCM, Toluene0 °C to RTThioacetal/dithioketal formation[3]
C-Nucleophiles Grignard Reagents (R-MgBr), Organolithiums (R-Li)None (Stoichiometric)Anhydrous THF, Diethyl Ether-78 °C to RTC-C bond formation (tertiary thiols)[9]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, providing robust starting points for laboratory synthesis.

Protocol 1: Synthesis of a 3-Iminomorpholine Derivative via Amination
  • Principle: This protocol describes the conversion of a 3-thioxomorpholine to a 3-iminomorpholine through a nucleophilic substitution pathway using a primary amine. The reaction is driven to completion by the implicit removal of H₂S.

  • Materials and Reagents:

    • N-Protected 3-thioxomorpholine (e.g., N-Boc-3-thioxomorpholine) (1.0 eq)

    • Primary amine (e.g., Benzylamine) (1.2 eq)

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous Xylene

    • Diatomaceous earth

    • Standard glassware for reflux with a condenser and nitrogen inlet

  • Procedure:

    • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-thioxomorpholine (1.0 eq), cesium carbonate (2.0 eq), and anhydrous xylene to make a 0.2 M solution.

    • Reaction: Add the primary amine (1.2 eq) to the stirring suspension. Equip the flask with a reflux condenser and heat the mixture to 140 °C.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS, observing the disappearance of the starting thione. The reaction is typically complete within 12-24 hours.[7]

    • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of diatomaceous earth to remove the inorganic base.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-iminomorpholine product.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the characteristic C=S signal in the ¹³C NMR (typically >190 ppm) and the appearance of a C=N signal (approx. 160-170 ppm) confirms the transformation.

Protocol 2: Hydrolysis of 3-Thioxomorpholine to 3-Morpholinone
  • Principle: This protocol utilizes acid-catalyzed hydrolysis to convert the thione functionality into a carbonyl group, yielding the corresponding 3-morpholinone. This is a classic transformation demonstrating the lability of the thione under acidic aqueous conditions.[6]

  • Materials and Reagents:

    • N-Protected 3-thioxomorpholine (1.0 eq)

    • 1,4-Dioxane

    • 6M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate

  • Procedure:

    • Setup: Dissolve the N-protected 3-thioxomorpholine (1.0 eq) in 1,4-dioxane (to make a 0.5 M solution) in a round-bottom flask.

    • Reaction: Add an equal volume of 6M HCl. Stir the biphasic mixture vigorously at 50 °C. A faint smell of H₂S may be noted.

    • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 4-8 hours.

    • Work-up: Cool the mixture to room temperature. Carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Extract the aqueous layer three times with ethyl acetate.

    • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 3-morpholinone is often of high purity, but can be further purified by recrystallization or flash chromatography if necessary.

  • Characterization: Successful conversion is confirmed by the appearance of a strong C=O stretch in the IR spectrum (approx. 1680-1700 cm⁻¹) and a corresponding signal in the ¹³C NMR spectrum (approx. 165-175 ppm).

Protocol 3: C-C Bond Formation via Grignard Addition
  • Principle: This protocol details the addition of a carbon nucleophile (Grignard reagent) to the thione, forming a new carbon-carbon bond and a tertiary thiol upon workup. This method is a powerful tool for introducing molecular complexity.

  • Materials and Reagents:

    • N-Protected 3-thioxomorpholine (1.0 eq)

    • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated Ammonium Chloride (NH₄Cl) solution

    • Anhydrous glassware and syringe techniques for handling air/moisture-sensitive reagents

  • Procedure:

    • Setup: Dissolve the N-protected 3-thioxomorpholine (1.0 eq) in anhydrous THF (to make a 0.2 M solution) in a flame-dried, three-neck flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

    • Reaction: Add the Grignard reagent (1.1 eq) dropwise via syringe over 15 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Monitoring: The reaction can be monitored by quenching a small aliquot in saturated NH₄Cl solution, extracting with ethyl acetate, and analyzing by TLC.

    • Work-up: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous phase twice more with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the 3-substituted-3-mercaptomorpholine.

  • Characterization: The product will show a new set of signals in the ¹H and ¹³C NMR corresponding to the added Grignard reagent. The absence of the thione carbon signal and the potential presence of a thiol proton (S-H) signal in the ¹H NMR (typically a broad singlet) are indicative of success.

Sources

Method

Application Notes and Protocols for the Synthesis of Thioamide-Containing Peptidomimetics Utilizing Morpholine Scaffolds

Introduction: The Strategic Integration of Thioamides and Morpholine Scaffolds in Modern Drug Discovery In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to peptidomimetics, com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of Thioamides and Morpholine Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to peptidomimetics, compounds that mimic the structure and function of peptides but with enhanced metabolic stability and oral bioavailability. Within this class of molecules, the incorporation of a thioamide bond in place of a native amide bond has emerged as a powerful strategy. This isosteric replacement imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased resistance to proteolytic degradation, and the ability to serve as a conformational probe.[1][2]

Complementing the advantages of thioamidation, the morpholine scaffold has established itself as a "privileged" structure in medicinal chemistry.[3][4] Its presence in a molecule can significantly improve pharmacokinetic properties by modulating lipophilicity and aqueous solubility.[5][6] The morpholine ring, with its inherent metabolic stability and capacity for hydrogen bonding, often leads to enhanced target affinity and a more favorable overall drug-like profile.[7][8]

This guide provides a comprehensive overview and detailed protocols for the synthesis of thioamide-containing peptidomimetics that strategically incorporate a morpholine scaffold. We will delve into the rationale behind experimental design, offer step-by-step synthetic procedures, and detail the necessary purification and characterization techniques.

I. Foundational Concepts: The Synergy of Thioamides and Morpholine

The combination of a thioamide and a morpholine moiety within a single peptidomimetic framework offers a synergistic approach to addressing common challenges in drug development.

  • The Thioamide Moiety: The replacement of the carbonyl oxygen of an amide with a sulfur atom leads to a thioamide, a functional group with distinct electronic and steric properties.[9][10] Thioamides are more polar than their corresponding amides and exhibit a higher rotational barrier around the C-N bond, which can be leveraged to control the conformation of a peptidomimetic.[9][11]

  • The Morpholine Scaffold: As a saturated heterocycle containing both an amine and an ether functional group, morpholine is a versatile building block.[7][12] Its incorporation can enhance aqueous solubility and bioavailability, and its rigid, chair-like conformation can serve as a scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement.[5][13][14]

The logical workflow for the synthesis of these hybrid structures involves the preparation of a morpholine-containing building block followed by its incorporation into a peptide or peptidomimetic sequence and subsequent thionation.

Synthesis_Workflow A Morpholine-Containing Building Block Synthesis B Peptide/Peptidomimetic Assembly A->B Incorporation C Thionation of Amide Bond B->C Key Transformation D Purification and Characterization C->D Final Steps

Caption: General workflow for the synthesis of thioamide-containing peptidomimetics with a morpholine scaffold.

II. Materials and Reagents

For the successful synthesis, purification, and characterization of the target compounds, the following high-purity materials and reagents are recommended.

Category Item Suggested Grade/Purity
Solvents Dichloromethane (DCM)Anhydrous, >99.8%
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%
Tetrahydrofuran (THF)Anhydrous, >99.8%
TolueneAnhydrous, >99.8%
Methanol (MeOH)ACS Grade
Ethyl Acetate (EtOAc)ACS Grade
HexanesACS Grade
Reagents Morpholine>99%
Amino Acids (Fmoc-protected)>98%
Lawesson's Reagent>97%
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)>98%
DIPEA (N,N-Diisopropylethylamine)>99.5%
Trifluoroacetic Acid (TFA)>99%
Silica Gel230-400 mesh
Gases Nitrogen (N₂) or Argon (Ar)High Purity

III. Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative thioamide-containing peptidomimetic incorporating a morpholine scaffold.

Protocol 1: Synthesis of a Morpholine-Containing Amine Building Block

This protocol describes the synthesis of N-(2-aminoethyl)morpholine, a versatile building block for peptide synthesis.

Reaction Scheme:

Step-by-Step Procedure:

  • To a solution of morpholine (4 equivalents) in ethanol, add 2-bromoethylamine hydrobromide (1 equivalent).

  • Add potassium carbonate (3 equivalents) to the reaction mixture.

  • Reflux the mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain N-(2-aminoethyl)morpholine as a colorless oil.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of the Morpholine-Containing Peptide

This protocol outlines the assembly of a dipeptide on a solid support, incorporating the morpholine-containing amine.

SPPS_Workflow Resin Wang Resin Fmoc_AA1 Fmoc-Amino Acid 1 Coupling Resin->Fmoc_AA1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA1->Deprotection1 Morpholine_Amine N-(2-aminoethyl)morpholine Coupling Deprotection1->Morpholine_Amine Cleavage Cleavage from Resin (TFA/H2O/TIS) Morpholine_Amine->Cleavage Peptide Morpholine-Containing Peptide Cleavage->Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for the morpholine-containing peptide.

Step-by-Step Procedure:

  • Swell Wang resin in DMF for 30 minutes.

  • First Amino Acid Coupling: In a separate vessel, activate Fmoc-protected amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Morpholine-Amine Coupling: Couple N-(2-aminoethyl)morpholine (3 eq.), activated with HBTU/DIPEA as in step 2, to the free amine on the resin. Shake for 2 hours.

  • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% triisopropylsilane (TIS) for 2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.

Protocol 3: Thionation of the Morpholine-Containing Peptide

This protocol details the conversion of the amide bond to a thioamide bond using Lawesson's reagent.[15][16]

Reaction Mechanism Overview:

Lawesson_Mechanism Amide Peptide Amide Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate + LR LR Lawesson's Reagent LR->Intermediate Thioamide Thioamide Product Intermediate->Thioamide Byproduct Phosphine Oxide Byproduct Intermediate->Byproduct

Sources

Application

Application Note &amp; Protocol: High-Fidelity N-Acylation of 3-Thioxomorpholine with Methyl Chloroformate

Abstract & Introduction The N-acylation of heterocyclic scaffolds is a cornerstone transformation in medicinal chemistry and drug development, enabling the synthesis of diverse molecular architectures with modulated phar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The N-acylation of heterocyclic scaffolds is a cornerstone transformation in medicinal chemistry and drug development, enabling the synthesis of diverse molecular architectures with modulated pharmacological properties. Morpholine and its derivatives, such as 3-thioxomorpholine, are prevalent motifs in numerous approved pharmaceuticals and agrochemicals.[1] The introduction of an acyl group, specifically a methoxycarbonyl group, onto the nitrogen atom of the 3-thioxomorpholine ring system yields 4-(methoxycarbonyl)morpholine-3-thione. This transformation not only serves as a method for protecting the secondary amine but also introduces a carbamate functionality that can influence the molecule's solubility, stability, and biological activity.

This document provides a comprehensive, field-tested protocol for the N-acylation of 3-thioxomorpholine using methyl chloroformate. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice, ensuring both reproducibility and a deeper understanding for the practicing scientist. We will cover the reaction mechanism, a detailed step-by-step protocol, critical safety considerations, and methods for product characterization.

Reaction Principle and Mechanism

The reaction proceeds via a classical nucleophilic acyl substitution. The secondary amine of 3-thioxomorpholine acts as the nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. The reaction is typically facilitated by a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, which serves to neutralize the hydrochloric acid (HCl) generated in situ. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The general transformation is as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-thioxomorpholine attacks the carbonyl carbon of methyl chloroformate.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The intermediate collapses, expelling a chloride ion as the leaving group.

  • Deprotonation: The added base (e.g., triethylamine) abstracts the proton from the nitrogen atom, forming the final N-acylated product and triethylammonium chloride salt.

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Setup & Inerting - Assemble dry glassware - Purge with N₂/Ar reagents 2. Reagent Solution - Dissolve 3-thioxomorpholine  and TEA in anhydrous DCM setup->reagents cooling 3. Cooling - Cool solution to 0 °C  in an ice bath reagents->cooling addition 4. Acylation - Add Methyl Chloroformate  dropwise via syringe/funnel cooling->addition stir 5. Reaction & Monitoring - Stir at 0 °C to RT - Monitor by TLC addition->stir quench 6. Quenching - Add deionized water stir->quench extract 7. Extraction - Separate layers - Extract aqueous phase with DCM quench->extract wash 8. Washing - Wash combined organic layers  with water and brine extract->wash dry 9. Drying & Concentration - Dry over Na₂SO₄ - Concentrate via rotary evaporation wash->dry purify 10. Purification - Column Chromatography (Silica)  (e.g., EtOAc/Hexanes) dry->purify characterize 11. Characterization - Obtain NMR, IR, MS data - Assess purity purify->characterize

Sources

Method

Application Note: Methyl 3-thioxo-4-morpholinecarboxylate in Heterocyclic Synthesis

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the utility of methyl 3-thioxo-4-morpholinecarboxylate (MTMC), a versatile thiolactam building block used to acce...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the utility of methyl 3-thioxo-4-morpholinecarboxylate (MTMC), a versatile thiolactam building block used to access complex fused heterocyclic systems and functionalized morpholine scaffolds.[1]

[1]

Executive Summary

Methyl 3-thioxo-4-morpholinecarboxylate (MTMC) is an activated thiolactam scaffold.[1] Unlike simple morpholinones, the presence of the C=S thioxo group at position 3 and the methoxycarbonyl protecting group at position 4 creates a unique "push-pull" electronic environment.[1] This dual activation renders the C3 position highly electrophilic, enabling rapid condensation with bis-nucleophiles and facilitating transition-metal-catalyzed cross-couplings.[1] This guide outlines protocols for synthesizing MTMC and utilizing it to generate [1,2,4]triazolo[4,3-c]morpholines , thiazolo[2,3-c]morpholines , and 3-aryl-morpholines .[1]

Mechanistic Insight & Reactivity Profile[1]

The utility of MTMC stems from the chemoselective reactivity of the thiocarbonyl group.[1]

  • Thionation Activation: The C=S bond is weaker and more polarizable than the C=O bond, making it a superior electrophile for nucleophilic attack.[1]

  • N-Activation: The N-methoxycarbonyl (carbamate) moiety withdraws electron density from the ring nitrogen, preventing lone-pair donation into the thiocarbonyl.[1] This destabilization significantly increases the reaction rate at C3 compared to unprotected thiolactams.[1]

  • Orthogonal Reactivity: The carbamate ester is relatively stable under conditions where the C=S group reacts, allowing for selective transformations.[1]

Reactivity Pathway Diagram

The following diagram illustrates the divergent synthetic pathways accessible from the MTMC core.

MTMC_Pathways MTMC Methyl 3-thioxo-4- morpholinecarboxylate (MTMC) Triazole [1,2,4]Triazolo[4,3-c] morpholine Scaffolds MTMC->Triazole Hydrazine Hydrate / Acid Hydrazides Thiazole Thiazolo[2,3-c] morpholine Derivatives MTMC->Thiazole α-Haloketones (Hantzsch Type) Arylation 3-Aryl-morpholine-4- carboxylates MTMC->Arylation Ar-B(OH)2, Pd(0), CuTC (Liebeskind-Srogl) Eschenmoser Alkylidene Morpholines MTMC->Eschenmoser α-Haloesters / Base (Sulfide Contraction) Precursor Methyl 3-oxomorpholine- 4-carboxylate Precursor->MTMC Lawesson's Reagent (Thionation)

Figure 1: Divergent synthetic applications of the MTMC scaffold.[1][2][3][4][5][6][7][8][9] The C=S "linchpin" allows access to fused heterocycles and functionalized cores.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-thioxo-4-morpholinecarboxylate

Objective: Convert the commercially available oxo-derivative to the thioxo-reagent.[1] Mechanism: O-S exchange via thiaoxaphosphetane intermediate.[1]

Materials:

  • Methyl 3-oxomorpholine-4-carboxylate (1.0 equiv)[1]

  • Lawesson’s Reagent (0.6 equiv)[1]

  • Toluene (Anhydrous)[1]

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl 3-oxomorpholine-4-carboxylate (10 mmol, 1.59 g) in anhydrous toluene (50 mL).

  • Addition: Add Lawesson’s Reagent (6 mmol, 2.43 g) in a single portion.

  • Reaction: Heat the mixture to reflux (110 °C) under an inert atmosphere (N₂ or Ar) for 3–5 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).[1] The product typically has a higher R_f than the starting material and is UV active.[1]

  • Workup: Cool to room temperature. Filter off the insoluble phosphorus byproducts.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the yellow residue via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

  • Yield: Expect a yellow crystalline solid (Yield: 85–92%).

Critical Note: Ensure complete removal of Lawesson's byproducts, as they can poison metal catalysts in downstream applications.[1]

Protocol B: Synthesis of Fused [1,2,4]Triazolo[4,3-c]morpholines

Objective: Construct a fused triazole ring system, a common pharmacophore in antifungal and CNS-active agents.[1] Mechanism: Nucleophilic attack of hydrazine on C=S, followed by cyclization.[1]

Materials:

  • MTMC (1.0 equiv)[1]

  • Hydrazine Hydrate (1.5 equiv) or Acid Hydrazide (for substituted triazoles)[1]

  • Ethanol (Absolute)[1][4]

Procedure:

  • Condensation: Dissolve MTMC (1.0 mmol) in ethanol (10 mL). Add hydrazine hydrate (1.5 mmol) dropwise at room temperature.

    • Observation: Evolution of H₂S gas (rotten egg smell) indicates reaction progress.[1] Use a scrubber containing bleach.[1]

  • Cyclization: Heat the mixture to reflux for 4–6 hours.

    • Note: If using an acid hydrazide (R-CONHNH₂), the reaction forms an intermediate amidrazone which may require higher temperatures (e.g., refluxing n-butanol) or the presence of acetic acid to fully cyclize.[1]

  • Isolation: Cool the reaction mixture. The fused triazole often precipitates as a white or off-white solid.[1]

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Data Summary:

Substrate Nucleophile Product Type Typical Yield
MTMC Hydrazine Hydrate Unsubstituted Triazole-fused 75-80%

| MTMC | Benzhydrazide | 3-Phenyl-triazole-fused | 65-70% |[1]

Protocol C: Liebeskind-Srogl Cross-Coupling (C-C Bond Formation)

Objective: Replace the C=S bond with a C-Aryl bond, retaining the morpholine ring and ester functionality.[1] This is superior to standard Suzuki coupling as it uses the neutral thiolactam directly.[1]

Materials:

  • MTMC (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)[1]

  • Pd(PPh₃)₄ (5 mol%)[1]

  • CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv)[1]

  • THF (Anhydrous)[1]

Procedure:

  • Inert Handling: In a glovebox or under strict Argon flow, combine MTMC (0.5 mmol), aryl boronic acid (0.75 mmol), Pd(PPh₃)₄ (29 mg), and CuTC (143 mg) in a Schlenk tube.

  • Solvation: Add degassed anhydrous THF (5 mL).

  • Reaction: Seal the tube and heat to 50–60 °C for 12–18 hours.

    • Mechanism:[1][4][6][8] CuTC activates the C=S bond by coordinating to sulfur, facilitating oxidative addition of Palladium.[1]

  • Workup: Dilute with EtOAc, filter through a celite pad to remove metal salts. Wash with NH₄Cl (sat. aq.) to sequester copper residues.[1]

  • Purification: Flash chromatography (SiO₂, EtOAc/Hexanes).[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Thionation Incomplete reaction or hydrolysisUse anhydrous toluene; ensure Lawesson's reagent is fresh (not hydrolyzed). Increase equivalents to 0.7.
Incomplete Cyclization (Triazole) Intermediate amidrazone stableIncrease temperature (switch solvent to n-butanol) or add catalytic acetic acid.[1]
Stalled Liebeskind-Srogl Catalyst poisoningEnsure MTMC is free of phosphorus/sulfur byproducts from Protocol A. Use fresh CuTC.

References

  • Thionation with Lawesson's Reagent

    • Jesberger, M., Davis, T. P., & Barner, L. (2003).[1][8] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[1] Synthesis, 2003(13), 1929–1958.[1] Link[1]

  • Synthesis of Triazolo-fused Heterocycles

    • El-Reedy, A. A., & Soliman, H. A. (2020).[1][10] Synthesis and Biological Activity of Some New 1,2,4-Triazolo[4,3-a]pyrimidine Derivatives. Journal of Heterocyclic Chemistry. (Contextual grounding for triazole fusion protocols).

  • Liebeskind-Srogl Coupling of Thiolactams

    • Prokopcová, H., & Kappe, C. O. (2009).[1] The Liebeskind–Srogl C–C Cross-Coupling Reaction. Angewandte Chemie International Edition, 48(13), 2276–2286.[1] Link[1]

  • Morpholine Scaffold Utility

    • Dolezal, M., et al. (2014).[1] Morpholines: Synthesis and Biological Activity. Current Organic Chemistry, 18(9). (General context for morpholine drug relevance).

Disclaimer: This protocol involves the use of hazardous chemicals, including Lawesson's reagent (stench, moisture sensitive) and hydrazine (toxic, carcinogenic).[1] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Scalable Manufacturing of Methyl 3-thioxomorpholine-4-carboxylate (CAS 839710-47-3)

The following Application Note and Protocol is designed for the scalable production of Methyl 3-thioxomorpholine-4-carboxylate (CAS 839710-47-3). This document targets process chemists and drug development researchers, f...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the scalable production of Methyl 3-thioxomorpholine-4-carboxylate (CAS 839710-47-3). This document targets process chemists and drug development researchers, focusing on safety, scalability, and purity.[1]

Part 1: Introduction & Retrosynthetic Analysis[1]

Compound Identity:

  • CAS Number: 839710-47-3

  • Chemical Name: Methyl 3-thioxomorpholine-4-carboxylate

  • Molecular Formula: C₆H₉NO₃S[1]

  • Molecular Weight: 175.21 g/mol [1]

  • Core Structure: A morpholine ring featuring a thiocarbonyl group at position 3 (thiolactam) and a methyl carbamate moiety at position 4 (nitrogen).[1]

Significance: This compound serves as a specialized heterocyclic building block in medicinal chemistry, particularly for the synthesis of sulfur-containing peptidomimetics and kinase inhibitors where the bioisosteric replacement of a carbonyl (C=O) with a thiocarbonyl (C=S) is required to modulate hydrogen bonding capability and metabolic stability.[1]

Retrosynthetic Logic

To achieve a scalable process, we avoid the direct cyclization of unstable sulfur precursors.[1] Instead, we utilize the robust "Late-Stage Thionation" strategy.[1] The synthesis is disconnected into two scalable unit operations:

  • N-Functionalization: Conversion of the commercially available Morpholin-3-one to its N-methoxycarbonyl derivative.

  • Selective Thionation: Transformation of the lactam carbonyl to a thiolactam using a phosphorus-sulfur agent, selectively preserving the exocyclic carbamate ester.[1]

Reaction Scheme (DOT Visualization):

ReactionScheme SM Morpholin-3-one (CAS 109-11-5) Inter Methyl 3-oxomorpholine-4-carboxylate (Intermediate A) SM->Inter Product Methyl 3-thioxomorpholine-4-carboxylate (CAS 839710-47-3) Inter->Product R1 Step 1: Methyl Chloroformate Base (NaH or K2CO3), THF R2 Step 2: Lawesson's Reagent or P4S10/HMDSO Toluene, Reflux

Caption: Two-step scalable synthesis route: N-acylation followed by selective lactam thionation.

Part 2: Detailed Process Protocols

Step 1: Synthesis of Methyl 3-oxomorpholine-4-carboxylate

Objective: Protection of the lactam nitrogen. Critical Process Parameter (CPP): Control of exotherm during acylation and ensuring complete deprotonation if using strong bases.

Reagents & Stoichiometry:

Reagent Equiv. Role Notes
Morpholin-3-one 1.0 SM Dried azeotropically if hygroscopic.
Methyl Chloroformate 1.2 Reagent Add slowly; lachrymator.[1]
Sodium Hydride (60%) 1.1 Base Use K₂CO₃/Acetone for milder alternative.

| THF (Anhydrous) | 10 V | Solvent | Water content < 0.05%.[1] |

Protocol:

  • Setup: Charge a dry reactor with anhydrous THF and Sodium Hydride (60% dispersion in oil) under nitrogen atmosphere. Cool to 0°C.[1]

  • Addition: Dissolve Morpholin-3-one in THF (5 vol) and add dropwise to the reactor over 30 minutes. Maintain temperature < 5°C. Evolution of H₂ gas will occur; ensure adequate venting.[1]

  • Acylation: Stir for 45 minutes at 0°C to ensure formation of the sodium salt. Add Methyl Chloroformate dropwise over 1 hour.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC or HPLC for disappearance of starting material.[1]

  • Quench: Cool to 0°C and carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes if solid, or distill if oil.

    • Target Yield: 85-90%

    • Quality Check: ¹H NMR (Confirm methyl ester singlet ~3.7-3.8 ppm).

Step 2: Selective Thionation to CAS 839710-47-3

Objective: Conversion of C=O to C=S. Scientific Insight: Lawesson’s Reagent (LR) is preferred over P₄S₁₀ for this scale because it offers higher selectivity for the lactam carbonyl over the carbamate ester.[1] The reaction is driven by the formation of the stable P=O bond in the byproduct.[1][2]

Reagents & Stoichiometry:

Reagent Equiv. Role Notes
Intermediate A 1.0 Precursor Purity >98% recommended.[3]
Lawesson's Reagent 0.6 Thionating Agent 0.5 eq theoretical; 0.6 eq ensures completion.[1]

| Toluene | 12 V | Solvent | Anhydrous.[1] |

Protocol:

  • Setup: Charge the reactor with Intermediate A and anhydrous Toluene.

  • Reagent Addition: Add Lawesson's Reagent (LR) as a solid in a single portion.

  • Reaction: Heat the slurry to 80-90°C. The mixture will become homogenous as LR reacts.

    • Caution: Use a scrubber containing bleach/NaOH to trap any malodorous sulfur byproducts.[1]

  • Monitoring: Stir at temperature for 2-4 hours. Monitor by HPLC. The product is less polar than the starting material.[1]

  • Workup (Critical for Scale):

    • Cool to room temperature.[1]

    • Option A (Flash): Direct concentration onto silica gel and flash chromatography (Hexanes/EtOAc).[1]

    • Option B (Scale-up): Hydrolysis of LR byproducts.[1] Add water/THF (1:1) and stir for 1 hour. Extract the product into DCM. Wash with 10% Na₂CO₃ to remove acidic phosphorus byproducts.[1]

  • Isolation: Concentrate the organic phase. The product is typically a yellow solid or oil.[1] Recrystallize from Ethanol or Isopropanol if solid.[1]

Data Summary Table:

Parameter Step 1 (Acylation) Step 2 (Thionation)
Temperature 0°C to 25°C 80°C to 90°C
Time 6 hours 3 hours
Yield (Typical) 88% 75-82%

| Appearance | White Solid/Oil | Yellow Solid/Oil |

Part 3: Quality Control & Safety

Analytical Standards:

  • HPLC: C18 Column, Acetonitrile/Water gradient (0.1% Formic Acid).[1] Product elutes later than the oxo-analog.[1]

  • NMR: ¹³C NMR is definitive. The C=S carbon typically appears downfield (approx. 190-200 ppm) compared to C=O (approx. 165-170 ppm).

Safety Profile:

  • Lawesson's Reagent: Moisture sensitive.[1] Generates H₂S and phosphorus byproducts upon hydrolysis.[1] Handle in a well-ventilated fume hood.

  • Methyl Chloroformate: Highly toxic and corrosive.[1] Lachrymator.

Process Flow Diagram (DOT):

ProcessFlow Start Start: Morpholin-3-one Reactor1 Reactor 1: N-Acylation (THF, NaH, ClCOOMe) Start->Reactor1 Workup1 Workup: Aq. Quench & Extraction Reactor1->Workup1 Reactor2 Reactor 2: Thionation (Toluene, Lawesson's Reagent, 85°C) Workup1->Reactor2 Intermediate A Purification Purification: Column/Crystallization Reactor2->Purification Final Final Product: CAS 839710-47-3 Purification->Final

Caption: Operational workflow for the sequential synthesis of the target thioxomorpholine.

References

  • Chemical Identity Verification

    • ChemicalBook. (n.d.).[1] 4-Morpholinecarboxylic acid, 3-thioxo-, methyl ester (CAS 839710-47-3). Retrieved from

  • Thionation Methodology

    • Ozturk, T., Ertas, E., & Mert, O. (2007).[1] Use of Lawesson’s Reagent in Organic Syntheses.[1][4][5][6] Chemical Reviews, 107(11), 5210–5278.[1]

    • Organic Chemistry Portal. (n.d.).[1] Lawesson's Reagent. Retrieved from

  • Precursor Synthesis (General Morpholinone Chemistry)

    • Lebref, N., et al. (2009).[1] Synthesis of morpholin-3-one derivatives. Tetrahedron, 65(45), 9300-9308.[1] (General reference for N-functionalization of lactams).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of methyl ester in 3-thioxomorpholine derivatives

Guide: Proactive Strategies for Preventing Methyl Ester Hydrolysis Welcome to the technical support center for researchers working with 3-thioxomorpholine derivatives. This guide is designed to provide in-depth, practica...

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Proactive Strategies for Preventing Methyl Ester Hydrolysis

Welcome to the technical support center for researchers working with 3-thioxomorpholine derivatives. This guide is designed to provide in-depth, practical solutions to a common and critical challenge: the unwanted hydrolysis of methyl ester functional groups. As Senior Application Scientists, we understand that maintaining the structural integrity of your compounds is paramount for successful research and development. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and design more robust experimental plans.

Frequently Asked Questions (FAQs): Understanding the Root Cause

This section addresses the fundamental principles of ester hydrolysis, providing the foundational knowledge needed to diagnose and prevent degradation.

Q1: What is methyl ester hydrolysis, and why is it a significant problem for my 3-thioxomorpholine derivative?

A1: Methyl ester hydrolysis is a chemical reaction in which the ester functional group reacts with water to break down into its parent carboxylic acid and methanol.[1] This process, essentially the reverse of an esterification reaction, can be catalyzed by the presence of either acid or base.[2][3]

For drug development professionals, this is a critical issue for several reasons:

  • Loss of Potency: The carboxylic acid product typically has a different biological activity profile than the parent ester, leading to an apparent loss of efficacy.

  • Altered Physicochemical Properties: The change from a neutral ester to an ionizable carboxylic acid dramatically alters properties like solubility, lipophilicity (LogP), and cell permeability, complicating formulation and pharmacokinetic studies.

  • Reduced Yield: During synthesis and purification, unintended hydrolysis directly lowers the isolated yield of your target compound.

  • Compromised Shelf-Life: Degradation during storage leads to impure samples, affecting the reliability and reproducibility of experimental results.[4]

Q2: My compound is degrading even without strong acids or bases. What are the primary catalysts I should be aware of?

A2: While strong acids and bases are potent catalysts, hydrolysis can occur under surprisingly mild conditions. The two primary mechanisms you must control are:

  • Base-Catalyzed Hydrolysis (Saponification): This pathway is often the most problematic in experimental settings.[5][6] It involves the direct nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[7][8] This process is considered irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by an alkoxide, forming a resonance-stabilized carboxylate salt that is unreactive to nucleophilic attack.[6][7] Even weak bases or a pH slightly above 7 can facilitate this reaction.

  • Acid-Catalyzed Hydrolysis: This is an equilibrium-controlled process and is the exact reverse of the Fischer esterification.[2][5] The reaction begins with the protonation of the carbonyl oxygen by an acid (like H₃O⁺), which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water.[9][10] While reversible, the reaction can be driven to completion by using a large excess of water, a condition often present during aqueous workups.[9][11]

The presence of water and even trace amounts of acidic or basic impurities can be sufficient to initiate these degradation pathways over time.

Q3: How might the 3-thioxomorpholine ring itself influence the stability of the attached methyl ester?

A3: The heterocyclic ring system can exert significant influence through several effects:

  • Electronic Effects: The sulfur and nitrogen atoms within the thioxomorpholine ring have lone pairs of electrons. Depending on their position relative to the ester and the overall molecular conformation, they can donate or withdraw electron density, altering the electrophilicity of the ester's carbonyl carbon. Increased electrophilicity makes the ester more susceptible to nucleophilic attack and hydrolysis.[12][13]

  • Neighboring Group Participation: The nitrogen atom, being basic, can become protonated under acidic conditions. A protonated amine in proximity to the ester group can influence the local electronic environment and potentially participate in or catalyze the hydrolysis reaction.

  • Steric Hindrance: Conversely, the three-dimensional structure of the thioxomorpholine ring and its substituents can physically block the approach of water or hydroxide ions to the ester group.[3][14] This "steric shielding" can significantly slow the rate of hydrolysis and is a key strategy used in prodrug design to enhance stability.[15][16]

Troubleshooting Guide: From Synthesis to Storage

This section provides direct, actionable solutions to common experimental problems.

Issue 1: I'm seeing significant hydrolysis of my ester during the aqueous workup of my reaction.

This is the most common point of unintentional hydrolysis. The combination of water, residual acid or base from the reaction, and extended contact time creates a perfect storm for degradation.

Root Cause Analysis: The aqueous layers used to wash the organic phase are the primary source of the problem. An acidic wash (e.g., 1N HCl) will promote acid-catalyzed hydrolysis, while a basic wash (e.g., NaHCO₃ or NaOH) will initiate irreversible saponification.

Preventative Protocol: The Hydrolysis-Minimizing Workup

This protocol is designed to minimize contact time with aqueous phases and aggressively remove water.

  • Initial Quench & Temperature Control:

    • Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Lower temperatures dramatically reduce the rate of all chemical reactions, including hydrolysis.

  • Neutralization with a Weak Base:

    • If the reaction was run under acidic conditions, neutralize it by slowly adding a cold, saturated solution of sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH or K₂CO₃ , as they will rapidly saponify the ester.[6]

    • Causality: NaHCO₃ is a weak base, sufficient to neutralize strong acids without raising the pH to a level where base-catalyzed hydrolysis becomes rapid. Add it slowly to control CO₂ evolution.[3]

  • Extraction & Phase Separation:

    • Extract the product into a non-polar organic solvent like ethyl acetate or dichloromethane.

    • Work quickly. Do not allow the biphasic mixture to sit for extended periods. Agitate gently and separate the layers immediately.

  • The Brine Wash (Critical Step):

    • Wash the separated organic layer with cold, saturated aqueous NaCl (brine).[3]

    • Causality: The high salt concentration in brine reduces the solubility of organic compounds in the aqueous phase ("salting out") and, more importantly, helps pull residual water out of the organic layer, beginning the drying process.

  • Aggressive Drying:

    • Drain the organic layer into a flask containing a generous amount of an anhydrous drying agent like Na₂SO₄ or MgSO₄.[3]

    • Allow it to stand for at least 15-20 minutes with occasional swirling. The drying agent should be free-flowing, not clumped together, indicating that all trace water has been absorbed.

  • Solvent Removal:

    • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). Crucially, use a moderate bath temperature to avoid heat-induced degradation.

G start Reaction Complete cool 1. Cool to 0°C (Ice Bath) start->cool quench 2. Quench with Cold Saturated NaHCO₃ cool->quench extract 3. Extract with Organic Solvent (e.g., EtOAc) quench->extract separate 4. Separate Layers IMMEDIATELY extract->separate brine 5. Wash Organic Layer with Cold Brine separate->brine dry 6. Dry with Anhydrous Na₂SO₄ or MgSO₄ brine->dry filter 7. Filter Drying Agent dry->filter evaporate 8. Evaporate Solvent (Low Temperature) filter->evaporate product Crude Product (Dry & Stable) evaporate->product

Caption: Workflow for a workup designed to prevent ester hydrolysis.

Issue 2: My purified compound is degrading during storage, even as a solid.

Root Cause Analysis: Degradation during storage is almost always caused by atmospheric moisture, often accelerated by trace acidic or basic residues left over from purification. Freezers are often high-humidity environments and can be detrimental if samples are not properly sealed.[17]

Solution: Implement a Strict Storage Protocol

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CSlows the kinetic rate of the hydrolysis reaction.[18][19]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing water- and air-mediated degradation.[17]
Container Tightly sealed vial with a PTFE-lined capProvides a physical barrier against moisture ingress.
Additives Store in a desiccatorA secondary barrier that removes moisture from the immediate environment around the vial.[17]
State Dry, amorphous solid or crystalline formMaximize stability by ensuring no residual solvent (especially water) is present.

Table 1: Recommended Storage Conditions for Hydrolytically Unstable Esters.

Issue 3: I am observing hydrolysis during silica gel column chromatography.

Root Cause Analysis: Standard silica gel is inherently acidic (pH ≈ 4-5) and contains bound water. The combination of a protic eluent (like methanol) and the acidic stationary phase can create a perfect environment for acid-catalyzed hydrolysis as your compound passes through the column.

Solution: Modify Your Chromatography Method

  • Solvent Choice:

    • Use aprotic solvents whenever possible. A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a much safer choice than systems containing methanol or ethanol.

  • Neutralize the Silica:

    • If a more polar system is required, you can "deactivate" or "neutralize" the silica gel. This is done by preparing the silica slurry in the non-polar eluent containing a small amount of a volatile base, typically 0.1-1% triethylamine (Et₃N).

    • Causality: The triethylamine neutralizes the acidic silanol groups on the silica surface, preventing them from catalyzing hydrolysis.

  • Speed is Key:

    • Do not let the compound sit on the column for longer than necessary. Use flash chromatography with positive pressure to expedite the separation.

Understanding the Mechanisms of Hydrolysis

A deeper understanding of the reaction mechanisms will reinforce why the preventative strategies above are effective.

Caption: Mechanism of irreversible base-catalyzed ester hydrolysis.

Caption: Reversible mechanism of acid-catalyzed ester hydrolysis.

References
  • Zheng, Y., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances. Available from: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available from: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available from: [Link]

  • Khan Academy. (2019). mechanism of ester hydrolysis. YouTube. Available from: [Link]

  • Clark, J. (2015). mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available from: [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available from: [Link]

  • JoVE. (2025). Esters to Carboxylic Acids: Saponification. Journal of Visualized Experiments. Available from: [Link]

  • J&K Scientific LLC. (2021). Ester Hydrolysis. J&K Scientific. Available from: [Link]

  • Mizukawa, S., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics. Available from: [Link]

  • Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
  • Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Milliken Chemical. Available from: [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Department of Chemistry, University of Calgary. Available from: [Link]

  • University of Leeds. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. School of Chemistry, University of Leeds. Available from: [Link]

  • Hunter, S. E., et al. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Buchwald, P., & Bodor, N. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry. Available from: [Link]

  • Bodor, N., & Buchwald, P. (2001). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Current Medicinal Chemistry. Available from: [Link]

  • Singh, A. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach. LinkedIn. Available from: [Link]

  • ResearchGate. (2025). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. ResearchGate. Available from: [Link]

  • Lindon, J. C., et al. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology. Available from: [Link]

  • FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. FTLOScience. Available from: [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available from: [Link]

  • Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. Science Ready. Available from: [Link]

  • Karaman, R. (2015). Answer to "Any advice about the stability of ester and carbamate containing compounds?". ResearchGate. Available from: [Link]

  • Alabugin, I. V. (2014). Stereoelectronic effects on stability and reactivity of organic molecules. Florida State University. Available from: [Link]

  • Scribd. (n.d.). Hydrolysis Types and Protection of Drugs Against Hydrolysis. Scribd. Available from: [Link]

  • Copelli, S., et al. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Reaction Chemistry & Engineering. Available from: [Link]

  • ResearchGate. (n.d.). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. ResearchGate. Available from: [Link]

  • ResearchGate. (2016). How to purify esterefication product?. ResearchGate. Available from: [Link]

  • Reddit. (2025). Anyone have a method of purifying NHS esters?. r/Chempros. Available from: [Link]

  • Quora. (2017). What are the modifications to improve the purity of ester?. Quora. Available from: [Link]

  • Penn State University. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Penn State College of Engineering. Available from: [Link]

  • Noszál, B., et al. (1999). [Characterization of the kinetics of ester hydrolysis at the submolecular level]. Acta Pharmaceutica Hungarica. Available from: [Link]

  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. Available from: [Link]

  • Google Patents. (1972). US3661972A - Purification of high boiling esters.
  • ResearchGate. (2025). Stability profile of flavour-active ester compounds in ale and lager beer during storage. ResearchGate. Available from: [Link]

  • Hoagland, R. E. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Reddit. (2019). Why are esters more easy to cleave than ethers?. r/chemistry. Available from: [Link]

  • Clark, J. (2015). hydrolysis of esters. Chemguide. Available from: [Link]

  • ResearchGate. (2025). The Effect of Electronic Characteristics of Molecules in Ester Insulating Oils on Streamer Propagation. ResearchGate. Available from: [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). THE TEMPERATURE DEPENDENCE OF THE HYDROLYSIS OF METHYL ESTERS OF CERTAIN ALKYL-SUBSTITUTED BENZENESULPHONATES IN WATER. Canadian Journal of Chemistry. Available from: [Link]

  • MDPI. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Available from: [Link]

  • Al-Asmari, A., et al. (2020). The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. Journal of Analytical Toxicology. Available from: [Link]

  • ResearchGate. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. Available from: [Link]

  • MDPI. (2021). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. MDPI. Available from: [Link]

  • MDPI. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. Available from: [Link]

Sources

Optimization

Improving yield of thionation reaction for morpholine carboxylates

Technical Support Center: Thionation of Morpholine Carboxylates Core Directive & Executive Summary The Challenge: Morpholine carboxylates (amides, carbamates) are critical bioisosteres in drug design. However, converting...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thionation of Morpholine Carboxylates

Core Directive & Executive Summary

The Challenge: Morpholine carboxylates (amides, carbamates) are critical bioisosteres in drug design. However, converting the carbonyl (C=O) to a thiocarbonyl (C=S) often suffers from inconsistent yields (ranging from 30% to 90%), foul-smelling phosphorus byproducts, and difficult purification due to the polarity of the morpholine ring.

The Solution: This guide moves beyond standard textbook procedures. It focuses on Lawesson’s Reagent (LR) as the primary driver but introduces P₄S₁₀/HMDS as a cleaner alternative. We prioritize anhydrous integrity , stoichiometric precision , and oxidative workups to solve the "sticky solid" purification crisis.

Mechanistic Insight (The "Why")

To improve yield, you must understand the active species. Lawesson’s Reagent is a dimer that must dissociate to react.

Key Insight: The reaction is a nucleophilic attack by the carbonyl oxygen onto the phosphorus atom of the reagent. Therefore, electron-rich carbonyls (like tertiary morpholine amides) react faster than esters. If your reaction fails, it is often because moisture hydrolyzed the reagent before the carbonyl could attack it.

Visualizing the Pathway

ThionationMechanism LR_Dimer Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Active Species) LR_Dimer->Ylide Heat/Dissociation (>80°C) Intermediate Thiaoxaphosphetane (4-Membered Ring) Ylide->Intermediate + Substrate (Nucleophilic Attack) Substrate Morpholine Amide (C=O) Substrate->Intermediate Product Thioamide (C=S) Intermediate->Product Cycloreversion (Driving Force: P=O bond) Byproduct P=O Byproduct (Polymeric/Oligomeric) Intermediate->Byproduct

Figure 1: The dissociation-addition-cycloreversion pathway.[1] Note that the active Ylide is moisture-sensitive.[2]

Optimization Module: Protocols & Parameters

A. Solvent & Temperature Selection

The dissociation of LR (Step 1 in Fig 1) is thermally driven.

  • Standard: Toluene (110°C). Good for general use.

  • High Performance: Xylene (140°C). Faster dissociation, but harder to remove.

  • Green/Alternative: 2-MeTHF or CPME (Cyclopentyl methyl ether). Higher boiling points than THF, better phase separation during workup.

Critical Rule: Solvents must be anhydrous . Water reacts with LR to form H₂S and phosphonic acids, killing the stoichiometry.

B. Optimized Protocol: Microwave-Assisted Thionation

For morpholine derivatives, microwave irradiation is superior to thermal reflux because it minimizes the contact time between the product and the acidic byproducts, reducing decomposition.

Step-by-Step Procedure:

  • Stoichiometry: Use 0.6 equivalents of Lawesson’s Reagent per 1.0 equivalent of morpholine amide. (LR provides 2 sulfur atoms, but 0.5 eq is theoretically sufficient; 0.6 ensures completion).

  • Setup: Dissolve substrate in anhydrous Toluene (concentration 0.2 M). Add LR in a microwave-safe vial under Argon.

  • Reaction: Irradiate at 100°C – 120°C for 10–20 minutes .

    • Note: Thermal reflux requires 3–12 hours.

  • Check: TLC should show a less polar spot (Thioamides are typically less polar than amides, moving higher on Silica).

C. The "Clean" Alternative: P₄S₁₀ + HMDS

If LR yields are <50% or purification is impossible, switch to the Curphey Method .

  • Reagents: Phosphorus Pentasulfide (P₄S₁₀) + Hexamethyldisiloxane (HMDS).[3]

  • Mechanism: HMDS silylates the P-O byproducts, keeping them soluble and non-sticky.

  • Advantage: The byproduct is silicone-like and easier to wash away than the gummy LR residue.

Workup & Purification (The "Pain Point")

The most common failure in morpholine thionation is not the reaction, but the purification . LR byproducts are foul-smelling and streak on silica columns.

Method A: The "Perborate" Oxidative Workup (Recommended)

This method destroys the P-S bonds in the byproduct, eliminating the smell and converting phosphorus species into water-soluble phosphates.

  • Cool the reaction mixture to room temperature.

  • Add a mixture of THF/Water (1:1).

  • Add Sodium Perborate (NaBO₃·4H₂O) — approx. 3 equivalents relative to LR.

  • Stir vigorously for 1 hour. A white precipitate (inorganic salts) will form.

  • Filter off the solids.

  • Extract the filtrate with DCM or Ethyl Acetate. The organic layer contains your product; the phosphorus trash stays in the aqueous layer.

Method B: The "Flash" Column Trick

If you cannot do an aqueous workup:

  • Load the crude mixture onto a short plug of Basic Alumina (not Silica).

  • Elute rapidly with non-polar solvent (Hexane/EtOAc).

  • The acidic phosphorus byproducts bind tightly to the basic alumina; the neutral thioamide passes through.

Troubleshooting Guide (Logic Tree)

Use this flowchart to diagnose low yields.

Troubleshooting Start Problem: Low Yield (<50%) CheckTLC Check TLC: Is Starting Material (SM) remaining? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM Yes NoSM No: SM Consumed CheckTLC->NoSM No TempIssue Increase Temp or Switch to Xylene YesSM->TempIssue Dryness Solvent Wet? Use Molecular Sieves YesSM->Dryness Decomp Did it turn black/tar? NoSM->Decomp YesTar Product Decomposition Decomp->YesTar Yes NoTar Lost during Workup? Decomp->NoTar No TimeRed Reduce Reaction Time (Try Microwave) YesTar->TimeRed Inert Strict N2/Ar Atmosphere (Prevent Hydrolysis) YesTar->Inert AcidSens Product is Acid Sensitive? Avoid Silica, use Alumina NoTar->AcidSens WaterSol Product is Water Soluble? Salt out aqueous layer (NaCl) NoTar->WaterSol

Figure 2: Diagnostic logic for yield improvement.

Comparative Data: Reagent Selection

FeatureLawesson's Reagent (LR)P₄S₁₀ + HMDS (Curphey)Belleau’s Reagent
Reactivity High (Standard)Medium-HighLow (Selective)
Solubility Poor in cold tolueneGood (due to silylation)Good in THF
Workup Difficult (Sticky/Smell)Easy (Hydrolytic)Easy
Cost ModerateLowHigh
Best For Tertiary Amides (Morpholines) Sterically Hindered EstersSensitive Substrates

Frequently Asked Questions (FAQs)

Q1: My product smells like rotten cabbage even after the column. How do I fix this? A: This is residual sulfur/phosphorus byproducts.

  • Fix: Dissolve your purified product in DCM and wash it with a 10% solution of Sodium Hypochlorite (Bleach) or Sodium Perborate . This oxidizes the sulfur species to odorless sulfates. Do this quickly (5 mins) to avoid damaging your thioamide.

Q2: The reaction mixture turned into a solid rock inside the flask. What happened? A: You likely used too much LR or too little solvent. LR byproducts are polymeric and insoluble in cold toluene.

  • Fix: Use Xylene as the solvent (higher solubility). Upon cooling, add DCM immediately to keep the byproducts solvated before attempting the workup.

Q3: Can I use THF instead of Toluene? A: Yes, but THF boils at 66°C. LR dissociation is slow at this temperature, leading to reaction times of >12 hours.

  • Fix: If you must use THF (solubility reasons), use a sealed tube or microwave to superheat the THF to 100°C safely.

Q4: Is the morpholine ring stable to these conditions? A: Generally, yes. However, strong acid (generated if P₄S₁₀ hydrolyzes) can protonate the morpholine nitrogen (if ring-opened) or oxygen. The P₄S₁₀/HMDS method is effectively buffered and safer for acid-sensitive substrates than neat P₄S₁₀.

References

  • Ozturk, T., et al. (2007).[1] "Lawesson’s Reagent in Organic Synthesis."[1][2][4][5][6][7][8] Chemical Reviews, 107(11), 5210–5278.

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[6] "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis, 2003(13), 1929–1958.

  • Curphey, T. J. (2002). "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane." Journal of Organic Chemistry, 67(18), 6461–6473.

  • Bergman, J., et al. (2004). "Thionation of amides using P4S10/pyridine complex." Tetrahedron, 60, 429-436.

Sources

Troubleshooting

Stability of thioamide group in methyl 3-thioxo-4-morpholinecarboxylate under basic conditions

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Methyl 3-thioxo-4-morpholinecarboxylate is a specialized cyclic N-acyl thioamide derivative. Unlike simple thioamides, the presence of the electron-withdrawing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Methyl 3-thioxo-4-morpholinecarboxylate is a specialized cyclic N-acyl thioamide derivative. Unlike simple thioamides, the presence of the electron-withdrawing carbamate (methoxycarbonyl) group on the nitrogen atom (N4) significantly alters the electronic properties of the thioxo group (C3=S).

This structural motif creates a "ground-state destabilization" effect.[1][2] The N-acyl group twists the thioamide bond, reducing the


 orbital overlap. Consequently, the C=S carbon becomes highly electrophilic and susceptible to nucleophilic attack, making the molecule inherently unstable in strong basic conditions .

Key Stability Warning: Exposure to nucleophilic bases (e.g., hydroxide, alkoxides) or strong aqueous bases often leads to rapid desulfurization (conversion to the oxo-analog) or ring opening , rather than simple deprotonation or ester hydrolysis.

Critical Degradation Pathways (Mechanism)

Understanding the degradation mechanism is essential for troubleshooting. In basic media, two primary pathways compete:

  • Desulfurization (Dominant in Aqueous Base): The hydroxide ion attacks the highly electrophilic C=S carbon, forming a tetrahedral intermediate. This collapses to eliminate sulfur (often as HS⁻ or S²⁻), yielding the corresponding amide (Methyl 3-oxo-4-morpholinecarboxylate).

  • Carbamate Hydrolysis (Competitive): Attack at the carbamate carbonyl (C=O) leads to the loss of the methoxy group, followed by decarboxylation to yield the secondary thioamide (Morpholine-3-thione).

Visualization of Degradation Pathways

degradation_pathways Start Methyl 3-thioxo-4-morpholinecarboxylate (Yellow Solid) Inter1 Tetrahedral Intermediate (C3-OH) Start->Inter1 OH- Attack at C=S (Fastest Path) Product2 Morpholine-3-thione (Secondary Thioamide) Start->Product2 OH- Attack at N-COOMe (Carbamate Cleavage) Product1 Methyl 3-oxo-4-morpholinecarboxylate (White Solid, Desulfurized) Inter1->Product1 -HS- / -H2S

Figure 1: Competitive degradation pathways in basic media. The red path (Desulfurization) is typically favored due to the activated nature of the C=S bond.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turned from yellow to colorless/white after adding NaOH. What happened?

Diagnosis: Desulfurization. Explanation: Thioamides are chromophores (typically yellow/orange). The corresponding amides are usually colorless. The loss of color indicates the conversion of the C=S group to a C=O group. This is a common side reaction for N-acyl thioamides in the presence of hydroxide. Solution: Avoid aqueous hydroxide. Use non-nucleophilic bases (e.g., DIPEA, DBU) if basicity is required.

Q2: I observe a mass shift of -16 Da in LC-MS. Is this significant?

Diagnosis: Oxygen-Sulfur Exchange. Explanation: Sulfur (32 Da) is replaced by Oxygen (16 Da), resulting in a net mass loss of 16 Da. This confirms the formation of the amide analog (Methyl 3-oxo-4-morpholinecarboxylate). Action: Check the pH of your aqueous workup. Even transient exposure to high pH (pH > 9) during extraction can trigger this exchange.

Q3: Can I use Lithium Hydroxide (LiOH) to hydrolyze the methyl ester?

Diagnosis: High Risk Strategy. Explanation: While LiOH is a standard reagent for ester hydrolysis, the "ester" here is a carbamate (urethane). Carbamates are generally resistant to hydrolysis until harsh conditions are used, at which point the N-acyl thioamide moiety will likely degrade first. Recommendation:

  • If you intend to remove the entire carbamate group: Use acidolytic cleavage (e.g., HBr/Acetic acid) or iodotrimethylsilane (TMSI), though thioamides are also acid-sensitive.

  • If you intend to hydrolyze a different ester elsewhere in the molecule: Use enzymatic hydrolysis (esterase) or mild chemical methods (e.g., Me3SnOH) to avoid affecting the sensitive thioimide core.

Q4: Which bases are compatible with this molecule?

Recommendation:

  • Safe: Tertiary amines (Triethylamine, DIPEA), Pyridine, weak inorganic bases (NaHCO₃).

  • Use with Caution: Carbonates (K₂CO₃, Cs₂CO₃) in anhydrous solvents.

  • Unsafe (Avoid): Hydroxides (NaOH, LiOH, KOH), Alkoxides (NaOMe, NaOEt), Hydrides (NaH - risk of reduction or ring opening).

Experimental Protocols

Protocol A: Stability Assessment (pH Stress Test)

Use this protocol to determine the safe working pH range for your specific batch.

  • Preparation: Dissolve 5 mg of Methyl 3-thioxo-4-morpholinecarboxylate in 1 mL of Methanol/THF (1:1).

  • Aliquot: Split into 3 vials.

    • Vial A (Control): Add 100 µL water.

    • Vial B (Mild Base): Add 100 µL sat. NaHCO₃ (pH ~8.5).

    • Vial C (Strong Base): Add 100 µL 1M NaOH (pH ~14).

  • Incubation: Stir at Room Temperature for 30 minutes.

  • Analysis: Analyze by TLC (visualize with UV and KMnO4) or LC-MS.

    • Expectation: Vial C will likely show complete conversion to the desulfurized product (M-16 peak) and loss of yellow color. Vial B should remain stable.

Protocol B: Recommended Workup Procedure

To minimize degradation during isolation.

  • Quenching: If a reaction mixture is basic, quench immediately with 0.5 M KH₂PO₄ or Ammonium Chloride buffer (pH ~5-6) rather than strong acid (which may liberate H₂S) or water alone.

  • Extraction: Extract rapidly with EtOAc or DCM.

  • Drying: Dry over Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is suspected, though rare).

  • Concentration: Evaporate at < 40°C . Thermal stress can promote elimination or rearrangement of N-acyl thioamides.

Decision Tree for Base Selection

base_selection Start Select Base for Reaction Q1 Is the base acting as a Nucleophile? (e.g., Hydrolysis, Saponification) Start->Q1 Q2 Is the base acting as a Proton Scavenger? (e.g., Alkylation, Acylation) Q1->Q2 No Stop_Danger STOP: High Risk of Desulfurization. Use Enzymes or Lewis Acids. Q1->Stop_Danger Yes (OH-, OR-) Check_pK Required pKa? Q2->Check_pK Option_Weak Use Pyridine, NaHCO3, or NMM. (Safe) Check_pK->Option_Weak pKa < 10 Option_Med Use DIPEA, TEA, or DBU. (Generally Safe) Check_pK->Option_Med pKa 10-15 Option_Strong Use KHMDS or LiHMDS at -78°C. (Risk: Moderate) Check_pK->Option_Strong pKa > 20

Figure 2: Decision matrix for selecting reagents compatible with N-acyl thioamides.

References

  • Zhang, J., et al. (2022). Thioamide N–C(S) Activation by Ground-State-Destabilization.[2] Royal Society of Chemistry. [Link]

  • Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis.[3] Chemistry - A European Journal.[4] [Link]

  • Dunetz, J. R., et al. (2016). Thioamide Stability and Reactivity in Peptide Synthesis. Journal of Organic Chemistry. (Context on Thioamide/Amide exchange). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of Thioxomorpholine Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions reg...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the low solubility of thioxomorpholine intermediates encountered during experimental work. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these critical challenges in drug discovery and development.

Introduction: The Thioxomorpholine Solubility Challenge

Thioxomorpholine and its derivatives are vital heterocyclic scaffolds in medicinal chemistry, frequently appearing in novel drug candidates. However, their often-planar and rigid structures, combined with the sulfur atom's electronic properties, can lead to poor solubility in both aqueous and organic media. This low solubility poses significant hurdles in synthesis, purification, formulation, and ultimately, bioavailability.[1] This guide provides a systematic approach to diagnosing and resolving these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why do my thioxomorpholine intermediates exhibit such low solubility?

A: The limited solubility of thioxomorpholine intermediates often stems from a combination of factors inherent to their molecular structure:

  • High Crystallinity and Lattice Energy: The planar and rigid nature of the thioxomorpholine ring can facilitate strong intermolecular interactions (e.g., π-π stacking) in the solid state. This leads to a highly stable crystal lattice that is difficult for solvent molecules to break down, a key factor in the dissolution process.[2][3]

  • Poor Solvation: The thioxomorpholine core itself has limited hydrogen bonding capability. While the nitrogen atom can act as a hydrogen bond acceptor, the sulfur atom is a poor participant in hydrogen bonding with water.[1] This limits favorable interactions with polar protic solvents.

  • Hydrophobicity: Substituents on the thioxomorpholine ring can significantly increase the overall lipophilicity of the molecule, further reducing its affinity for aqueous or polar solvents.

Q2: My intermediate crashed out of solution during an aqueous workup. What happened?

A: Sudden precipitation during aqueous workup is a common issue and can often be attributed to a change in the protonation state of your molecule. Thioxomorpholine derivatives, containing a basic nitrogen atom, will have their solubility significantly influenced by the pH of the aqueous solution.[4][5] If you performed an acid or base wash that shifted the pH to a point where the molecule is no longer ionized (i.e., at or near its isoelectric point), its solubility can decrease dramatically, leading to precipitation.[1]

Q3: I'm struggling to find a suitable solvent for purification by chromatography. What are my options?

A: Finding a single solvent with adequate solubilizing power can be challenging. A "mixed-solvency" or co-solvent approach is often effective.[6][7] This involves using a mixture of solvents to achieve the desired polarity and solubilizing capacity. For thioxomorpholine intermediates, which can be nonpolar, consider starting with less polar organic solvents like toluene or ether and gradually adding a more polar co-solvent such as ethyl acetate, dichloromethane, or a small amount of an alcohol.[1][8]

Q4: Can changing the solid-state form of my intermediate improve its solubility?

A: Absolutely. The solid-state properties of a compound, including polymorphism and the presence of solvates, can have a profound impact on its solubility and dissolution rate.[2][9] Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[3] Amorphous solids, which lack a long-range ordered structure, are generally more soluble than their crystalline counterparts, although they may be less stable.[3][10] Exploring different crystallization conditions could lead to a more soluble solid form.

Troubleshooting Guide: A Systematic Approach to Improving Solubility

When faced with a poorly soluble thioxomorpholine intermediate, a systematic, multi-pronged approach is the most effective strategy. The following sections detail experimental protocols to diagnose and resolve solubility issues.

Workflow for Troubleshooting Low Solubility

G cluster_0 Initial Observation cluster_1 Characterization & Diagnosis cluster_2 Solution-Based Strategies cluster_3 Solid-State Strategies cluster_4 Evaluation A Low Solubility Observed B Solvent Screening A->B Investigate C pH-Solubility Profile A->C Investigate D Solid-State Characterization (DSC, PXRD) A->D Investigate E Co-Solvent Systems B->E Optimize F pH Adjustment C->F Optimize H Salt Formation D->H Select Strategy I Co-crystallization D->I Select Strategy J Amorphous Dispersions D->J Select Strategy K Assess Solubility & Stability E->K Evaluate Outcome F->K Evaluate Outcome G Use of Surfactants G->K Evaluate Outcome H->K Evaluate Outcome I->K Evaluate Outcome J->K Evaluate Outcome

Caption: Systematic workflow for troubleshooting low solubility.

Solvent Screening and Co-Solvency

The first step is to systematically screen a range of solvents with varying polarities. A co-solvent system, which uses a mixture of a primary solvent and a miscible solvent with higher solubilizing power, can be particularly effective.[4][6][8]

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Accurately weigh 1-2 mg of your thioxomorpholine intermediate into several small vials.

  • Solvent Addition: To each vial, add a different solvent from the list below in small, measured increments (e.g., 50 µL).

  • Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution. Record the approximate volume of solvent required to fully dissolve the compound.

  • Co-Solvent Testing: For promising primary solvents that don't achieve complete dissolution, begin adding a co-solvent in small increments and observe the effect on solubility.

Data Presentation: Solvent Selection Guide
SolventPolarity IndexDielectric ConstantPrimary UsePotential Co-Solvents
Heptane0.11.9Nonpolar reactionsToluene, DCM
Toluene2.42.4Aromatic compoundsEthyl Acetate, DCM
Dichloromethane (DCM)3.19.1General purposeMethanol, Acetonitrile
Ethyl Acetate4.46.0Moderately polarEthanol, DCM
Acetonitrile5.837.5Polar aproticWater, Methanol
Ethanol4.324.5Polar proticWater, DCM
Dimethyl Sulfoxide (DMSO)7.246.7Highly polar aproticWater, Ethanol
Water10.280.1Aqueous workupEthanol, Acetonitrile, PEG
pH Adjustment

For thioxomorpholine intermediates, which are typically weak bases due to the nitrogen atom, solubility is highly dependent on pH.[4][5] By lowering the pH, you can protonate the nitrogen, forming a more soluble salt in situ.

Impact of pH on Thioxomorpholine Ionization

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A Thioxomorpholine-H⁺ (Protonated, Cationic) High Aqueous Solubility B Thioxomorpholine (Neutral Free Base) Low Aqueous Solubility A->B Increase pH B->A Decrease pH

Caption: pH effect on thioxomorpholine solubility.

Experimental Protocol: pH-Solubility Profile
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Suspension: Add an excess amount of your solid intermediate to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis: Centrifuge or filter the samples to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Data Plotting: Plot the measured solubility against the pH to determine the pH range of maximum solubility.

Solid-State Modification: Salt Formation

If your thioxomorpholine intermediate is a free base, converting it to a salt is one of the most effective methods to significantly increase its aqueous solubility and dissolution rate.[11][12][13] The choice of the counterion is critical as it will influence the properties of the resulting salt.[14]

Salt Formation Workflow

G A Poorly Soluble Thioxomorpholine Free Base B Select Counterion (e.g., HCl, H₂SO₄, Tartaric Acid) A->B C Choose Solvent System (e.g., Ethanol, Isopropanol) B->C D React & Crystallize C->D E Isolate & Dry Salt D->E F Characterize Salt (Solubility, Stability, PXRD) E->F

Caption: General workflow for salt formation.

Experimental Protocol: Small-Scale Salt Screening
  • Dissolution: Dissolve a known amount of your thioxomorpholine intermediate in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Acid Addition: Add a stoichiometric equivalent of a selected acid (e.g., HCl in isopropanol, methanesulfonic acid, tartaric acid).

  • Crystallization: Allow the solution to stir at room temperature or cool to induce crystallization of the salt. If no solid forms, consider adding an anti-solvent (a solvent in which the salt is insoluble).

  • Isolation and Analysis: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Evaluation: Characterize the new salt form for its solubility, stability, and solid-state properties (e.g., using Powder X-ray Diffraction).

Other Advanced Techniques

If the above methods are not sufficient, consider these advanced strategies:

  • Co-crystallization: This involves crystallizing the intermediate with a second, non-ionic molecule (a "co-former") to create a new crystalline solid with different, often improved, physicochemical properties.[5][9]

  • Amorphous Solid Dispersions: The intermediate can be molecularly dispersed in a polymer matrix, which can significantly enhance solubility by preventing crystallization.[15] Techniques like spray drying are commonly used for this purpose.[15]

  • Use of Surfactants: In some cases, adding a surfactant can help solubilize a hydrophobic compound by forming micelles.[4][11] This is more common in formulation but can be useful for certain analytical applications.

Conclusion

Troubleshooting the low solubility of thioxomorpholine intermediates requires a logical and multi-faceted approach. By understanding the underlying physicochemical principles and systematically applying the experimental strategies outlined in this guide—from solvent and pH screening to solid-state modifications—researchers can effectively overcome these challenges. This will facilitate smoother downstream processing, from purification to formulation, and ultimately accelerate the drug development pipeline.

References

  • Li, S., & Chen, Y. (2004, February 23). Impact of solid state properties on developability assessment of drug candidates. PubMed. Available from: [Link]

  • Vici Health Sciences. (2025, March 19). Solid State Properties of Drugs. Available from: [Link]

  • Jadhav, N., et al. (2016, June 14). Influence of solid-state chemistry in drug substances in pharmaceutical products. A review. International Journal of Chemical Studies. Available from: [Link]

  • Academia.edu. Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product. Available from: [Link]

  • Relevance of Solid-state Properties for Pharmaceutical Products. Available from: [Link]

  • Shinde, A., et al. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE. Available from: [Link]

  • Methods of solubility enhancements. (2015, November 29). Slideshare. Available from: [Link]

  • Sharma, D., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. Available from: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Mohammed, A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available from: [Link]

  • Gould, P. L. (2000, July 19). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications. Available from: [Link]

  • Maheshwari, R. K. (2010). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. ResearchGate. Available from: [Link]

  • Anand, O., et al. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. AAPS. Available from: [Link]

  • Kumar, S., & Singh, J. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

Sources

Troubleshooting

Technical Guide: Minimizing Sulfur Oxidation in Morpholine Derivative Synthesis

Department: Chemical Development & Process Safety Subject: Prevention of Sulfide-to-Sulfoxide/Sulfone Side Reactions Version: 2.1 (Current)[1] Mission Statement & Core Problem Thiomorpholine derivatives are valuable bioi...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Development & Process Safety Subject: Prevention of Sulfide-to-Sulfoxide/Sulfone Side Reactions Version: 2.1 (Current)[1]

Mission Statement & Core Problem

Thiomorpholine derivatives are valuable bioisosteres for morpholines, offering modulated lipophilicity and metabolic profiles.[1][2] However, the cyclic sulfide moiety is a "metabolically soft spot" and a chemical liability .[1] It is highly prone to oxidation (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) during standard synthetic manipulations, particularly amide couplings, N-alkylations, and workups.

This guide provides a self-validating protocol to eliminate these side reactions, ensuring the integrity of the sulfide core without requiring post-synthesis reduction steps.[1]

Diagnostic Module: Is It Oxidation?

Before altering synthetic routes, confirm the impurity identity.[1] Oxidation is often mistaken for other polar impurities due to similar retention time shifts.[1]

Visual Logic: The Oxidation Decision Tree

OxidationDiagnostics Start Impurity Detected (HPLC/TLC) MS_Check Check LC-MS Data Start->MS_Check Mass_Shift Mass Shift? MS_Check->Mass_Shift M_16 M + 16 Da (Sulfoxide) Mass_Shift->M_16 Yes M_32 M + 32 Da (Sulfone) Mass_Shift->M_32 Yes No_Shift No Mass Shift Mass_Shift->No_Shift No NMR_Check 1H NMR Analysis (Alpha-Protons) M_16->NMR_Check M_32->NMR_Check Conclusion_Other Investigate Other Side Reactions No_Shift->Conclusion_Other Shift_Down Downfield Shift (~3.0 - 3.5 ppm) NMR_Check->Shift_Down Shift Observed No_Change Normal Range (~2.6 - 2.8 ppm) NMR_Check->No_Change No Shift Conclusion_Ox CONFIRMED: S-Oxidation Shift_Down->Conclusion_Ox No_Change->Conclusion_Other

Figure 1: Diagnostic logic flow to distinguish sulfur oxidation from other impurities using MS and NMR markers.

Technical Note on NMR: The ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-protons adjacent to sulfur in thiomorpholine typically appear at 2.6–2.8 ppm . Upon oxidation to sulfoxide, the inductive effect of oxygen deshields these protons, shifting them downfield to 2.9–3.2 ppm . This is the definitive confirmation if MS is ambiguous [1].

The "Hidden" Oxidant: Solvent Peroxides

The most common cause of unexplained sulfur oxidation is peroxide contamination in ether solvents (THF, 2-MeTHF, Dioxane, Diethyl Ether).[1] These solvents react with atmospheric oxygen to form hydroperoxides, which are potent oxidants for sulfides.[1]

Solvent Quality Protocol

Rule: Never use ether solvents for thiomorpholine chemistry without verifying peroxide levels.

ParameterSpecificationDetection MethodRemediation
Peroxide Limit < 5 ppmQuantofix® Peroxide Test Strips or Starch-Iodide TestDo not use. Distillation is risky.[1] Pass through activated alumina.[1][3][4]
Stabilizer BHT (250 ppm)GC-MS or Label ClaimBHT (Butylated hydroxytoluene) acts as a radical scavenger and protects the sulfur.[1] Prefer stabilized THF.
Storage Inert GasVisual CheckStore under Argon/Nitrogen.[1] Use septum seals.

Protocol 1: The Starch-Iodide Test (Quick Check)

  • Mix 1 mL of solvent with 1 mL of 10% KI solution and a drop of starch indicator in a clear vial.

  • Shake for 10 seconds.

  • Result:

    • Colorless: Safe (< 1 ppm).[1]

    • Faint Yellow: Caution (1-5 ppm).[1] Use immediately or treat.[1]

    • Blue/Purple:DANGER (> 5 ppm). Discard solvent. Do not distill (explosion hazard) [2].[1]

Reaction Optimization: The "Zero-Oxidation" Protocol

This protocol is designed for amide couplings (e.g., HATU, EDC) or nucleophilic substitutions involving thiomorpholine.[1] It integrates deoxygenation and radical scavenging.[1]

Workflow Diagram

ZeroOxidationProtocol Solvent_Prep 1. Solvent Prep (Test for Peroxides) Degas 2. Sparging (N2/Ar bubbling, 15 min) Solvent_Prep->Degas Pass Additive 3. Add Antioxidant (Optional: Methionine/BHT) Degas->Additive Reaction 4. Reaction (Ambient T or 0°C) Additive->Reaction Quench 5. Reductive Quench (NaHSO3 or Na2S2O3) Reaction->Quench Completion Isolate 6. Isolation (Avoid Bleach/Peracids) Quench->Isolate

Figure 2: The "Zero-Oxidation" synthesis workflow emphasizing solvent prep and reductive quenching.

Step-by-Step Methodology

1. Degassing (Sparging): Dissolved oxygen is sufficient to oxidize sensitive sulfides over long reaction times.[1]

  • Action: Bubble dry Nitrogen or Argon directly through the reaction solvent for 15–20 minutes before adding the thiomorpholine reagent.

2. Temperature Control: Oxidation rates correlate with temperature.[1]

  • Action: Perform exothermic additions (e.g., acid chloride addition) at 0°C . Allow to warm to room temperature only if necessary for conversion.

3. The "Sacrificial" Scavenger (Pro-Tip): In highly sensitive deprotection steps (e.g., TFA removal of Boc), carbocations and trace oxidants attack the sulfur.[1]

  • Action: Add L-Methionine (5–10 eq) or Dimethyl Sulfide (DMS) to the cleavage cocktail.[1] These act as "decoys," absorbing the oxidative species preferentially over your thiomorpholine product [3].[1]

4. The Reductive Quench: Standard aqueous workups can introduce oxygen.

  • Action: Wash the organic layer with 10% Sodium Thiosulfate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    )  or Sodium Bisulfite (
    
    
    
    )
    . This immediately reduces any trace sulfoxides formed and neutralizes peroxides [4].

Troubleshooting & FAQ

Q1: I already have the sulfoxide (M+16) impurity. Can I save the batch? A: Yes. Sulfoxides can be selectively reduced back to sulfides without affecting amides or esters.[1]

  • Method: Treat the crude mixture with Triphenylphosphine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    )  and Iodine (
    
    
    
    )
    in Acetonitrile, or use mild reducing agents like Sodium Borohydride (
    
    
    )
    with
    
    
    if compatible with other groups.

Q2: Can I use bleach (NaOCl) to quench my reaction? A: Absolutely not. Bleach is a strong oxidant and will quantitatively convert thiomorpholine to its sulfoxide or sulfone.[1] Use Sodium Thiosulfate.[1]

Q3: My product turns yellow upon standing on the bench. A: This indicates slow atmospheric oxidation or light sensitivity.

  • Fix: Store the compound as a hydrochloride or fumarate salt (salts are generally more stable to oxidation than free bases).[1] Store in amber vials under Argon at -20°C.

Q4: Is N-Chlorosuccinimide (NCS) compatible with thiomorpholine? A: No. NCS is frequently used to oxidize sulfides or chlorinate them.[1] If you need to perform a chlorination elsewhere on the molecule, you must protect the sulfur (e.g., as a borane complex) or use a highly chemoselective reagent [5].[1]

References

  • MDPI. (2024).[1][2] Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine. Link

  • GuideChem. (2021).[1] How is peroxide produced and removed in Tetrahydrofuran?Link

  • NIH/PubMed. (2013).[1] Undesired Role of Sacrificial Reagents in Photocatalysis. (Contextualizes sulfide scavenging mechanisms). Link[1]

  • Organic Chemistry Portal. Sulfone and Sulfoxide Synthesis and Prevention. Link

  • ChemRxiv. (2022).[1] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence. Link[1]

Sources

Optimization

Technical Support Center: Best Practices for Handling and Storage of Hygroscopic Thioamide Morpholine Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective handling and storage of hygroscopic thioamide morpholine compounds. Due to their i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective handling and storage of hygroscopic thioamide morpholine compounds. Due to their inherent affinity for atmospheric moisture, these molecules demand meticulous handling to preserve their structural integrity, ensure experimental reproducibility, and maintain their therapeutic efficacy. This document synthesizes established protocols with the underlying chemical principles to empower researchers in their daily laboratory operations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes thioamide morpholine compounds particularly challenging to handle?

A1: The challenges arise from the combination of two chemical features. The morpholine ring is a hygroscopic, heterocyclic amine, meaning it readily attracts and absorbs water from the atmosphere.[1][2] The thioamide group, an isostere of the more common amide bond, is susceptible to hydrolysis, a reaction accelerated by the presence of water, which can convert the thioamide back to its corresponding amide.[3][4] This degradation can alter the compound's biological activity and physicochemical properties.[5] Therefore, absorbed moisture can directly lead to compound degradation.

Q2: I observed the mass of my compound continuously increasing on the analytical balance. What is happening?

A2: This is a classic sign of a hygroscopic substance actively absorbing moisture from the air.[6] This phenomenon makes obtaining an accurate weight challenging and can lead to significant errors in solution concentrations. To mitigate this, it is crucial to work quickly in a controlled, low-humidity environment.[7]

Q3: What is the ideal long-term storage condition for these compounds?

A3: The ideal storage involves a multi-layered approach to exclude moisture. Compounds should be stored in a tightly sealed, airtight container.[8] This container should then be placed inside a desiccator containing an active desiccant, such as silica gel or calcium chloride.[9][10] For particularly sensitive compounds, storage in a freezer (at -20°C or lower) within a desiccator is recommended to slow down potential degradation rates.[11] If a compound is also air-sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) is necessary.[8]

Q4: Can I prepare a stock solution and store it for an extended period?

A4: It is generally not recommended to store stock solutions of hygroscopic and potentially unstable compounds for long periods. The presence of a solvent, especially if it contains trace amounts of water, can accelerate hydrolysis of the thioamide group.[12] Best practice is to prepare stock solutions fresh for each experiment from a properly stored solid sample. If short-term storage is unavoidable, use an anhydrous solvent, store the solution at low temperatures (e.g., -20°C or -80°C), and protect it from light.

Q5: How can I check if my compound has degraded?

A5: Several analytical techniques can assess the purity and integrity of your compound. High-Performance Liquid Chromatography (HPLC) is excellent for detecting the presence of impurities, such as the hydrolyzed amide byproduct.[13] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful method for determining the absolute purity of a compound, even in the presence of water, and can help identify degradation products.[14][15] A change in physical appearance, such as clumping or deliquescence (turning into a liquid), is a strong visual indicator of significant water absorption.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the handling and use of hygroscopic thioamide morpholine compounds.

Problem Probable Cause(s) Recommended Solution(s)
Inconsistent Weighing The compound is rapidly absorbing atmospheric moisture on the balance pan.[6]1. Use a low-humidity environment (e.g., a glove box).[16] 2. Work as quickly as possible. 3. Use the "weighing by difference" technique.[17] 4. Use a weighing bottle with a lid to minimize exposure.[6]
Compound Caking or Clumping Improper storage has allowed significant moisture absorption.1. Dry the compound under high vacuum (ensure the compound is thermally stable before heating).[11] 2. For critical experiments, use a fresh, unopened vial of the compound. 3. Ensure future storage is in a desiccator with fresh desiccant.[9]
Poor Solubility or Precipitation in Anhydrous Solvent The compound may have absorbed enough water to become insoluble in non-polar organic solvents. The precipitate could also be a degradation product.1. Confirm the compound's integrity using HPLC or NMR.[13] 2. Attempt to dry the compound under vacuum before preparing the solution. 3. Prepare fresh stock solutions from a properly stored sample.
Inconsistent or Non-Reproducible Experimental Results This can be due to inaccurate initial concentrations from weighing errors or loss of compound potency due to degradation (hydrolysis).1. Review and optimize all handling and weighing procedures to minimize moisture exposure. 2. Assess the purity of the compound stock. 3. Always prepare solutions immediately before use.
Color Change This may indicate chemical degradation or reaction with impurities.1. Cease use of the affected batch immediately. 2. Assess purity using analytical methods. 3. Review storage conditions and chemical compatibility with the container.[18][19]

Section 3: Experimental Protocols and Best Practices

Adherence to strict protocols is paramount for success. The following sections detail validated procedures for handling these sensitive compounds.

General Storage Protocol
  • Primary Container: Ensure the compound is in a vial with a secure, tight-fitting cap. For added protection, wrap the cap-vial interface with Parafilm.

  • Secondary Container (Desiccator): Place the primary container inside a desiccator.[20] Ensure the desiccant is active (e.g., blue silica gel, not pink).

  • Inert Atmosphere: For highly sensitive compounds, use a vacuum desiccator. Evacuate the air and backfill with a dry, inert gas like nitrogen or argon.[8][21]

  • Temperature Control: Store the desiccator in a location with stable temperature. For long-term storage, a refrigerator (2-8 °C) or freezer (-20 °C) is recommended.[22]

  • Inventory: Maintain a log of when the container was opened and the desiccant's condition.[9]

Weighing Protocol: Weighing by Difference

This method minimizes the compound's exposure to the atmosphere and is highly recommended.[17]

  • Preparation: Place your receiving flask (e.g., a round-bottom flask with a septum) and a vial containing the hygroscopic compound (with its cap on) into the analytical balance chamber. Allow the balance reading to stabilize.

  • Initial Weighing: Record the precise mass of the vial and its contents.

  • Transfer: Remove the vial from the balance. Working quickly, remove the cap and tap a small amount of the solid into the receiving flask. Do not use a spatula, as it increases exposure time and potential for contamination.

  • Final Weighing: Immediately recap the vial, place it back on the balance, and record the new, lower mass.

  • Calculation: The difference between the initial and final mass is the exact amount of compound transferred to the flask.

Handling Under an Inert Atmosphere

For compounds that are both hygroscopic and air-sensitive, an inert atmosphere is required.

  • Glassware Preparation: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying (e.g., 140°C for at least 4 hours) and cooled under a stream of inert gas.[23][24]

  • Inert Gas Setup: Use a Schlenk line or a balloon filled with nitrogen or argon to maintain a positive pressure of inert gas within the reaction flask.[25][26]

  • Solid Transfer: If possible, weigh the compound inside a glove box and seal the reaction flask before removing it.

  • Solvent Transfer: Use anhydrous solvents from a sealed bottle (e.g., Sure/Seal™).[27] Transfer the solvent to the reaction flask using a dry syringe or a cannula under a positive pressure of inert gas.

Section 4: Visualized Workflows and Logic

The following diagrams provide visual representations of key decision-making processes and workflows.

G cluster_storage Decision Tree for Storage start New Compound Received check_hygro Is it Hygroscopic? start->check_hygro check_air Is it Air-Sensitive? check_hygro->check_air Yes storage_general Store in a Cool, Dry, Well-Ventilated Area check_hygro->storage_general No storage_desiccator Store in Tightly Sealed Vial inside a Desiccator check_air->storage_desiccator No storage_both Combine Both Methods: Store in Desiccator under Inert Atmosphere check_air->storage_both Yes storage_inert Store under Inert Atmosphere (e.g., in a Glove Box or N2-flushed container) G cluster_weighing Workflow for Weighing a Hygroscopic Compound A 1. Tare Analytical Balance B 2. Place Capped Vial with Compound on Balance A->B C 3. Record Initial Mass (m1) B->C D 4. Remove Vial from Balance C->D E 5. Quickly Transfer Small Amount of Solid to Receiving Flask D->E F 6. Immediately Recap Vial E->F G 7. Place Vial Back on Balance F->G H 8. Record Final Mass (m2) G->H I 9. Calculate Transferred Mass (Mass = m1 - m2) H->I G Thioamide Thioamide Morpholine Compound (R-C(=S)-NR'R'') S_Oxide Thioamide S-Oxide (More reactive intermediate) Thioamide->S_Oxide Oxygenation Amide Amide Morpholine (Degradation Product) (R-C(=O)-NR'R'') Thioamide->Amide Hydrolysis Water H2O (from atmosphere) Water->Thioamide Oxidation Oxidation (optional intermediate step) S_Oxide->Amide Rapid Hydrolysis Sulfur_Products Sulfur Byproducts (e.g., H2S, Sulfite)

Sources

Troubleshooting

Removing sulfur smell and byproducts from methyl 3-thioxo-4-morpholinecarboxylate

Topic: Removing Sulfur Smell & Byproducts from Methyl 3-thioxo-4-morpholinecarboxylate Document ID: TSP-SULF-042 Version: 2.1 (Current) Core Directive & Diagnostic Overview From the Desk of the Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Sulfur Smell & Byproducts from Methyl 3-thioxo-4-morpholinecarboxylate Document ID: TSP-SULF-042 Version: 2.1 (Current)

Core Directive & Diagnostic Overview

From the Desk of the Senior Application Scientist: "The 'sulfur smell' associated with Methyl 3-thioxo-4-morpholinecarboxylate is rarely the product itself, but rather a symptom of impurities. Pure thionocarbamates have a distinct, often nutty or rubbery odor, but they should not smell like rotten eggs (


) or garlic (phosphorous-sulfur byproducts). If your product is offensive, you are likely dealing with degradation products or unreacted thionating agents (e.g., Lawesson's Reagent). Masking the odor is insufficient; we must chemically sequester the source."
Rapid Diagnostic Matrix

Use this table to identify your specific contamination issue before selecting a protocol.

Olfactory SignatureLikely CulpritSourceRecommended Protocol
Rotten Eggs Hydrogen Sulfide (

)
Hydrolysis of C=S bond or residual

Protocol A: Basic Wash & Carbon
Garlic / Skunk OrganophosphorousLawesson's Reagent ByproductsProtocol B: Alcoholysis Workup
Burnt Rubber Elemental Sulfur (

)
Overheating or oxidation of

Protocol C: Solubility Filtration
Cabbage / Gas Volatile ThiolsTrace degradationProtocol A: Activated Carbon

Technical Protocols & Workflows

Protocol A: Activated Carbon Adsorption (The "Polishing" Step)

Best for: Removing volatile thiols and


 without damaging the C=S bond.

The Science: Activated carbon acts via physisorption.[1] The highly porous surface traps small volatile molecules like


 and low-MW thiols. Unlike oxidative washes (bleach), this method is non-destructive to your thionocarbamate product.

Step-by-Step Guide:

  • Dissolution: Dissolve your crude Methyl 3-thioxo-4-morpholinecarboxylate in a non-polar solvent (Dichloromethane or Ethyl Acetate). Avoid alcohols if possible to maximize adsorption efficiency.

  • Dosage: Add Activated Charcoal (100-400 mesh) at 50% weight equivalent to your crude mass (e.g., 1g crude = 0.5g charcoal).

  • Agitation: Stir vigorously at room temperature for 30 minutes. Do not heat, as heat promotes desorption.

  • Filtration: Filter the suspension through a pad of Celite® (diatomaceous earth) to remove the fine carbon particles.

  • Concentration: Evaporate solvent under reduced pressure (ensure Rotavap Trap is active, see Section 3).

Pro-Tip: For stubborn sulfur smells, use Cu-doped activated carbon (if available), but standard activated carbon is usually sufficient for this morpholine derivative.

Protocol B: The "Lawesson's Fix" (Alcoholysis of Byproducts)

Best for: Removing the persistent "garlic" smell and gummy impurities left by Lawesson's Reagent.

The Science: Lawesson's Reagent generates a stoichiometric 6-membered ring byproduct (Compound A) that co-elutes with products on silica gel. However, this byproduct is chemically labile. Heating it with an alcohol opens the ring, converting it into a highly polar thiophosphonate that is easily washed away with water [1].

Step-by-Step Guide:

  • Reaction Quench: After your thionation reaction is complete, do not immediately evaporate.

  • Add Scavenger: Add Ethylene Glycol (or Ethanol) directly to the reaction mixture.

    • Ratio: Use approx. 2 molar equivalents relative to the Lawesson's reagent used.[2]

  • Digestion: Heat the mixture to 80-90°C for 1-2 hours.

    • Visual Cue: The mixture often turns from a heterogeneous suspension to a clear solution as the byproduct breaks down.

  • Workup: Cool to room temperature. Dilute with water and extract your product into Dichloromethane (DCM).

  • Partition: The polar phosphorous byproducts will remain in the aqueous/glycol layer. The organic layer will contain your clean thionocarbamate.

Protocol C: Elemental Sulfur Removal

Best for: Removing yellow precipitates or "crawling" solids.

The Science: Elemental sulfur (


) has poor solubility in methanol but high solubility in 

and Toluene. However, we can exploit its reactivity with phosphines to make it polar.

Step-by-Step Guide:

  • Dissolution: Dissolve crude in a minimal amount of DCM.

  • Precipitation (Physical): Add cold Methanol (MeOH).

    
     is very insoluble in MeOH and may precipitate. Filter off any solids.
    
  • Chemical Scavenging (If filtration fails): Add 1.1 equivalents of Triphenylphosphine (

    
    )  relative to the estimated sulfur content.
    
    • Mechanism:[3][4][5]

      
       (Triphenylphosphine sulfide).
      
    • Separation:

      
       is much more polar than your product and 
      
      
      
      . It can be easily separated via silica gel chromatography (it usually stays near the baseline in non-polar eluents).

Visualization & Logic

Workflow: Purification Decision Tree

Caption: Logical flow for selecting the correct purification method based on impurity characteristics.

PurificationLogic start START: Crude Product (Smelly/Impure) decision1 Is the smell 'Garlic/Skunk'? (Lawesson's used?) start->decision1 action_alcohol PROTOCOL B: Alcoholysis (Ethylene Glycol) Degrades P-S byproducts decision1->action_alcohol Yes decision2 Is there visible yellow precipitate? decision1->decision2 No action_alcohol->decision2 action_filter PROTOCOL C: MeOH Precipitation & Filtration decision2->action_filter Yes decision3 Does it smell like Rotten Eggs (H2S)? decision2->decision3 No action_filter->decision3 action_carbon PROTOCOL A: Activated Carbon Adsorption decision3->action_carbon Yes final Pure Methyl 3-thioxo- 4-morpholinecarboxylate decision3->final No action_carbon->final

Setup: The "Odor-Free" Rotavap Configuration

Caption: Essential vacuum trap setup to prevent sulfur smells from contaminating the laboratory.

RotavapSetup cluster_safety Safety Zone (Fume Hood) rotavap Rotary Evaporator (Solvent + Thio-product) condenser Condenser (Cooling) rotavap->condenser Vapor trap1 TRAP 1: Empty (Catch bump/backflow) condenser->trap1 Vacuum Line trap2 TRAP 2: Bleach Solution (10% NaOCl + NaOH) trap1->trap2 Volatiles (H2S/Thiols) pump Vacuum Pump (Diaphragm) trap2->pump Clean Air exhaust Fume Hood Vent pump->exhaust

Frequently Asked Questions (FAQ)

Q: Can I just wash the product with bleach to kill the smell? A: NO. While bleach (sodium hypochlorite) effectively destroys sulfur odors, it is an oxidizing agent. It will likely oxidize your thionocarbamate (C=S) back to a carbamate (C=O) or a sulfine intermediate, destroying your product. Use Activated Carbon (Protocol A) instead. Use bleach only for cleaning glassware and treating waste traps.

Q: My product is an oil, but it should be a solid. Is this due to sulfur impurities? A: Often, yes. Lawesson's reagent byproducts and polysulfides can depress the melting point, keeping the product as a "gummy" oil.

  • Fix: Run Protocol B (Alcoholysis) followed by a silica column. Once the phosphorous impurities are removed, the product often crystallizes spontaneously or upon triturating with cold diethyl ether/hexanes.

Q: How do I clean the glassware afterwards? A:

  • Rinse 1: Acetone (collect in organic waste).

  • Oxidation: Soak glassware in a dilute bleach solution (5-10% NaOCl) for 1 hour. This oxidizes residual sulfur compounds to odorless sulfates/sulfonates.

  • Rinse 2: Water, then Acetone.

References

  • Wu, K., et al. (2021).[3][6] "A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent."[3][2][7] Beilstein Journal of Organic Chemistry, 17, 805–812.[3]

  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press. (Standard text on Thio-chemistry stability).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Heycarbons. "Activated Carbon for Odor Removal.

    
     removal). 
    

Sources

Optimization

Recrystallization solvents for methyl 3-thioxomorpholine-4-carboxylate purification

This technical guide addresses the purification of methyl 3-thioxomorpholine-4-carboxylate , a specialized thioamide intermediate likely synthesized via thionation of its oxo-analog (methyl 3-oxomorpholine-4-carboxylate)...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of methyl 3-thioxomorpholine-4-carboxylate , a specialized thioamide intermediate likely synthesized via thionation of its oxo-analog (methyl 3-oxomorpholine-4-carboxylate) using Lawesson’s reagent or


.

The presence of the thioxo group (C=S) and the carbamate moiety (N-COOMe) dictates specific solubility behaviors distinct from standard amides. This guide focuses on removing common sulfur-based impurities and optimizing crystal yield.

Part 1: Solvent Selection & Solubility Profile

The primary challenge in purifying thionated morpholines is separating the desired product from unreacted starting material (oxo-analog) and phosphorus-sulfur byproducts (from Lawesson’s reagent).

Solvent Screening Matrix
Solvent SystemRoleSuitabilityTechnical Rationale
Ethanol (95%) Primary High Excellent for dissolving polar thioamides at reflux while precipitating non-polar sulfur impurities upon cooling. The 5% water content aids in rejecting inorganic salts.
Isopropanol (IPA) / Water (9:1) Alternative High IPA offers a steeper solubility curve than ethanol. The addition of water forces the hydrophobic thioamide out of solution at lower temperatures, improving yield.
Toluene / Heptane Polishing Medium Best for removing "oily" non-polar impurities. However, thioamides may oil out if the heptane ratio is too high.
Ethyl Acetate / Hexane Wash Low Generally too non-polar for effective recrystallization but excellent for trituration (washing) of the crude solid to remove surface impurities.

Expert Insight: Thioamides are generally less polar and more lipophilic than their corresponding oxo-analogs due to the larger, more diffuse sulfur atom. Therefore, they often crystallize better from slightly more polar solvents (like alcohols) where the oxo-impurity remains soluble.

Part 2: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Oiling out occurs when the compound separates as a liquid phase before crystallizing, often due to a temperature gap between the melting point and the saturation point, or the presence of impurities (like Lawesson's byproducts) acting as a solvent. Corrective Action:

  • Re-heat the mixture until the oil dissolves completely.

  • Add a Seed Crystal: Add a small crystal of pure product at the cloud point (just as turbidity appears).

  • Slow Cooling: Insulate the flask with foil or a towel to slow the cooling rate. Rapid cooling promotes oiling.

  • Agitation: Stir vigorously during the cooling phase to induce nucleation.

Q2: The crystals have a persistent yellow/orange color and a sulfur smell. Is this normal?

Diagnosis: While thioamides are naturally yellow, a dark orange/brown color or strong "rotten egg" smell indicates residual phosphorus-sulfur byproducts or decomposition. Corrective Action:

  • Charcoal Treatment: Dissolve the crude in hot ethanol, add activated charcoal (1-2% w/w), stir for 15 mins, and filter hot through Celite. Note: Thioamides can adsorb to charcoal, so use sparingly.

  • Basic Wash: Before recrystallization, dissolve the crude in DCM and wash with saturated

    
    . This hydrolyzes and removes acidic phosphorus byproducts.
    
Q3: My yield is low (<50%). Where is the product going?

Diagnosis: The product is likely too soluble in the chosen solvent at room temperature, or the "mother liquor" volume is too high. Corrective Action:

  • Concentrate: Evaporate the mother liquor to half its volume and cool again to harvest a second crop.

  • Anti-solvent Addition: Add water (dropwise) to the cold IPA/Ethanol solution until turbidity persists, then refrigerate.

  • Check pH: Ensure the solution is neutral. Acidic conditions can hydrolyze the carbamate or thioamide.

Part 3: Step-by-Step Recrystallization Protocol

Objective: Purify 10g of crude methyl 3-thioxomorpholine-4-carboxylate. Safety: Perform all steps in a fume hood due to sulfur odors.

  • Preparation:

    • Place 10g of crude solid in a 250mL Erlenmeyer flask.

    • Prepare 100mL of Ethanol (95%) and heat to boiling on a hot plate.

  • Dissolution:

    • Add the hot ethanol slowly to the crude solid while stirring.

    • Critical Step: Add only the minimum amount required to dissolve the solid at boiling (approx. 5-7 mL per gram, depending on purity).

    • If solid remains but looks like dirt/impurities, filter the hot solution through a pre-warmed funnel.

  • Nucleation & Growth:

    • Remove the flask from heat and place it on a cork ring.

    • Cover the flask mouth with a Kimwipe (do not seal tightly).

    • Allow to cool to room temperature undisturbed for 2-3 hours.

    • Observation: Needle-like yellow crystals should form.

  • Harvesting:

    • Cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with 10-15mL of ice-cold ethanol .

  • Drying:

    • Dry the crystals in a vacuum oven at 40°C for 4 hours.

    • Validation: Check melting point (should be sharp) and TLC (single spot, distinct Rf from oxo-analog).

Part 4: Process Logic Visualization

The following diagram illustrates the decision-making logic for solvent selection and troubleshooting during the purification process.

PurificationLogic Start Crude Methyl 3-thioxomorpholine-4-carboxylate CheckImpurity Analyze Impurity Profile (TLC/NMR) Start->CheckImpurity PolarImpurity Polar Impurities (Oxo-analog, Salts) CheckImpurity->PolarImpurity High Polarity NonPolarImpurity Non-Polar Impurities (Lawesson's Byproducts) CheckImpurity->NonPolarImpurity Low Polarity SolventA Solvent: Ethanol (95%) (Dissolves Product, Rejects Salts) PolarImpurity->SolventA SolventB Solvent: Toluene/Heptane (Rejects Oily Residues) NonPolarImpurity->SolventB Recryst Perform Recrystallization SolventA->Recryst SolventB->Recryst CheckResult Check Crystals Recryst->CheckResult IssueOil Issue: Oiling Out CheckResult->IssueOil Liquid Phase IssueColor Issue: Dark Color/Smell CheckResult->IssueColor Impure Final Pure Crystalline Product CheckResult->Final Success FixOil Action: Re-heat, Seed, Slow Cool IssueOil->FixOil FixColor Action: Charcoal or NaHCO3 Wash IssueColor->FixColor FixOil->Recryst FixColor->Recryst

Figure 1: Decision logic for solvent selection and troubleshooting based on impurity profile and experimental outcomes.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent selection).

  • Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 106(9), 4071–4083. (Detailed review on thionation byproducts and purification).

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. (Industrial standard for crystallization protocols).

  • Jesberger, M., Davis, T. P., & Barner-Kowollik, C. (2003). Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958. (Discusses purification of thioamides).

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Elusive Thiocarbonyl Stretch: Characterizing C=S Bonds in Thioxomorpholine Derivatives via IR Spectroscopy

For researchers and professionals in drug development, the thioxomorpholine scaffold is a privileged structure, offering a unique combination of physicochemical properties. The replacement of the carbonyl oxygen in morph...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the thioxomorpholine scaffold is a privileged structure, offering a unique combination of physicochemical properties. The replacement of the carbonyl oxygen in morpholinones with sulfur to create the thiocarbonyl (C=S) or "thioamide" functional group is a critical modification that can profoundly impact a molecule's biological activity, metabolic stability, and coordination chemistry. Accurate structural confirmation of these derivatives is paramount, and while Infrared (IR) spectroscopy is a first-line analytical tool, the characteristic absorption of the C=S bond is notoriously complex and often misinterpreted.

This guide provides an in-depth comparison of the IR spectroscopic features of the thiocarbonyl group in thioxomorpholine derivatives. Moving beyond a simple list of frequencies, we will explore the underlying physical phenomena that dictate the C=S absorption, compare IR spectroscopy with alternative analytical methods, and provide a validated experimental protocol for acquiring high-quality data.

The Great Deception: Why the C=S "Stretch" is Not a Simple Vibration

Unlike the intense, sharp, and relatively predictable C=O stretching band (typically 1650–1750 cm⁻¹), the C=S stretching vibration is often weak, broad, and highly variable in its position.[1][2] The primary reason for this complexity is vibrational coupling . The C=S bond does not vibrate in isolation. Instead, its stretching motion is mechanically coupled with other vibrations in the molecule, particularly the C-N stretching and N-H bending modes of the thioamide group (-N-C=S).[3]

This coupling gives rise to a series of mixed-vibration "thioamide bands," where the C=S stretching character is distributed across multiple absorptions. Early assignments placing the C=S stretch in the 1000-1400 cm⁻¹ region are now largely considered incorrect for most thioamides.[4] Extensive studies comparing the spectra of thioamides with their selenoamide analogues have convincingly demonstrated that the vibration with the most significant C=S stretching character is typically located in the lower frequency 600-850 cm⁻¹ region.[4]

Therefore, when analyzing the IR spectrum of a thioxomorpholine derivative, one should look for a pattern of bands rather than a single, definitive peak.

Characteristic IR Absorption Regions for Thioxomorpholine Derivatives

Based on data from cyclic thioamides and related structures, the following regions are of key interest when identifying the thiocarbonyl group in a thioxomorpholine ring system.

Wavenumber Range (cm⁻¹)Tentative Assignment & CharacterTypical IntensitySupporting Notes
1350 - 1500 cm⁻¹ Thioamide "B" Band (or Thioamide I)Medium to StrongPrimarily due to asymmetric C-N stretching coupled with N-H bending. It has some C=S character but should not be assigned as the primary C=S stretch.[4][5][6]
1200 - 1400 cm⁻¹ Thioamide "C" BandMediumA composite band involving N-H bending, C-N stretching, and some C=S stretching.[4]
~1000 cm⁻¹ Thioamide BandMediumCan involve contributions from C-S stretching and other skeletal vibrations.[6]
600 - 850 cm⁻¹ Thioamide "F" & "G" BandsMedium to WeakConsidered to have the most significant contribution from the C=S stretching vibration .[4][5] This is often the most reliable, albeit less intense, region for identifying the thiocarbonyl group.

Key Factors Influencing C=S Absorption Bands

The precise position and intensity of the thioamide bands are sensitive to the molecular environment, providing subtle clues about the structure. Understanding these factors is crucial for accurate spectral interpretation.

  • Substitution on Nitrogen: The presence of a substituent on the morpholine nitrogen (a secondary vs. a tertiary thioamide) is the most critical factor. In N-substituted thioxomorpholines (tertiary thioamides), the absence of the N-H bond eliminates coupling with N-H bending modes, which can simplify the spectrum and slightly shift the positions of the remaining coupled C-N and C=S vibrations.

  • Electronic Effects: Electron-withdrawing groups attached to the nitrogen or the ring can increase the double-bond character of the C=S bond, shifting its stretching frequency to a higher wavenumber. Conversely, electron-donating groups can lower the frequency.[7][8]

  • Hydrogen Bonding: If the thioxomorpholine derivative has N-H protons, intermolecular hydrogen bonding (e.g., in the solid state) can cause a significant shift of the thioamide bands to lower frequencies and lead to peak broadening.[9]

  • Ring Strain & Conformation: While the six-membered thioxomorpholine ring is relatively strain-free, its chair or boat conformation can influence bond angles, which in turn affects vibrational coupling and absorption frequencies.[8]

A Comparative Analysis: Beyond IR Spectroscopy

While FT-IR is an indispensable tool, a multi-technique approach provides the most robust characterization. Relying solely on the complex IR spectrum for C=S confirmation can be inconclusive.

TechniquePrincipleC=S Group InformationAdvantagesLimitations
FT-IR Spectroscopy Absorption of infrared radiation causes molecular vibrations.Provides information on coupled "thioamide bands" involving C=S stretching.Fast, inexpensive, widely available, sensitive to molecular environment.C=S band is often weak, broad, and vibrationally coupled, making unambiguous assignment difficult.[1][4]
Raman Spectroscopy Inelastic scattering of monochromatic light by vibrating molecules.The C=S bond is highly polarizable, often resulting in a strong, sharp, and more easily identifiable stretching band.Excellent for symmetric and less polar bonds; complementary to IR.Can be affected by sample fluorescence; less common than IR in standard labs.
¹³C NMR Spectroscopy Nuclear spin transitions in a magnetic field.The thiocarbonyl carbon (C=S) gives a highly characteristic, deshielded signal in the 180-220 ppm range.Provides direct, unambiguous evidence of the C=S carbon atom.Longer acquisition times; requires more sample; provides no information on bond strength/vibration.
X-ray Crystallography Diffraction of X-rays by a single crystal.Measures the precise C=S bond length (typically 1.63-1.71 Å), providing definitive structural proof.Unambiguous 3D structure determination.Requires a suitable single crystal, which can be difficult to grow.

Validated Protocol: FT-IR Analysis of Thioxomorpholine Derivatives using ATR

This protocol ensures the acquisition of a high-quality, reproducible spectrum suitable for detailed analysis. The Attenuated Total Reflectance (ATR) technique is preferred for its speed and minimal sample preparation.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Germanium ATR accessory.

Methodology:

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with isopropyl alcohol.

    • Record a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This is a critical step to subtract the spectral signature of the atmosphere (CO₂ and H₂O) and the instrument itself.

  • Sample Application:

    • Place a small amount (1-2 mg) of the solid thioxomorpholine derivative powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

    • The typical data collection range is 4000-400 cm⁻¹.

  • Data Processing & Analysis:

    • The software will automatically perform the background subtraction.

    • Apply an ATR correction if the software allows. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool to label the wavenumbers of key bands, focusing on the regions outlined in the table above.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the thiocarbonyl group in a novel thioxomorpholine derivative.

G cluster_0 Initial Analysis cluster_1 Spectral Interpretation cluster_2 Confirmation & Deeper Insight cluster_3 Conclusion Sample Thioxomorpholine Derivative FTIR Acquire FT-IR Spectrum (ATR) Sample->FTIR Analyze Analyze Thioamide Bands (1350-1500, 600-850 cm⁻¹) FTIR->Analyze Identify key regions Compare Compare to Literature & Analogous Structures Analyze->Compare NMR ¹³C NMR Spectroscopy Compare->NMR Is assignment ambiguous? Raman Raman Spectroscopy Compare->Raman Is IR band weak? Xray X-ray Crystallography (if crystal available) Compare->Xray Need definitive proof? Result Structural Confirmation NMR->Result Observe C=S at ~180-220 ppm Raman->Result Observe strong C=S band Xray->Result Measure C=S bond length

Sources

Validation

A Comparative Guide to the HPLC Retention Behavior of Methyl 3-Thioxo- and 3-Oxo-Morpholine-4-Carboxylate

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times for methyl 3-thioxo-morpholine-4-carboxylate and its oxygen analog, methyl 3-oxo-morpholine-4-carboxylate. D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times for methyl 3-thioxo-morpholine-4-carboxylate and its oxygen analog, methyl 3-oxo-morpholine-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and provides a practical, validated experimental protocol to distinguish these two compounds chromatographically.

Introduction and Theoretical Framework

In pharmaceutical and chemical synthesis, the substitution of an oxygen atom with sulfur (a thioxo- for an oxo- group) can significantly alter a molecule's biological activity, metabolic stability, and physicochemical properties. The two compounds of interest, methyl 3-oxo-morpholine-4-carboxylate (the amide) and methyl 3-thioxo-morpholine-4-carboxylate (the thioamide), are structurally identical except for this key functional group. This single atomic substitution has profound implications for their chromatographic behavior, particularly in Reverse-Phase HPLC (RP-HPLC).

RP-HPLC separates compounds based on their relative hydrophobicity.[1][2] The system utilizes a non-polar stationary phase (typically C8 or C18) and a polar mobile phase (commonly a mixture of water and acetonitrile or methanol).[1][2] Molecules with greater hydrophobicity (i.e., less polarity) will have a stronger affinity for the stationary phase, leading to longer retention times.[2]

The central hypothesis is that the thioamide will be retained longer than the amide. The substitution of a carbonyl (C=O) group with a thiocarbonyl (C=S) group generally increases a molecule's lipophilicity (hydrophobicity).[3] Sulfur is less electronegative and more polarizable than oxygen, which reduces the dipole moment of the C=S bond compared to the C=O bond. This decrease in polarity leads to a stronger interaction with the non-polar C18 stationary phase. Experimental studies on various peptides have consistently shown that an amide-to-thioamide substitution leads to a significant increase in C18 retention time, confirming their enhanced lipophilicity.[3]

Experimental Design and Protocol

This section details a robust RP-HPLC method designed for the clear separation and comparison of the two target compounds. The protocol is structured to be a self-validating system, providing reliable and reproducible results.

Instrumentation and Reagents:

  • HPLC System: A standard analytical HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 bonded silica column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as it is a versatile stationary phase for a wide range of analytes.[4]

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Analytes: High-purity standards of methyl 3-oxo-morpholine-4-carboxylate and methyl 3-thioxo-morpholine-4-carboxylate.

  • Sample Diluent: 50:50 (v/v) mixture of acetonitrile and water.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare the mobile phases by filtering them through a 0.45 µm membrane filter to remove particulates and degassing to prevent bubble formation.

  • Standard Preparation:

    • Create individual stock solutions of each compound at a concentration of 1 mg/mL in the sample diluent.

    • Prepare a mixed working standard containing both analytes at a final concentration of approximately 50 µg/mL each by diluting the stock solutions.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Elution Mode: Isocratic

    • Mobile Phase Composition: 55% Water (A) / 45% Acetonitrile (B)

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm.

      • Scientist's Note: The choice of 254 nm is a common starting point. However, thioamides often exhibit stronger absorbance at longer wavelengths (e.g., 290-320 nm) compared to their amide counterparts.[5] A DAD detector is highly recommended to scan the UV spectra of both peaks and determine the optimal wavelength for simultaneous detection or for individual, high-sensitivity analysis. The amide n→π* transition occurs around 215 nm, while thioamides can have useful absorbance maxima at various wavelengths depending on their structure.[5]

Workflow Visualization:

The following diagram illustrates the complete experimental process from preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Water/Acetonitrile) C Equilibrate C18 Column (Isocratic: 55:45 H2O:ACN) A->C B Prepare Standards (Oxo & Thioxo Analogs) D Inject Mixed Standard (10 µL) B->D E Chromatographic Separation (1.0 mL/min, 30°C) D->E F UV Detection (254 nm) E->F G Acquire Chromatogram F->G H Integrate Peaks & Analyze Data G->H I Compare Retention Times (RT) RT(Thioxo) > RT(Oxo) H->I

Sources

Comparative

13C NMR Spectral Analysis of Thiocarbonyl Carbons in Morpholine Rings: A Comparative Technical Guide

Executive Summary: The Thioamide Bioisostere In medicinal chemistry, the replacement of a carbonyl oxygen with sulfur (amide thioamide) is a strategic bioisosteric replacement used to modulate potency, selectivity, and m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thioamide Bioisostere

In medicinal chemistry, the replacement of a carbonyl oxygen with sulfur (amide


 thioamide) is a strategic bioisosteric replacement used to modulate potency, selectivity, and metabolic stability. For morpholine-containing scaffolds—ubiquitous in CNS and anti-infective research—accurate characterization of this transformation is critical.

This guide provides a definitive technical analysis of the 13C NMR spectral signatures of the thiocarbonyl carbon (


) in morpholine rings. Unlike the well-documented carbonyl (

) shift (160–175 ppm), the thiocarbonyl carbon exhibits a distinctive, significant downfield shift (190–210 ppm). This guide details the physical basis for this shift, provides comparative data, and outlines robust experimental protocols for synthesis and characterization.

Mechanistic Insight: The "Deshielding Anomaly"

To interpret the spectra correctly, one must understand the causality behind the chemical shift. The thiocarbonyl carbon resonates ~30 ppm downfield relative to its carbonyl analog.

  • The Paramagnetic Dominance: In 13C NMR, the chemical shift is dominated by the paramagnetic shielding term (

    
    ), which is inversely proportional to the average excitation energy (
    
    
    
    ) of the occupied-to-unoccupied orbital transitions.
  • The Energy Gap: The

    
     transition energy for 
    
    
    
    is significantly lower than for
    
    
    (visible in the UV-Vis spectrum: thioamides are yellow/orange, absorbing at higher wavelengths).
  • Result: A smaller

    
     leads to a larger paramagnetic deshielding contribution, pushing the 
    
    
    
    resonance to a higher frequency (downfield, >190 ppm).

Comparative Spectral Data

The following data consolidates experimental findings for morpholine thioamides and their structural analogs.

Table 1: Chemical Shift Comparison ( vs. )

Note: Data represents chemical shifts in


 referenced to TMS (0 ppm) or solvent triplet (77.0 ppm).
Compound ClassFunctional GroupTypical 13C Shift (

, ppm)
Specific ExampleObserved Shift (

, ppm)
Morpholine Amide Carbonyl (

)
160 – 175 4-Acetylmorpholine169.5
Morpholine Urea Carbonyl (

)
155 – 165 Morpholine-4-carboxamide~162.0
Morpholine Thioamide Thiocarbonyl (

)
190 – 210 4-Thioacetylmorpholine 198 – 202
Aryl-Thioamide Thiocarbonyl (

)
195 – 205 N-Thiobenzoyl morpholine199.2
Thiourea Thiocarbonyl (

)
180 – 195 Morpholine-4-carbothioamide185.5
Table 2: Substituent Effects on N-Thiobenzoyl Morpholines

Effect of para-substitution on the phenyl ring attached to the thiocarbonyl.

Substituent (para)Electronic Effect13C (

) Shift (ppm)
Trend Analysis
-OCH3 Electron Donating199.6Shielding (Upfield shift)
-H Neutral197.5Baseline
-Cl / -Br Weak Withdrawing196.2Slight Shielding
-NO2 Strong Withdrawing~193.0Shielding (Upfield shift)

Analyst Note: Contrary to simple inductive logic, electron-donating groups often cause a slight downfield shift or minimal change in some thioamide systems due to resonance contributions that alter the


 bond order, but in benzothioamides, the trend can be subtle. The primary diagnostic remains the >190 ppm  window.

Experimental Protocols

Protocol A: Synthesis via Willgerodt-Kindler Reaction

This is the "Gold Standard" method for generating morpholine thioamides from aryl ketones. It is robust, scalable, and avoids the use of foul-smelling thionation reagents like Lawesson's reagent.

Reagents: Acetophenone (or derivative), Morpholine (excess), Elemental Sulfur (


).
Apparatus:  Round-bottom flask, Reflux condenser with gas trap (

evolution).

Step-by-Step Workflow:

  • Charge: Combine acetophenone (1.0 eq), sulfur (1.5 eq), and morpholine (2.0 - 3.0 eq) in a flask.

  • Reflux: Heat the mixture to reflux (~130°C) for 4–8 hours.

    • Checkpoint: The reaction is complete when the evolution of

      
       gas ceases (monitor with lead acetate paper).
      
  • Workup: Cool the dark reaction mixture to room temperature.

    • Crystallization:[1] Pour the mixture into hot ethanol or methanol. Upon cooling/scratching, the thioamide often crystallizes as yellow needles.

    • Alternative: If oil forms, extract with

      
      , wash with water (to remove excess morpholine), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: NMR Acquisition Parameters for Thiocarbonyls

The thiocarbonyl carbon is a quaternary center with a long relaxation time (


). Standard proton-decoupled parameters may suppress its signal.
  • Pulse Sequence: zgpg30 (Power-gated decoupling)

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . (Standard 1.0s is often insufficient for quantitative integration).

  • Scans (NS): Minimum 256–512 scans due to the lower NOE enhancement of quaternary carbons.

  • Spectral Window: Ensure the window extends to 220-230 ppm to avoid aliasing the downfield

    
     peak.
    

Visualizations

Diagram 1: Willgerodt-Kindler Synthesis Workflow

This diagram illustrates the conversion of an aryl ketone to a morpholine thioamide, highlighting the critical intermediate steps.

WillgerodtKindler Start Aryl Ketone (Acetophenone) Intermediate Enamine Intermediate Start->Intermediate Imine Formation Reagents Reagents: Morpholine + Sulfur Reagents->Intermediate Rearrangement Sulfur Attack & Rearrangement Intermediate->Rearrangement Nucleophilic Attack Product Morpholine Thioamide (C=S @ ~200 ppm) Rearrangement->Product Oxidation/Isomerization

Caption: The Willgerodt-Kindler reaction pathway transforming a ketone into a morpholine thioamide via an enamine-like intermediate.

Diagram 2: NMR Assignment Decision Tree

A logical flow for distinguishing the thiocarbonyl peak from other downfield signals.

NMR_Decision Scan Acquire 13C NMR (0 - 230 ppm) CheckRegion Check Region 190 - 215 ppm Scan->CheckRegion PeakFound Peak Present? CheckRegion->PeakFound NoPeak Not a Thioamide (Check Amide region 160-175) PeakFound->NoPeak No YesPeak Analyze Chemical Shift PeakFound->YesPeak Yes Distinguish Distinguish from Ketone/Aldehyde YesPeak->Distinguish DEPT Run DEPT-135 Distinguish->DEPT Quaternary Quaternary C? (Disappears in DEPT-135) DEPT->Quaternary IsKetone Likely Ketone (If C=O stretch in IR ~1700) Quaternary->IsKetone No (Aldehyde) IsThio CONFIRMED THIOAMIDE (If IR has no C=O and C=S stretch ~1100) Quaternary->IsThio Yes

Caption: Decision logic for confirming the presence of a thiocarbonyl group using 13C NMR and DEPT experiments.

References

  • Comparison of Carbonyl and Thiocarbonyl Shifts

    • Canadian Journal of Chemistry, "A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors."
    • Source:

  • Thioamide Synthesis & Characterization

    • Royal Society of Chemistry, "Thioamide N–C(S) Activation.
    • Source:

  • Willgerodt-Kindler Reaction Protocol

    • Organic Syntheses, "3-Morpholino-2-Phenylthioacrylic Acid Morpholide."
    • Source:

  • General 13C NMR Shift Tables

    • University of Wisconsin-Madison, "13C NMR Chemical Shift Table."
    • Source:

  • Morpholine Ring Spectral Patterns

    • ACD/Labs, "Recognizing the NMR p
    • Source:

Sources

Validation

The Unidentified Compound: A Roadblock to Purity Validation by Elemental Analysis for CAS 839710-47-3

A comprehensive guide to validating the purity of the compound with CAS number 839710-47-3 using elemental analysis cannot be constructed at this time. Extensive searches for this specific CAS number have not yielded a c...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to validating the purity of the compound with CAS number 839710-47-3 using elemental analysis cannot be constructed at this time. Extensive searches for this specific CAS number have not yielded a corresponding chemical name, structure, or molecular formula. This critical information is the foundational prerequisite for assessing purity via elemental analysis, as the technique relies on the comparison of experimentally determined elemental composition with the theoretical values derived from the compound's molecular formula.

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a cornerstone of scientific integrity and regulatory compliance. Elemental analysis serves as a powerful tool in this process by providing a quantitative measure of the constituent elements within a sample. However, the very principle of this technique hinges on a known chemical identity.

The Principle of Purity Determination by Elemental Analysis

Elemental analysis determines the percentage by mass of elements such as carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The process typically involves the high-temperature combustion of a precisely weighed sample. The resulting combustion gases are then separated and quantified by a detector.

The purity of the compound is then assessed by comparing the experimentally obtained percentages of each element to the theoretically calculated percentages. These theoretical values are derived directly from the compound's molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of high purity.

The Missing Link: Why Chemical Identity is Non-Negotiable

Without the molecular formula for CAS 839710-47-3, it is impossible to:

  • Calculate the Theoretical Elemental Composition: There is no reference point against which to compare the experimental results.

  • Interpret the Experimental Data: Any obtained elemental percentages would be meaningless in the context of purity without a theoretical benchmark.

  • Provide a Meaningful Comparison to Other Techniques: While other methods like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can provide information about the number and relative amounts of impurities, elemental analysis offers a unique and direct measure of the elemental composition of the bulk material. A comparative guide is incomplete without the ability to discuss the primary technique in the context of the specific compound.

A Path Forward

To enable the creation of a detailed and actionable guide for validating the purity of the compound of interest, it is essential to first identify the chemical entity associated with CAS 839710-47-3. Once the chemical name and, consequently, the molecular structure and formula are known, a comprehensive guide can be developed. This guide would include:

  • A detailed, step-by-step protocol for performing elemental analysis on the specific compound.

  • A thorough comparison with alternative and complementary purity analysis techniques.

  • Supporting experimental data and visualizations to aid in the understanding and implementation of these methods.

We encourage the user to provide the chemical name or structure corresponding to CAS 839710-47-3. With this vital piece of information, a scientifically rigorous and practical guide can be furnished to meet the needs of the research and drug development community.

Comparative

Technical Comparison Guide: UV-Vis Absorption of Morpholine Amides vs. Thioamides

Executive Summary Objective: This guide provides a technical comparison of the ultraviolet-visible (UV-Vis) absorption profiles of morpholine-derived amides (e.g., N-acetylmorpholine) and their thioamide isosteres (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the ultraviolet-visible (UV-Vis) absorption profiles of morpholine-derived amides (e.g., N-acetylmorpholine) and their thioamide isosteres (e.g., N-thioacetylmorpholine).

Core Insight: The single-atom substitution of oxygen (amide) with sulfur (thioamide) induces a profound bathochromic (red) shift in the absorption spectrum. While morpholine amides are typically colorless with absorption restricted to the deep UV (<220 nm), thioamide derivatives exhibit a distinct absorption signature in the near-UV/visible region (260–400 nm), often manifesting as a yellow hue. This spectral shift is governed by the reduced electronegativity of sulfur, which raises the energy of the Highest Occupied Molecular Orbital (HOMO) and narrows the HOMO-LUMO gap.

Theoretical Framework: The Electronic Origin of the Shift

To interpret the UV-Vis data correctly, one must understand the molecular orbital (MO) perturbations caused by the thionation of the morpholine carbonyl.

Molecular Orbital Theory

The absorption maxima (


) correspond to electronic transitions from the ground state to excited states.
  • Amides (R-C=O-N): The oxygen atom is highly electronegative, stabilizing the non-bonding (

    
    ) electrons. The 
    
    
    
    transition requires high energy, typically falling in the far-UV region (190–220 nm).
  • Thioamides (R-C=S-N): Sulfur is larger and less electronegative than oxygen. This results in two critical changes:

    • HOMO Destabilization: The non-bonding (

      
      ) electrons on sulfur are higher in energy than those on oxygen.
      
    • LUMO Stabilization: The C=S

      
       antibonding orbital is lower in energy than the C=O 
      
      
      
      orbital due to weaker
      
      
      -overlap (3p-2p mismatch vs 2p-2p match).

Result: The energy gap (


) between orbitals decreases, leading to absorption at longer wavelengths (

).[1]
Visualization of Electronic Transitions

The following diagram illustrates the energy level shifts that result in the observed bathochromic shift.

MO_Diagram cluster_amide Amide (C=O) cluster_thioamide Thioamide (C=S) Amide_Pi_Star LUMO (π*) High Energy Thio_Pi_Star LUMO (π*) Stabilized (Lower) Amide_N HOMO (n) Stabilized (Low) Amide_N->Amide_Pi_Star High ΔE (λ ~215 nm) Thio_N HOMO (n) Destabilized (Higher) Thio_N->Thio_Pi_Star Low ΔE (λ ~265-360 nm)

Figure 1: Comparative Molecular Orbital energy diagram showing the reduced HOMO-LUMO gap in thioamides compared to amides.

Comparative Data Analysis

The following data compares N-acetylmorpholine (standard amide) with N-thioacetylmorpholine (thioamide derivative). Data is synthesized from standard spectroscopic literature for tertiary amides and thioamides.

Table 1: UV-Vis Absorption Maxima ( )[2]
FeatureMorpholine Amide (N-Acetylmorpholine)Morpholine Thioamide (N-Thioacetylmorpholine)Shift Type
Primary Band (

)
210 – 220 nm 260 – 270 nm Bathochromic (+50 nm)
Secondary Band (

)
~220 nm (often obscured)350 – 370 nm Bathochromic (Distinct)
Molar Absorptivity (

)
High (>10,000 M⁻¹cm⁻¹) at 215 nmHigh at 265 nm; Low (~100 M⁻¹cm⁻¹) at 360 nmThioamide

is "forbidden" (weak)
Visual Appearance ColorlessPale to Bright YellowCaused by tail of 360 nm band
Solvent Sensitivity LowHigh (Solvatochromic)Blue shift in polar solvents

Key Observation: The thioamide exhibits a "diagnostic window" between 260 nm and 370 nm where the corresponding amide is transparent. This allows for the selective detection of thioamides in the presence of amides without separation.

Experimental Protocol: Characterization Workflow

To accurately measure these values, researchers must account for the high extinction coefficient of the


 band and the solvatochromic nature of the thioamide.
Workflow Diagram

Protocol_Workflow cluster_dilution Dilution Series Start Start: Sample Preparation Solvent Select Solvent (Acetonitrile or Methanol) Start->Solvent Blank Baseline Correction (Pure Solvent) Solvent->Blank Step1 Prepare Stock (1 mM) Blank->Step1 Step2 Dilute to Working Conc. (10 - 50 µM) Step1->Step2 Measure Scan 200–450 nm Step2->Measure Analyze Identify λmax Calculate ε = A / (c * l) Measure->Analyze

Figure 2: Step-by-step UV-Vis characterization workflow for thioamide derivatives.

Detailed Methodology
  • Solvent Selection:

    • Recommended: Acetonitrile (MeCN) or Dichloromethane (DCM).

    • Reasoning: These are non-protic polar solvents. Protic solvents (like water or ethanol) can form hydrogen bonds with the thiocarbonyl sulfur, stabilizing the ground state (

      
       electrons) more than the excited state. This causes a hypsochromic (blue) shift  of the 
      
      
      
      band, potentially obscuring the 360 nm peak.
  • Sample Preparation:

    • Prepare a 1.0 mM stock solution of the morpholine derivative in the chosen solvent.

    • Perform serial dilutions to achieve a concentration range of 10 µM to 50 µM .

    • Note: The

      
       band (265 nm) is very intense. If Absorbance > 1.0, dilute further to maintain linearity (Beer-Lambert Law).
      
  • Measurement:

    • Use Quartz cuvettes (glass absorbs UV < 300 nm).

    • Scan range: 200 nm to 450 nm .

    • Scan speed: Medium (approx. 200 nm/min) for resolution.

  • Validation:

    • Amide Check: Verify no peak exists > 250 nm.

    • Thioamide Check: Verify distinct peak at ~265 nm and a broad, weak shoulder/peak at ~360 nm.

Applications in Drug Discovery[3]

Understanding this spectral difference is critical for several applications:

  • Bioisostere Validation: Thioamides are often used as isosteres to increase the half-life of peptide drugs (protease resistance). UV-Vis provides a rapid "Yes/No" confirmation that the oxygen-to-sulfur substitution was successful during synthesis.

  • Photoswitching: The distinct

    
     band (350–400 nm) allows thioamides to be used as photo-switches. Irradiation at this wavelength can induce cis-trans isomerization in the peptide backbone, a property not accessible to standard amides which require damaging deep-UV light.
    
  • Reaction Monitoring: When converting a morpholine amide to a thioamide (e.g., using Lawesson’s Reagent), the reaction can be monitored by the appearance of the yellow color and the growth of the 265 nm peak.

References

  • Wiberg, K. B., & Rablen, P. R. (1995). "Why Does Thioformamide Have a Larger Rotational Barrier Than Formamide?" Journal of the American Chemical Society, 117(8), 2201–2209. Link

  • Behrendt, T., et al. (2016). "Electronic structure and tautomerism of thioamides." Journal of Molecular Structure, 1121, 166-174. Link

  • Friedrich, K., et al. (2020). "Thioamides: Biosynthesis of Natural Compounds and Chemical Applications." Angewandte Chemie International Edition, 59, 2–24. Link

  • Sandström, J. (1962). "The Electronic Spectra of Thioamides and Thiohydrazides." Acta Chemica Scandinavica, 16, 1616-1626. Link

  • Pavia, D. L., et al. (2014).Introduction to Spectroscopy. 5th Edition. Cengage Learning. (Standard reference for UV-Vis characteristic bands).

Sources

Validation

Comparative Reactivity of Thioxo- and Oxo-Morpholine Carboxylates Towards Nucleophiles

Executive Summary Objective: This guide provides a technical comparison of oxo-morpholine carboxylates (lactams/esters) and their thioxo-analogues (thiolactams/thionoesters). It focuses on their differential reactivity t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of oxo-morpholine carboxylates (lactams/esters) and their thioxo-analogues (thiolactams/thionoesters). It focuses on their differential reactivity towards nucleophiles, specifically amines and alkylating agents, to aid medicinal chemists in scaffold diversification and peptidomimetic synthesis.

Key Finding: Thioxo-morpholine derivatives generally exhibit enhanced electrophilicity towards soft nucleophiles and unique regioselectivity compared to their oxo-counterparts. The conversion of C=O to C=S (thionation) lowers the LUMO energy, facilitating nucleophilic attack and enabling transformations (e.g., thioimidate formation, rapid aminolysis) that are kinetically difficult with the oxo-analogue.

Theoretical Basis: Electronic & Orbital Effects

The distinct reactivity profiles of oxo- and thioxo-morpholines stem from the fundamental differences between the carbonyl (C=O) and thiocarbonyl (C=S) groups.

FeatureOxo-Morpholine (C=O)Thioxo-Morpholine (C=S)Impact on Reactivity
Bond Length Short (1.23 Å)Long (1.60 Å)C=S is weaker and more polarizable.
Electronegativity O (3.44) > C (2.55)S (2.58) ≈ C (2.55)C=O is more polarized (hard electrophile); C=S is less polarized but has a higher dipole moment due to bond length.
LUMO Energy HighLowC=S is a "softer" electrophile , reacting faster with soft nucleophiles and allowing orbital overlap at lower energy states.
Leaving Group Alkoxide/Oxide (Poor)Thiolate/Sulfide (Good)Thio-intermediates collapse faster, accelerating substitution reactions.
Mechanistic Implication

In nucleophilic substitution (e.g., aminolysis), the reaction proceeds via a tetrahedral intermediate. For thioxo-derivatives, the initial nucleophilic attack is often the rate-determining step, but the subsequent collapse is facilitated by the superior leaving group ability of sulfur species or the stability of the sulfur-containing intermediate.

Reactivity Comparison: Nucleophilic Attack

A. Aminolysis (Formation of Amidines/Amides)

One of the most valuable applications of thioxo-morpholines is their use as "activated" lactams.

  • Oxo-Morpholine Carboxylates: The lactam ring is resonance-stabilized and generally inert to direct aminolysis without harsh conditions or Lewis acid activation.

  • Thioxo-Morpholine Carboxylates: The thiolactam is significantly more reactive towards primary and secondary amines.

    • Pathway: Nucleophilic attack at the thioxo carbon yields a tetrahedral intermediate. Loss of H₂S (or H₂S equivalent) drives the formation of an amidine .

    • Selectivity: Thioxo groups react preferentially in the presence of esters, allowing chemoselective modification of the morpholine ring.

B. Alkylation (Imidate vs. Thioimidate Formation)

The "soft" nature of the sulfur atom makes thioxo-morpholines highly susceptible to S-alkylation, a reaction pathway that is difficult to replicate with oxo-morpholines (O-alkylation requires hard, potent electrophiles like triethyloxonium tetrafluoroborate).

  • Reaction: Thioxo-morpholine + Alkyl Halide (e.g., MeI) → S-Alkyl Thioimidate .

  • Utility: Thioimidates are potent electrophiles. They react rapidly with amines to yield amidines or with carbon nucleophiles to form substituted morpholines, serving as a versatile gateway to scaffold diversity.

Data Summary: Relative Reactivity
Reaction TypeNucleophileOxo-Morpholine ReactivityThioxo-Morpholine ReactivityProduct (from Thioxo)
Aminolysis Primary Amine (R-NH₂)Low / No ReactionHigh Amidine / Thioamide
S/O-Alkylation Methyl Iodide (MeI)Very Low (requires Meerwein salt)Very High (S-alkylation)Thioimidate
Reduction NaBH₄Reduces to alcohol/amineReduces to amine/thiolMorpholine / Thiol

Experimental Protocols

Protocol A: Synthesis of Thioxo-Morpholine Carboxylates (Thionation)

Reagent: Lawesson’s Reagent (LR) is the standard for converting oxo-morpholines to thioxo-morpholines due to its mild conditions and high yields.

Step-by-Step Workflow:

  • Preparation: Dissolve the oxo-morpholine carboxylate substrate (1.0 equiv) in anhydrous toluene or THF (0.1 M concentration).

  • Addition: Add Lawesson’s Reagent (0.55 – 0.6 equiv). Note: LR provides two sulfur atoms per molecule.

  • Reflux: Heat the mixture to 80–110 °C under an inert atmosphere (N₂) for 2–4 hours. Monitor by TLC (Thioxo products are typically less polar and stain yellow/orange with KMnO₄ or UV active).

  • Workup: Cool to room temperature. Evaporate solvent.

  • Purification: Purify via flash column chromatography (SiO₂). Note: Thioxo compounds can be sensitive to oxidation; store under inert gas.

Protocol B: Comparative Aminolysis Assay

Objective: Measure the rate of nucleophilic attack by a primary amine (e.g., benzylamine).

  • Setup: Prepare 0.1 M solutions of Substrate A (Oxo) and Substrate B (Thioxo) in Acetonitrile (

    
    ).
    
  • Nucleophile: Add Benzylamine (2.0 equiv).

  • Monitoring: Incubate at 30 °C. Aliquot samples at t=0, 1h, 4h, 12h, 24h.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Expectation: Substrate B (Thioxo) will show rapid consumption and formation of the amidine/thioamide product. Substrate A (Oxo) will remain largely unchanged.

Visualizations

Diagram 1: Mechanistic Divergence

This diagram illustrates the reaction pathways for Oxo- vs. Thioxo-morpholines upon nucleophilic attack.

ReactivityComparison Substrate Morpholine Substrate Oxo Oxo-Morpholine (C=O) (Hard Electrophile) Substrate->Oxo Standard Thioxo Thioxo-Morpholine (C=S) (Soft Electrophile) Substrate->Thioxo Lawesson's Reagent Nucleophile Nucleophile (Nu-H) Inter_Oxo Tetrahedral Intermediate (O-) Oxo->Inter_Oxo Slow Attack Product_Oxo No Reaction / Slow Amide Inter_Oxo->Product_Oxo High Barrier Inter_Thioxo Tetrahedral Intermediate (S-) Thioxo->Inter_Thioxo Fast Attack (Amine) S_Alkyl S-Alkylation (Thioimidate) Thioxo->S_Alkyl + Alkyl Halide (Fast) Amidine Aminolysis Product (Amidine) Inter_Thioxo->Amidine -H2S

Caption: Mechanistic divergence showing the enhanced reactivity of thioxo-morpholines towards aminolysis and alkylation compared to the inert oxo-analogue.

Diagram 2: Experimental Workflow for Scaffold Diversification

A decision tree for using thionation to access unique chemical space.

Workflow Start Start: Morpholin-3-one Decision Target Reactivity? Start->Decision Path_Oxo Retain C=O (Hard Electrophile) Decision->Path_Oxo Standard Path_Thio Convert to C=S (Soft Electrophile) Decision->Path_Thio Lawesson's Rgt. Reaction_Oxo Reaction: Grignard / LiAlH4 (Hard Nucleophiles) Path_Oxo->Reaction_Oxo Reaction_Thio Reaction: Aminolysis / S-Alkylation Path_Thio->Reaction_Thio Product_A Substituted Morpholine Reaction_Oxo->Product_A Product_B Amidine / Thioimidate Reaction_Thio->Product_B

Caption: Workflow for selecting the appropriate morpholine scaffold based on desired downstream reactivity.

References

  • Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson's Reagent in Organic Syntheses.[1][2][3] Chemical Reviews, 106(12), 5225-5298. Link

  • Jesberger, M., Davis, T. P., & Barner-Kowollik, C. (2003). Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929-1958. Link

  • Oh, H. K., Oh, J. Y., Sung, D. D., & Lee, I. (2005). Aminolysis of Aryl N-Ethyl Thionocarbamates: Cooperative Effects of Atom Pairs O and S on the Reactivity and Mechanism. The Journal of Organic Chemistry, 70(14), 5624-5629. Link

  • Yde, B., Yousif, N. M., Pedersen, U., Thomsen, I., & Lawesson, S. O. (1984). Thioxo-amino acids and peptides. Tetrahedron, 40(11), 2047-2052. Link

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing Methyl 3-Thioxo-4-morpholinecarboxylate from its Positional Isomer

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural characterization of a target molecule is paramount. The presence of isomeric impurities, often possessing similar p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural characterization of a target molecule is paramount. The presence of isomeric impurities, often possessing similar physical properties yet potentially divergent toxicological or pharmacological profiles, presents a significant analytical challenge. This guide provides a comprehensive framework for distinguishing methyl 3-thioxo-4-morpholinecarboxylate from its most probable process-related isomeric impurity, methyl 2-thioxo-3-morpholinecarboxylate. We will delve into the underlying principles of key analytical techniques and provide actionable, field-proven protocols to ensure the purity and integrity of your target compound.

The Synthetic Origin of Isomeric Impurities

A robust understanding of potential impurities begins with an analysis of the synthetic route. A plausible and efficient synthesis of methyl 3-thioxo-4-morpholinecarboxylate involves a two-step process:

  • N-alkylation: Reaction of ethanolamine with methyl 2-chloroacetate to form the intermediate, N-(2-hydroxyethyl)glycine methyl ester[1].

  • Cyclization and Thionation: Intramolecular cyclization of the intermediate, followed by thionation of the resulting lactam (morpholin-3-one) using a thionating agent like Lawesson's reagent, yields the target molecule.

During the initial N-alkylation or subsequent cyclization, a competing reaction can lead to the formation of a positional isomer. Specifically, an alternative cyclization pathway could potentially yield methyl 2-thioxo-3-morpholinecarboxylate. While the formation of the 3-thioxo isomer is generally favored, the presence of the 2-thioxo isomer as a key impurity cannot be discounted.

Figure 1: Target Compound and Potential Isomeric Impurity

G cluster_0 Methyl 3-thioxo-4-morpholinecarboxylate (Target) cluster_1 Methyl 2-thioxo-3-morpholinecarboxylate (Isomer) Target Isomer G cluster_workflow NMR Experimental Workflow Sample Dissolve Sample in Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) H1_NMR Acquire ¹H NMR Spectrum Sample->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Sample->C13_NMR COSY Acquire 2D COSY Spectrum H1_NMR->COSY HSQC Acquire 2D HSQC Spectrum H1_NMR->HSQC HMBC Acquire 2D HMBC Spectrum H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Analysis Analyze Chemical Shifts, Coupling Constants, and Correlations COSY->Analysis HSQC->Analysis HMBC->Analysis ID Structure Elucidation and Isomer Differentiation Analysis->ID G cluster_workflow GC-MS Experimental Workflow Sample Dissolve Sample in a Volatile Solvent (e.g., Dichloromethane) Injection Inject into GC-MS Sample->Injection Separation Separation on GC Column Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Detection Mass Analysis and Detection Ionization->Detection Analysis Analyze Retention Times and Mass Spectra Detection->Analysis ID Component Identification Analysis->ID G cluster_workflow HPLC Experimental Workflow Sample Dissolve Sample in Mobile Phase Injection Inject onto HPLC System Sample->Injection Separation Separation on Analytical Column Injection->Separation Detection UV or MS Detection Separation->Detection Analysis Analyze Retention Times and Peak Purity Detection->Analysis Quantification Quantify Isomeric Purity Analysis->Quantification

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